molecular formula C15H26O B1665057 Agarospirol CAS No. 1460-73-7

Agarospirol

カタログ番号: B1665057
CAS番号: 1460-73-7
分子量: 222.37 g/mol
InChIキー: ICWHTQRTTHCUHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Agarospirol has topical anti-inflammatory activity.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1460-73-7

分子式

C15H26O

分子量

222.37 g/mol

IUPAC名

2-[(3R,5R,6R)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13-,15+/m1/s1

InChIキー

ICWHTQRTTHCUHW-UHFFFAOYSA-N

SMILES

CC1CCC=C(C12CCC(C2)C(C)(C)O)C

異性体SMILES

C[C@@H]1CCC=C([C@@]12CC[C@H](C2)C(C)(C)O)C

正規SMILES

CC1CCC=C(C12CCC(C2)C(C)(C)O)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2R-(2alpha,5beta)(R*)-isomer of hinesol
agarospirol
hinesol

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Agarospirol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agarospirol is a naturally occurring sesquiterpenoid alcohol that is a significant contributor to the characteristic aroma of agarwood, the highly valued resinous heartwood of Aquilaria species. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and methods for its isolation and synthesis. Additionally, this guide summarizes its known biological activities and potential mechanisms of action, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a sesquiterpenoid possessing a unique spiro[4.5]decane carbon skeleton.[1] Its systematic IUPAC name is 2-[(3R,5R,6R)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol.[2] The chemical formula for this compound is C₁₅H₂₆O, with a molecular weight of 222.37 g/mol .[2]

The structure of this compound is characterized by a five-membered ring fused to a six-membered ring at a single carbon atom, forming the spirocyclic core. The six-membered ring contains a double bond, and the five-membered ring is substituted with a 2-hydroxypropyl group. The stereochemistry of this compound is crucial for its biological activity and has been determined as (-)-agarospirol in its natural form.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its extraction, purification, and formulation in various applications.

PropertyValueReference
Molecular Formula C₁₅H₂₆O[2]
Molecular Weight 222.37 g/mol [2]
CAS Number 1460-73-7[2]
Appearance Colorless oil or solid
Melting Point 56-58 °C
Boiling Point 90-91 °C at 0.1 Torr[3]
Solubility Soluble in DMSO and other organic solvents[1]

Spectroscopic Data for Structural Elucidation

Expected ¹H-NMR and ¹³C-NMR Spectral Features:

  • ¹H-NMR: The proton NMR spectrum would be expected to show signals for two tertiary methyl groups, a secondary methyl group, and an olefinic proton. The protons of the spirocyclic system would appear as a complex series of multiplets in the aliphatic region. The hydroxyl proton would likely appear as a broad singlet, exchangeable with D₂O.

  • ¹³C-NMR: The carbon NMR spectrum would display 15 distinct signals corresponding to the 15 carbon atoms of the molecule. This would include signals for the spiro carbon, the carbons of the double bond, the carbon bearing the hydroxyl group, and the various methyl and methylene carbons of the cyclic framework.

Experimental Protocols

Isolation of this compound from Natural Sources

This compound is a major constituent of the essential oil obtained from agarwood (Aquilaria species).[4] The general protocol for its isolation involves the following steps:

  • Extraction: The agarwood chips are subjected to hydrodistillation or steam distillation to obtain the essential oil.[4]

  • Chromatographic Separation: The crude essential oil is then subjected to column chromatography on silica gel.

  • Elution: A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the different components of the oil.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Purification: The fractions rich in this compound are combined and may require further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Total Synthesis of (±)-Agarospirol

Several total syntheses of this compound have been reported, confirming its structure and providing a means to produce it in the laboratory. One common synthetic strategy involves the following key steps:

  • Construction of the Spiro[4.5]decane Skeleton: A key step often involves a photochemical [2+2] cycloaddition reaction to construct the spirocyclic framework.

  • Functional Group Manipulations: Subsequent steps involve the selective reduction of carbonyl groups and the introduction of the double bond and the 2-hydroxypropyl side chain.

  • Stereochemical Control: Stereoselective methods are employed to achieve the desired relative stereochemistry of the final product.

A logical workflow for a potential synthetic route is outlined in the diagram below.

G Logical Workflow for this compound Synthesis A Starting Materials (e.g., α-ionone derivative) B Spirocyclization (e.g., Photocycloaddition) A->B C Intermediate Spiro[4.5]decanone B->C D Functional Group Interconversion (e.g., Reduction, Olefination) C->D E Key Precursor D->E F Introduction of Hydroxypropyl Group (e.g., Grignard Reaction) E->F G This compound F->G

Caption: A generalized workflow for the total synthesis of this compound.

Biological Activity and Potential Signaling Pathways

This compound, as a component of agarwood oil, is associated with a range of biological activities, including antimicrobial and anti-inflammatory properties.[5]

Antimicrobial Activity

Essential oils from Aquilaria species containing this compound have demonstrated inhibitory activity against various bacteria.[6] While specific Minimum Inhibitory Concentration (MIC) values for pure this compound are not widely reported, the activity of the essential oil suggests that this compound may contribute to its antimicrobial effects. Further studies are needed to determine the precise antimicrobial spectrum and potency of isolated this compound.

Anti-inflammatory Activity

Agarwood extracts have been shown to possess anti-inflammatory properties, and this activity is attributed to its sesquiterpenoid constituents, including this compound. The proposed mechanisms of action for these extracts involve the inhibition of key inflammatory mediators and signaling pathways.

A potential signaling pathway that may be modulated by this compound, based on studies of related compounds and agarwood extracts, is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

G Hypothesized NF-κB Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB:e->NFkB_p65_p50:w releases NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus translocates This compound This compound This compound->IKK inhibits? DNA DNA NFkB_p65_p50_nucleus->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Pro_inflammatory_Genes induces

Caption: A potential mechanism of anti-inflammatory action of this compound.

Conclusion

This compound is a structurally interesting and biologically active sesquiterpenoid that is a key component of agarwood. Its unique spirocyclic structure presents a compelling target for synthetic chemists and its potential antimicrobial and anti-inflammatory properties warrant further investigation for drug development. This technical guide provides a foundational understanding of the chemical nature of this compound to aid researchers in their future studies of this valuable natural product.

References

The Agarospirol Biosynthesis Pathway in Aquilaria Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the agarospirol biosynthesis pathway in Aquilaria species, the source of the highly valued agarwood. This compound, a characteristic sesquiterpenoid, contributes significantly to the unique fragrance and medicinal properties of agarwood. Understanding its biosynthetic route is crucial for the sustainable production of this precious natural product and for the development of novel pharmaceuticals. This document synthesizes current research to present the key enzymatic steps, relevant quantitative data, and detailed experimental protocols for studying this pathway.

The Biosynthetic Pathway of this compound

The formation of this compound in Aquilaria is a multi-step process that begins with the universal precursors of isoprenoids and involves a series of enzymatic reactions, primarily catalyzed by sesquiterpene synthases and cytochrome P450 monooxygenases. The biosynthesis of sesquiterpenes is a defense mechanism in Aquilaria, typically triggered by biotic and abiotic stresses such as wounding or fungal infection.[1][2]

The pathway can be broadly divided into three key stages:

Stage 1: Formation of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP)

The biosynthesis of the C15 precursor, farnesyl pyrophosphate (FPP), occurs through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[1] Both pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] Farnesyl pyrophosphate synthase (FPS), a key rate-limiting enzyme, then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form FPP.[1][3] The expression of the gene encoding FPS, AsFPS1, has been found to be highest in the roots and stems of Aquilaria sinensis.[3]

Stage 2: Cyclization of FPP to the Sesquiterpene Scaffold

The crucial cyclization of the linear FPP molecule into a complex sesquiterpene scaffold is catalyzed by sesquiterpene synthases (TPSs).[1][4] In Aquilaria, several δ-guaiene synthases have been identified as key enzymes in this step.[5][6] These enzymes convert FPP into δ-guaiene, a guaiane-type sesquiterpene that serves as a direct precursor to this compound.[5] Other sesquiterpenes, such as α-guaiene and α-humulene, are also produced by these enzymes.[5][6][7]

Stage 3: Oxidation of the Sesquiterpene Scaffold

The final step in the biosynthesis of this compound is the oxidation of the δ-guaiene scaffold. This is believed to be carried out by cytochrome P450 monooxygenases (CYPs).[1][8][9] These enzymes are responsible for the vast diversity of sesquiterpenoids found in agarwood by catalyzing stereospecific hydroxylations and other modifications on the hydrocarbon backbone.[1] While the specific CYP450 enzyme responsible for the conversion of δ-guaiene to this compound has not yet been definitively identified, the upregulation of CYP genes in response to stress in Aquilaria suggests their involvement in agarwood formation.[9]

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Agarospirol_Biosynthesis_Pathway cluster_upstream Upstream Pathways cluster_sesquiterpene_synthesis Sesquiterpene Biosynthesis MVA Mevalonate (MVA) Pathway IPP_DMAPP IPP + DMAPP MVA->IPP_DMAPP MEP Methylerythritol Phosphate (MEP) Pathway MEP->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPS delta_guaiene δ-Guaiene FPP->delta_guaiene δ-Guaiene Synthase This compound This compound delta_guaiene->this compound Cytochrome P450 (putative) Experimental_Workflow cluster_gene_identification Gene Identification & Cloning cluster_protein_expression Protein Expression & Purification cluster_functional_characterization Functional Characterization RNA_extraction RNA Extraction from Aquilaria cDNA_synthesis cDNA Synthesis RNA_extraction->cDNA_synthesis Gene_amplification Gene Amplification (PCR) cDNA_synthesis->Gene_amplification Cloning Cloning into Expression Vector Gene_amplification->Cloning Transformation Transformation into E. coli Cloning->Transformation Protein_expression Protein Expression Transformation->Protein_expression Purification Protein Purification Protein_expression->Purification Enzyme_assay In Vitro Enzyme Assay Purification->Enzyme_assay Product_analysis Product Analysis (GC-MS) Enzyme_assay->Product_analysis Kinetic_analysis Kinetic Analysis Product_analysis->Kinetic_analysis

References

The Discovery and Isolation of Agarospirol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarospirol, a unique spirocyclic sesquiterpenoid, is a significant phytochemical constituent of agarwood, the highly prized resinous heartwood produced by trees of the Aquilaria genus. Its presence is often considered an indicator of high-quality agarwood. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting both the seminal, foundational methodologies and contemporary analytical techniques. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

This compound (C₁₅H₂₆O, Molar Mass: 222.37 g/mol ) was first identified from the essential oil of Aquilaria agallocha, a species renowned for producing high-grade agarwood.[1] The discovery of this unique molecular architecture opened a new chapter in the study of sesquiterpenes from this valuable natural resource.

The Pioneering Discovery and Isolation (1963)

The first isolation and structural elucidation of this compound were reported in 1963 by M. L. Maheshwari, T. C. Jain, and S. C. Bhattacharyya. Their work, a landmark in the chemistry of agarwood, laid the groundwork for future investigations into its complex chemical composition.

Original Experimental Protocol (Maheshwari et al., 1963)

1. Extraction of Agarwood Oil: The initial step would have been the extraction of the essential oil from the powdered, infected heartwood of Aquilaria agallocha. This was typically achieved by steam distillation or hydrodistillation. The powdered wood would be boiled with water, and the volatile components, including this compound, would be carried over with the steam, condensed, and collected.

2. Solvent Extraction and Preliminary Fractionation: The crude agarwood oil would then be subjected to solvent extraction using a non-polar solvent such as petroleum ether or hexane to separate the lipophilic compounds. This would be followed by a preliminary fractionation, possibly using techniques like fractional distillation under reduced pressure to separate components based on their boiling points.

3. Chromatographic Separation: The crucial step for isolating a pure compound like this compound would have been column chromatography. The enriched fraction from the previous step would be loaded onto a column packed with an adsorbent like alumina or silica gel.

  • Stationary Phase: Alumina (Al₂O₃) or Silica Gel (SiO₂)

  • Mobile Phase: A gradient of solvents with increasing polarity would be used for elution. The process would likely start with a non-polar solvent (e.g., petroleum ether) and gradually introduce a more polar solvent (e.g., diethyl ether or ethyl acetate).

Fractions would be collected sequentially and monitored for the presence of the target compound, likely through techniques such as thin-layer chromatography (TLC) available at the time.

4. Purification and Crystallization: Fractions containing the compound of interest would be combined, and the solvent evaporated. The resulting residue would be further purified, often by recrystallization from a suitable solvent, to obtain pure, crystalline this compound.

5. Structure Elucidation: The structure of the isolated this compound was then determined using the analytical techniques of the time, which would have included elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, supplemented by chemical degradation studies.

G cluster_extraction Initial Extraction cluster_fractionation Fractionation & Purification cluster_analysis Analysis agarwood Agarwood Chips (Aquilaria agallocha) distillation Steam/Hydro-distillation agarwood->distillation crude_oil Crude Agarwood Oil distillation->crude_oil solvent_extraction Solvent Extraction (e.g., Petroleum Ether) crude_oil->solvent_extraction column_chromatography Column Chromatography (Alumina/Silica Gel) solvent_extraction->column_chromatography fractions Eluted Fractions column_chromatography->fractions purification Purification (Recrystallization) fractions->purification pure_this compound Pure this compound purification->pure_this compound structure_elucidation Structure Elucidation (IR, NMR, etc.) pure_this compound->structure_elucidation

Modern Methodologies for the Isolation of this compound

While the foundational principles of extraction and chromatography remain, modern techniques offer significantly improved efficiency, resolution, and speed for the isolation of this compound.

Contemporary Experimental Protocols

1. Supercritical Fluid Extraction (SFE): A more advanced and environmentally friendly alternative to traditional solvent extraction is SFE, using supercritical CO₂. This method offers high selectivity and yields a solvent-free extract.

  • Material: Pulverized agarwood.

  • Supercritical Fluid: Carbon Dioxide (CO₂).

  • Conditions: Temperature and pressure are optimized (e.g., 40-60 °C, 100-300 bar) to selectively extract sesquiterpenes.

  • Advantages: Avoids the use of organic solvents, and the extraction can be tuned for specific compounds.

2. Hydrodistillation: This remains a common and industrially relevant method for obtaining agarwood essential oil.

  • Material: 500 g of powdered agarwood is soaked in distilled water for an extended period (e.g., 3 weeks).

  • Apparatus: A Clevenger-type apparatus.

  • Procedure: The mixture is subjected to hydrodistillation for approximately 72 hours.[2] The distillate is collected, and the essential oil layer is separated.

3. Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Quantification: GC-MS is the cornerstone for the analysis and quantification of volatile compounds like this compound in agarwood extracts.

  • Column: A capillary column (e.g., DB-WAX or HP-5MS) is typically used.

  • Carrier Gas: Helium.

  • Oven Temperature Program: The temperature is gradually increased to separate compounds based on their boiling points and interaction with the stationary phase. For example, an initial temperature of 80°C, held for 1 minute, then ramped to 250°C.[3]

  • Detection: Mass spectrometry provides mass spectra of the eluted compounds, allowing for their identification by comparison with spectral libraries (e.g., NIST).

G cluster_extraction Extraction cluster_analysis Analysis and Quantification cluster_purification Preparative Purification (Optional) agarwood Agarwood Powder hydrodistillation Hydrodistillation agarwood->hydrodistillation sfe Supercritical Fluid Extraction (SFE) agarwood->sfe essential_oil Agarwood Essential Oil hydrodistillation->essential_oil sfe->essential_oil gcms Gas Chromatography-Mass Spectrometry (GC-MS) essential_oil->gcms prep_hplc Preparative HPLC essential_oil->prep_hplc data_analysis Data Analysis and Compound Identification gcms->data_analysis pure_this compound Isolated this compound prep_hplc->pure_this compound

Quantitative Data on this compound

The yield and relative abundance of this compound can vary significantly depending on the Aquilaria species, the geographical origin, the method of agarwood formation (natural or artificial), and the extraction technique employed.

Source/Method This compound Content (% of Extract/Oil) Reference
Aquilaria sinensis (GC-MS)17.93%[4]
Aquilaria malaccensis (Artificial Infection, GC-MS)3.77% (induced by Pantoea dispersa)[3]
Aquilaria malaccensis (Artificial Infection, GC-MS)3.33% (induced by Penicillium polonicum)[3]
Aquilaria crassna (Hydrodistillation, GC-MS)4.7%[2]
Aquilaria sinensis (Solvent-Free Microwave Extraction)2.72%[5][6]
Aquilaria sinensis (Fungal Induced)0.64%[7]
Indonesian Agarwood (GC-MS)0.49%[6]
Vietnamese Agarwood (GC-MS)0.66%[6]

Signaling Pathways and Biological Activities

While this guide focuses on the discovery and isolation of this compound, it is worth noting that sesquiterpenoids from agarwood, as a class, are known to possess various biological activities. For instance, some studies have shown that agarwood extracts can modulate inflammatory pathways, such as the NF-κB signaling pathway. However, specific signaling pathways directly attributed to the action of isolated this compound are still an active area of research. The primary role of this compound in the context of agarwood formation is believed to be as a component of the tree's defense mechanism against microbial invasion.

G cluster_stimulus Stimulus cluster_response Plant Defense Response cluster_outcome Outcome stimulus Microbial Invasion / Injury to Aquilaria Tree defense_pathway Activation of Plant Defense Signaling Pathways stimulus->defense_pathway sesquiterpene_synthesis Upregulation of Sesquiterpene Biosynthesis defense_pathway->sesquiterpene_synthesis agarospirol_formation Formation of this compound and other Sesquiterpenoids sesquiterpene_synthesis->agarospirol_formation agarwood_formation Accumulation in Resin (Agarwood Formation) agarospirol_formation->agarwood_formation

Conclusion

The journey of this compound, from its initial discovery in 1963 to its routine identification in modern analytical laboratories, mirrors the advancement of natural product chemistry. The early work by Maheshwari and his colleagues, relying on classical and laborious techniques, paved the way for a deeper understanding of the chemical treasures within agarwood. Today, with the aid of sophisticated extraction and analytical methods, researchers can efficiently isolate and quantify this and other valuable sesquiterpenoids. This guide provides a comprehensive overview of these methodologies, offering a valuable resource for scientists and professionals dedicated to exploring the potential of natural products in various fields of research and development. Further investigation into the specific biological activities and signaling pathways of pure this compound will undoubtedly continue to be a fruitful area of study.

References

The Sesquiterpenoid Agarospirol: A Comprehensive Technical Guide to its Natural Sources and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agarospirol is a naturally occurring spirocyclic sesquiterpenoid alcohol that has garnered significant interest within the scientific community due to its contribution to the characteristic aroma of agarwood and its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources, geographical and botanical distribution, and quantitative analysis of this compound. Furthermore, it details the experimental protocols for its extraction and identification and presents visual diagrams of its biosynthetic pathway and a standard experimental workflow. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is primarily found as a constituent of agarwood, the highly valued resinous heartwood produced by trees belonging to the Thymelaeaceae family. The formation of agarwood, and consequently the biosynthesis of this compound, is a defense mechanism triggered by biotic or abiotic stresses, such as microbial infection or physical injury.

Primary Botanical Sources:

  • Genus Aquilaria : This genus is the most prominent source of agarwood and its constituent compounds, including this compound. Several species are known to produce this sesquiterpenoid. The distribution of these species is predominantly in Southeast Asia.

    • Aquilaria malaccensis : Found in regions including India, Malaysia, and Indonesia.[1][2]

    • Aquilaria sinensis : Primarily distributed in Southern China.[3]

    • Aquilaria agallocha : Native to India, Myanmar, and Bhutan.[3]

    • Aquilaria crassna : Cultivated in various Southeast Asian countries, including Vietnam.[4][5]

    • Aquilaria microcarpa [3]

    • Aquilaria rostrata [6]

  • Genus Gyrinops : This genus is another significant producer of agarwood.

    • Gyrinops walla : The only agarwood-producing species naturally found in Sri Lanka.[4][7]

    • Gyrinops spp. : Found in regions like Papua Island, Indonesia.[8]

Other Potential Natural Sources:

While agarwood is the principal source, this compound has also been reported in other plant species, although in these cases it is not typically a major constituent.

  • Magnolia officinalis : A traditional Chinese medicinal plant.[9]

  • Geranium Oil (Pelargonium sp.) : Some varieties of geranium oil have been found to contain this compound.[10]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, geographical origin, age of the tree, and the method of agarwood induction (natural or artificial). The data presented below is collated from various studies employing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of essential oils and extracts.

Botanical SourceSample TypeInduction MethodThis compound Content (% of Total Composition)Reference
Aquilaria malaccensisWoodArtificial (Fungal Inoculation - Penicillium polonicum)3.33%[1]
Aquilaria malaccensisWoodArtificial (Bacterial Inoculation - Pantoea dispersa)3.77%[1]
Aquilaria crassna (Vietnam)Essential OilArtificial (Fungal Inoculation)2.98 - 4.7%[4][11]
Aquilaria sinensisEssential OilNot Specified4.53%[5]
Gyrinops walla (Sri Lanka)Resin ExtractNatural1.13 - 7.16%[4]
Generic Agarwood SamplesEssential OilNot Specified0.00 - 1.24%[12]

Experimental Protocols

Extraction of this compound via Hydrodistillation of Agarwood

Hydrodistillation is a common method for extracting volatile compounds, such as this compound, from agarwood to produce an essential oil.

Materials and Equipment:

  • Ground agarwood powder or small chips

  • Distilled water

  • Hydrodistillation apparatus (e.g., Clevenger-type) including a distillation flask, condenser, and a collection vessel (separator)

  • Heating mantle

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Plant Material : The agarwood is typically air-dried and ground into a powder or broken into small chips to increase the surface area for extraction. For enhanced oil release, the material can be pre-soaked in water for a period ranging from one to three weeks.[12][13]

  • Loading the Apparatus : Place a known quantity (e.g., 500 g) of the prepared agarwood into the distillation flask.[4]

  • Addition of Water : Add a sufficient volume of distilled water to the flask to fully immerse the agarwood material.[9]

  • Distillation : Connect the flask to the Clevenger apparatus and condenser. Heat the flask using a heating mantle to boil the water. The ideal temperature is maintained between 90-110°C.[12] The steam and volatile oil vapor will rise, pass into the condenser, and cool back into a liquid state.

  • Collection : The condensed liquid (a mixture of oil and water, known as a hydrosol) flows into the separator. As the essential oil is typically less dense than water, it will form a layer on top.

  • Duration : The distillation process is continued for an extended period, often 72 hours or more, to ensure maximum recovery of the essential oil.[4]

  • Separation and Drying : Carefully separate the oil layer from the aqueous layer. To remove any residual water, the collected oil is dried over anhydrous sodium sulfate.

  • Storage : The final essential oil is stored in an airtight, amber-colored glass vial at a low temperature to prevent degradation.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for identifying and quantifying volatile compounds like this compound in essential oils.

Materials and Equipment:

  • Agarwood essential oil sample

  • Dichloromethane or n-hexane (analytical grade)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-WAX or HP-5MS)[1][5]

  • Helium (carrier gas)

Procedure:

  • Sample Preparation : Prepare a diluted solution of the agarwood essential oil (e.g., 1 µL of oil in 1 mL of dichloromethane or hexane).[1]

  • GC-MS System Configuration :

    • Injector : Set to a temperature of approximately 230-270°C.[1]

    • Carrier Gas : Use Helium at a constant flow rate of 1.0-1.2 mL/min.[1]

    • Oven Temperature Program : A typical program starts at 60°C, holds for a few minutes, then ramps up at a specific rate (e.g., 3°C/min) to a final temperature of around 240°C, which is then held for a final period.[1]

    • Column : An HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column is commonly used.[5]

  • Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition : The compounds are separated based on their boiling points and polarity as they pass through the column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact at 70 eV) and fragmented. The mass spectrometer records the mass-to-charge ratio of these fragments.

  • Compound Identification : The resulting mass spectrum of each compound is compared to a spectral library (e.g., NIST) for identification. The retention time of the peak corresponding to this compound is also compared with that of a known standard for confirmation.

  • Quantification : The relative percentage of this compound is determined by integrating the peak area of this compound and dividing it by the total area of all integrated peaks in the chromatogram.

Visualization of Pathways and Workflows

Biosynthesis of this compound

This compound is a sesquiterpenoid, and its biosynthesis in plants follows the mevalonate (MVA) pathway, which primarily occurs in the cytosol. This pathway generates the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Agarospirol_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_Sesquiterpene Sesquiterpenoid Synthesis AcetylCoA Acetyl-CoA (x3) HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) (C15) IPP_DMAPP->FPP + IPP (x2) Sesquiterpene_Synthase Sesquiterpene Synthase FPP->Sesquiterpene_Synthase This compound This compound (C15H26O) Sesquiterpene_Synthase->this compound Cyclization & Hydroxylation

Caption: Biosynthesis of this compound via the Mevalonate Pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates a standard workflow for the extraction and analysis of this compound from its primary source, agarwood.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis Start Agarwood Chips/Powder Soak Soaking in Water (Optional, 1-3 weeks) Start->Soak Hydrodistillation Hydrodistillation (e.g., 72 hours) Soak->Hydrodistillation Separation Separation of Oil and Hydrosol Hydrodistillation->Separation Drying Drying with Na2SO4 Separation->Drying Oil Crude Agarwood Essential Oil Drying->Oil Dilution Dilution in Solvent (e.g., Hexane) Oil->Dilution GCMS GC-MS Analysis Dilution->GCMS Data Data Processing: - Library Matching - Peak Integration GCMS->Data Result Identification and Quantification of This compound Data->Result

Caption: Experimental Workflow for this compound Extraction and Analysis.

References

Physical and chemical properties of Agarospirol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agarospirol is a naturally occurring sesquiterpenoid alcohol found predominantly in the resinous heartwood of Aquilaria species, commonly known as agarwood. This unique spirocyclic compound has garnered significant interest in the scientific community due to its diverse and promising pharmacological activities. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, with a focus on its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a sesquiterpenoid characterized by a distinctive spiro[4.5]decane skeleton. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₆O[1][2]
Molecular Weight 222.37 g/mol [1][2]
IUPAC Name 2-[(3R,5R,6R)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol[1][2]
CAS Number 1460-73-7[1][2]
Melting Point 59-60 °C[3]
Boiling Point 311.00 to 312.00 °C @ 760.00 mm Hg (estimated)[4][5]
Solubility Soluble in DMSO and alcohol. Sparingly soluble in water (2.216 mg/L @ 25 °C, estimated).[1][5]
Appearance Not specified in the provided results.
logP (o/w) 4.703 (estimated)[4]

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. These activities are believed to be mediated through the modulation of several key signaling pathways.

Antimicrobial Activity

This compound is a component of agarwood essential oil, which has demonstrated antimicrobial properties against various pathogens.[6][7] The proposed mechanisms for the antimicrobial effects of compounds like those found in agarwood oil include the disruption of microbial cell membranes, interference with essential microbial enzymes, and modulation of microbial gene expression.[7]

Anti-inflammatory Activity

Agarwood extracts containing this compound have shown potential in reducing inflammation.[1] The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[8] The modulation of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT), and Mitogen-Activated Protein Kinase (MAPK) is a likely mechanism of action.

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory\nStimuli->Receptor IKK IKK Receptor->IKK Activation IκB IκB IKK->IκB P IκB-NF-κB IκB NF-κB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB-NF-κB->NF-κB Degradation of IκB DNA DNA NF-κB_n->DNA Binds Pro-inflammatory\nGenes Pro-inflammatory Genes DNA->Pro-inflammatory\nGenes Transcription

NF-κB Signaling Pathway

The JAK-STAT pathway is another critical signaling cascade involved in immunity and inflammation. The binding of cytokines to their receptors leads to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruitment JAK->Receptor JAK->STAT P STAT-P STAT-P STAT-Dimer STAT Dimer STAT-P->STAT-Dimer Dimerization STAT-Dimer_n STAT Dimer STAT-Dimer->STAT-Dimer_n Translocation DNA DNA STAT-Dimer_n->DNA Binds Target Genes Target Genes DNA->Target Genes Transcription

JAK-STAT Signaling Pathway

The MAPK pathway is a cascade of protein kinases that plays a central role in cell proliferation, differentiation, and apoptosis. It is also involved in the inflammatory response. The pathway is typically initiated by extracellular stimuli that activate a series of kinases, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes.

MAPK_Signaling_Pathway Extracellular\nStimulus Extracellular Stimulus Receptor Receptor Extracellular\nStimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P Transcription\nFactors Transcription Factors MAPK->Transcription\nFactors Activation Inflammatory\nResponse Inflammatory Response Transcription\nFactors->Inflammatory\nResponse Gene Expression Apoptosis_Induction_Workflow This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Intrinsic\nPathway Intrinsic Pathway Cancer Cell->Intrinsic\nPathway Extrinsic\nPathway Extrinsic Pathway Cancer Cell->Extrinsic\nPathway Caspase\nActivation Caspase Activation Intrinsic\nPathway->Caspase\nActivation Extrinsic\nPathway->Caspase\nActivation Apoptosis Apoptosis Caspase\nActivation->Apoptosis Extraction_Purification_Workflow Agarwood\n(Aquilaria sp.) Agarwood (Aquilaria sp.) Solvent\nExtraction Solvent Extraction Agarwood\n(Aquilaria sp.)->Solvent\nExtraction Crude\nExtract Crude Extract Solvent\nExtraction->Crude\nExtract Column\nChromatography Column Chromatography Crude\nExtract->Column\nChromatography Fractions Fractions Column\nChromatography->Fractions Preparative\nHPLC Preparative HPLC Fractions->Preparative\nHPLC Pure\nthis compound Pure This compound Preparative\nHPLC->Pure\nthis compound

References

Agarospirol: A Preliminary Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Agarospirol, a sesquiterpenoid alcohol, is a prominent bioactive constituent of agarwood, the highly valued resinous heartwood produced by trees of the Aquilaria species. Traditionally, agarwood has been utilized in various cultural and medicinal practices for its aromatic and therapeutic properties. Scientific interest has increasingly focused on elucidating the pharmacological activities of its individual components. This technical guide provides a preliminary review of the biological activities attributed to this compound, primarily based on studies of agarwood essential oils and extracts in which it is a significant component.

Important Note: The majority of the currently available scientific literature investigates the biological effects of agarwood extracts or essential oils as a whole. While this compound is consistently identified as a key chemical marker in these preparations, there is a notable scarcity of studies on the biological activities of isolated this compound. Therefore, the quantitative data and experimental protocols summarized in this document primarily pertain to agarwood-derived mixtures. The potential contribution of this compound to these activities is significant, but the specific effects of the isolated compound require further investigation.

Biological Activities of Agarwood Preparations Containing this compound

Agarwood essential oils and extracts, rich in this compound, have demonstrated a range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.

Anti-inflammatory Activity

In silico studies have predicted that this compound exhibits strong binding affinity to major anti-inflammatory and immunomodulatory receptors, suggesting it is a preferential active compound.[1] Experimental studies on agarwood oil, containing a significant percentage of this compound (e.g., 12.5%), have demonstrated dose-dependent reductions in ear edema and malondialdehyde (MDA) activity in TPA-induced mouse models.[1] Furthermore, these studies have shown a significant reduction in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][2] The anti-inflammatory effects of agarwood extracts are also attributed to the inhibition of NF-κB activation and the suppression of nitric oxide (NO) production.[3][4]

Anticancer Activity

Agarwood essential oil and its components have been investigated for their potential in cancer therapy. Studies have shown that agarwood hydrosol possesses both anti-attachment and cytotoxic effects on lung cancer cells (Calu-3).[5] While specific IC50 values for isolated this compound are not available, research on agarwood essential oil has reported cytotoxic activity against various cancer cell lines.

Antimicrobial Activity

Agarwood oil and extracts have shown promising antimicrobial properties.[3][6] These preparations, containing this compound among other sesquiterpenes, have demonstrated inhibitory effects against a range of bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, Lasiodiplodia theobromae, Fusarium oxysporum, and Candida albicans.[3][4] The proposed mechanisms for these antimicrobial effects include the disruption of cell membranes and interference with microbial enzymes.[3]

Neuroprotective and Neuroleptic Effects

Intriguingly, isolated jinkoh-eremol and this compound from agarwood have been identified as active principles with neuroleptic effects.[7] In mouse models, these compounds decreased spontaneous motility induced by methamphetamine and apomorphine and increased the level of homovanillic acid in the brain, similar to the effects of chlorpromazine.[7] More recent reviews highlight the potential of agarwood's bioactive compounds in managing neurodegenerative diseases by modulating neurotransmitter balance, suppressing neuroinflammation, and promoting neurite outgrowth.[8] Agarwood leaf extracts have also been shown to possess neuroprotective properties and promote cholinergic differentiation in hippocampal neurons.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of agarwood essential oils and extracts, which contain this compound as a constituent.

Table 1: Composition of this compound in Agarwood Essential Oil

Source Plant SpeciesPercentage of this compound in Essential OilReference
Aquilaria agallocha12.5%[1]
Aquilaria sinensis2.72%[11]

Table 2: Anticancer Activity of Agarwood Preparations

PreparationCell LineActivity MetricValueReference
Agarwood HydrosolCalu-3 (Lung Cancer)Anti-attachment & Cytotoxic EffectsObserved[5]
Agarwood Essential OilMCF-7 (Breast Cancer)IC5044 µg/mL[12]

Table 3: Antimicrobial Activity of Agarwood Preparations

PreparationMicroorganismActivity MetricValueReference
Agarwood Essential OilStaphylococcus aureusMIC0.5 mg/mL[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

TPA-Induced Mouse Ear Edema for Anti-inflammatory Activity
  • Animal Model: Male Swiss albino mice.

  • Inducing Agent: 12-O-tetradecanoylphorbol-13-acetate (TPA) is dissolved in acetone.

  • Procedure:

    • A solution of TPA is topically applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.

    • The left ear serves as a negative control.

    • Agarwood essential oil, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the TPA-treated ear.

    • A positive control group is treated with a standard anti-inflammatory drug (e.g., indomethacin).

    • After a specified time (e.g., 6 hours), the mice are euthanized, and circular sections are punched out from both ears and weighed.

    • The difference in weight between the right and left ear punches is calculated as a measure of edema.

    • The percentage inhibition of edema is calculated relative to the control group.

  • Biochemical Analysis: Ear tissue can be homogenized to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) using ELISA kits.[1]

Cell Viability and Cytotoxicity Assays for Anticancer Activity
  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, Calu-3 for lung cancer).

  • Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM for MCF-7, EMEM for Calu-3) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay for Cell Viability:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test substance (e.g., agarwood essential oil or hydrosol) for a specified duration (e.g., 24, 48, 72 hours).

    • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • After incubation, the formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[12]

  • Cell Attachment Assay:

    • Cells are seeded in the presence of various concentrations of the test substance.

    • After a defined incubation period, non-adherent cells are washed away.

    • The number of attached, viable cells is quantified using methods like the Trypan blue exclusion assay or MTT assay.[5]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
  • Microorganisms: Bacterial or fungal strains of interest.

  • Culture Media: Appropriate broth medium for the specific microorganism (e.g., Mueller-Hinton Broth for bacteria).

  • Procedure:

    • A serial two-fold dilution of the test substance (e.g., agarwood essential oil) is prepared in the broth medium in a 96-well microtiter plate.

    • Each well is then inoculated with a standardized suspension of the microorganism.

    • Positive (microorganism and broth) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the test substance that inhibits visible growth of the microorganism.[13]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of agarwood constituents are believed to be mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. Several compounds in agarwood have been shown to inhibit NF-κB activation.[3][4]

G NF-κB Signaling Pathway and Potential Inhibition by Agarwood Compounds cluster_nucleus LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Induces Agarwood_Compounds Agarwood Compounds (including this compound) Agarwood_Compounds->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by agarwood compounds.

Experimental Workflow for In Vitro Anti-inflammatory Assay

The following diagram illustrates a typical workflow for assessing the anti-inflammatory effects of a test compound, such as this compound or an agarwood extract, on macrophage cells.

G Workflow for In Vitro Anti-inflammatory Activity Screening start Start culture_cells Culture RAW 264.7 Macrophage Cells start->culture_cells seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate add_compound Add Test Compound (e.g., this compound) seed_plate->add_compound induce_inflammation Induce Inflammation with LPS add_compound->induce_inflammation incubate Incubate for 24h induce_inflammation->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_no Measure Nitric Oxide (NO) (Griess Assay) collect_supernatant->measure_no measure_cytokines Measure Cytokines (ELISA) collect_supernatant->measure_cytokines end End measure_no->end measure_cytokines->end

Caption: A typical experimental workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

This compound, a key sesquiterpenoid in agarwood, is strongly implicated in the diverse biological activities of this valuable natural product. While current research, primarily on agarwood essential oils and extracts, suggests significant anti-inflammatory, anticancer, antimicrobial, and neuroprotective potential, there is a clear and critical need for further studies on isolated this compound. Future research should focus on the purification of this compound and the systematic evaluation of its efficacy and mechanisms of action in various in vitro and in vivo models. Such studies will be invaluable for validating its therapeutic potential and paving the way for its development as a novel pharmacological agent. The detailed protocols and data presented in this guide serve as a foundation for researchers to build upon in this promising area of natural product drug discovery.

References

The Crucial Role of Agarospirol in the Formation of Agarwood: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agarwood, the highly prized resinous heartwood of Aquilaria species, is formed as a complex defense response to biotic and abiotic stresses. Central to the unique chemical profile of agarwood is a diverse array of sesquiterpenoids, with agarospirol being a prominent and often-cited marker for quality. This technical guide provides an in-depth exploration of this compound, its biosynthesis, its integral role in the intricate process of agarwood formation, and its potential as a biomarker for evaluating agarwood quality. We delve into the signaling cascades that trigger its production, present quantitative data on its prevalence, and provide detailed experimental protocols for its induction and analysis. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant science, and drug development.

Introduction to this compound and Agarwood

Agarwood, also known as "oud" or "gaharu," is a dark, resinous wood with a distinctive and highly valued fragrance. Its formation is a pathological process, a defense mechanism initiated in Aquilaria trees in response to wounding, fungal infection, or other environmental stressors.[1] The resulting resin is a complex mixture of volatile and semi-volatile organic compounds, primarily sesquiterpenes and 2-(2-phenylethyl)chromones.

This compound is a characteristic sesquiterpenoid alcohol found in agarwood.[2] Its unique spirocyclic structure contributes to the characteristic woody and sweet aroma of high-quality agarwood. Beyond its aromatic properties, this compound is considered a key indicator of the initiation and quality of agarwood formation, making its study essential for understanding and optimizing artificial induction methods.[3]

Chemical Structure of this compound:

  • Molecular Formula: C₁₅H₂₆O[4][5]

  • Molecular Weight: 222.37 g/mol [6]

  • IUPAC Name: 2-((2R,5R,10R)-6,10-Dimethylspiro[4.5]dec-6-en-2-yl)propan-2-ol[4]

  • CAS Number: 1460-73-7[4][5]

The Role of this compound in Agarwood Formation

The formation of agarwood is a sophisticated defense response, and while this compound is a product of this process, its precise role within the defense cascade is an area of active research. Sesquiterpenes, in general, play a crucial role in plant defense as antimicrobial and anti-feedant compounds.[4][7][8]

It is hypothesized that this compound, along with other sesquiterpenoids, contributes to the overall protective properties of the resin by inhibiting the growth of invading pathogens and deterring herbivores.[1] The accumulation of these lipophilic compounds in the heartwood creates a chemical barrier that seals wounds and prevents further infection.

Biosynthesis and Signaling Pathways

The production of this compound is a downstream effect of complex signaling pathways initiated by stress. The biosynthesis of sesquiterpenes in plants occurs through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Jasmonate (JA) Signaling Pathway

The jasmonate signaling pathway is a central regulator of defense responses in plants, including the production of secondary metabolites like sesquiterpenes.[9]

Key steps in the JA signaling pathway leading to sesquiterpene synthesis:

  • Stress Perception: Wounding or pathogen attack triggers the synthesis of jasmonic acid (JA).

  • JA-Ile Conjugation: JA is conjugated with isoleucine to form the active hormone, jasmonoyl-isoleucine (JA-Ile).

  • COI1 Receptor Complex: JA-Ile binds to the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex.

  • JAZ Repressor Degradation: This binding event targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation by the 26S proteasome.

  • Transcription Factor Activation: The degradation of JAZ repressors releases transcription factors (TFs), such as MYC2, which can then activate the expression of downstream genes.[9]

  • Sesquiterpene Synthase Gene Expression: These TFs upregulate the expression of genes encoding key enzymes in the sesquiterpene biosynthesis pathway, including sesquiterpene synthases (ASS).[9]

Jasmonate Signaling Pathway cluster_stress Stress cluster_pathway Signaling Cascade cluster_output Output Wounding_Pathogen Wounding / Pathogen Attack JA Jasmonic Acid (JA) Synthesis Wounding_Pathogen->JA JAIle JA-Ile Conjugation JA->JAIle COI1 SCF-COI1 Complex JAIle->COI1 JAZ JAZ Repressor COI1->JAZ Degrades MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses ASS Sesquiterpene Synthase (ASS) Gene Expression MYC2->ASS Activates This compound This compound & other Sesquiterpenes ASS->this compound

Jasmonate signaling pathway in sesquiterpene synthesis.
Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade

MAPK cascades are another crucial signaling module in plant stress responses.[10][11][12] They are involved in transducing external stimuli into cellular responses, including the activation of defense gene expression.[13][14] In Aquilaria, the MAPK cascade is believed to act upstream of or parallel to the JA pathway to regulate sesquiterpene synthase gene expression.[15]

A generalized MAPK signaling cascade:

  • Signal Perception: Stress signals are perceived by cell surface receptors.

  • MAPKKK Activation: This activates a MAP Kinase Kinase Kinase (MAPKKK).

  • Phosphorylation Cascade: The activated MAPKKK phosphorylates and activates a MAP Kinase Kinase (MAPKK), which in turn phosphorylates and activates a MAP Kinase (MAPK).[12]

  • Transcription Factor Phosphorylation: The activated MAPK then phosphorylates downstream targets, including transcription factors (e.g., WRKY TFs).[2][16]

  • Gene Expression: These phosphorylated TFs can then enter the nucleus and activate the expression of defense-related genes, including those for sesquiterpene biosynthesis.

MAPK Signaling Cascade Stress_Signal Stress Signal (e.g., Wounding) Receptor Cell Surface Receptor Stress_Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates TF Transcription Factor (e.g., WRKY) MAPK->TF Phosphorylates Gene_Expression Defense Gene Expression (e.g., ASS) TF->Gene_Expression Sesquiterpenes Sesquiterpene Biosynthesis Gene_Expression->Sesquiterpenes Fungal Inoculation Workflow Start Start Tree_Selection Select Healthy Aquilaria Tree Start->Tree_Selection Drill_Holes Drill Inoculation Holes Tree_Selection->Drill_Holes Inoculate Inject Fungal Culture Drill_Holes->Inoculate Prepare_Inoculum Prepare Fungal Inoculum Prepare_Inoculum->Inoculate Seal_Holes Seal Holes with Wax Inoculate->Seal_Holes Incubate Incubate for 6-24 Months Seal_Holes->Incubate Harvest Harvest Resinous Wood Incubate->Harvest End End Harvest->End GCMS_Analysis_Workflow Start Start Sample_Prep Grind Agarwood Sample Start->Sample_Prep Extraction Solvent Extraction (Soxhlet/Ultrasonic) Sample_Prep->Extraction Concentration Concentrate Extract (Rotary Evaporator) Extraction->Concentration Dilution Dilute Essential Oil for GC-MS Concentration->Dilution GCMS_Analysis GC-MS Analysis Dilution->GCMS_Analysis Data_Analysis Identify and Quantify this compound GCMS_Analysis->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to Spirocyclic Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spirocyclic sesquiterpenoids are a fascinating and structurally diverse class of natural products.[1] They are a subset of sesquiterpenoids, which are terpenes composed of three isoprene units, giving them a characteristic 15-carbon skeleton.[2] The defining feature of spirocyclic sesquiterpenoids is the presence of a spiro-fused ring system, where two rings are connected by a single common atom. This unique structural motif imparts a three-dimensional complexity that is often associated with a wide range of biological activities.[1]

These compounds are predominantly found in fungi, plants, and marine organisms.[3][4] Fungi, in particular, are a rich source of novel spirocyclic sesquiterpenoids with unique carbon skeletons.[5] The structural diversity arises from the various ways the 15-carbon precursor can be folded and cyclized by specific enzymes called terpene synthases.[5][6] Their conformational rigidity and intricate structures make them attractive scaffolds for medicinal chemistry and drug discovery.[1][6]

Biosynthesis of Spirocyclic Sesquiterpenoids

The biosynthesis of all sesquiterpenoids, including the spirocyclic variants, begins with the linear C15 precursor, farnesyl pyrophosphate (FPP).[2][5] This process is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs).[5][6]

The general biosynthetic pathway involves the following key steps:

  • Ionization: The pyrophosphate group of FPP is eliminated, generating a farnesyl carbocation.

  • Cyclization: The highly reactive carbocation undergoes a series of intramolecular cyclizations. The specific folding of the FPP chain within the enzyme's active site dictates the resulting carbocyclic framework. For spirocyclic compounds, this involves a precise cyclization cascade that forms the spiro center.

  • Rearrangements: The cyclic carbocation intermediates can undergo further rearrangements, such as hydride or alkyl shifts, to increase structural diversity.

  • Termination: The reaction is terminated by deprotonation or quenching with a nucleophile (e.g., water) to yield the final sesquiterpene hydrocarbon or sesquiterpenoid alcohol.

G FPP Farnesyl Pyrophosphate (FPP) Carbocation Farnesyl Carbocation FPP->Carbocation Ionization (-OPP) Cyclization Initial Cyclization Carbocation->Cyclization Intermediate Cyclic Carbocation Intermediate Cyclization->Intermediate Spirocyclization Spirocyclization Event Intermediate->Spirocyclization Spiro_Intermediate Spirocyclic Carbocation Intermediate Spirocyclization->Spiro_Intermediate Rearrangement Rearrangements (Hydride/Alkyl Shifts) Spiro_Intermediate->Rearrangement Termination Termination (Deprotonation/Quenching) Rearrangement->Termination Product Spirocyclic Sesquiterpenoid Termination->Product

Caption: General biosynthetic pathway of spirocyclic sesquiterpenoids from FPP.

Biological Activities and Therapeutic Potential

Spirocyclic sesquiterpenoids exhibit a broad spectrum of biological activities, making them promising candidates for drug development. Many of these compounds have been reported to possess cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][7]

  • Cytotoxic Activity: A significant number of spirocyclic sesquiterpenoids have demonstrated potent activity against various cancer cell lines. For instance, cyclohelminthol X, isolated from Helminthosporium velutinum, showed potent cytotoxicity against the leukemia HL60 cell line.[1]

  • Anti-inflammatory Activity: Some spirocyclic compounds have been shown to inhibit inflammatory responses. Limonoids isolated from Trichilia connaroides, which contain a [4.4.0] spirocyclic lactone moiety, were found to inhibit nitric oxide (NO) production in a cellular model of inflammation.[1]

  • Hepatoprotective Activity: Certain spirocyclic sesquiterpenoids have shown potential in protecting liver cells. A compound isolated from the rhizomes of Acorus calamus exhibited weak hepatoprotective activities against acetaminophen-induced damage in HepG2 cells.[1]

  • Antimicrobial and Antiparasitic Activity: The spirocyclic sesquiterpene (−)-ovalicin and its analogue fumagillin have displayed potent antiparasitic activities.[1]

Quantitative Data Summary

The following table summarizes the quantitative biological activity data for selected spirocyclic sesquiterpenoids.

Compound NameSpiro SystemSource OrganismBiological ActivityQuantitative Data (IC₅₀ or Inhibition)
Cyclohelminthol X[2.4.0]Helminthosporium velutinumCytotoxicity (Leukemia)IC₅₀ = 0.35 μM (HL60 cell line)
Cyclohelminthol X[2.4.0]Helminthosporium velutinumCytotoxicity (Colon)IC₅₀ = 16 μM (COLO201 cell line)
Limonoid (33 & 34)[4.4.0]Trichilia connaroidesAnti-inflammatory (NO)25.89% - 37.13% inhibition at 25-50 μM
Sesquiterpenoid (83)[4.5.0]Acorus calamusHepatoprotectiveWeak activity against APAP-induced damage

Experimental Protocols

The isolation and characterization of spirocyclic sesquiterpenoids from natural sources involve a multi-step process combining extraction, chromatography, and spectroscopy.

General Protocol for Isolation and Structure Elucidation
  • Extraction:

    • The source material (e.g., dried plant material, fungal culture) is ground to a fine powder.

    • The powdered material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a non-polar solvent like hexane or ethyl acetate, followed by a more polar solvent like methanol.

    • The crude extracts are concentrated under reduced pressure to yield a residue.

  • Chromatographic Separation:

    • Column Chromatography (CC): The crude extract is first fractionated using open column chromatography over silica gel or an adsorbent like HP-20 resin.[8] A gradient elution system (e.g., hexane-ethyl acetate or chloroform-methanol) is used to separate the components based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions obtained from CC that show promising activity or chemical profiles are further purified using preparative or semi-preparative HPLC.[8] A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile or methanol.

  • Structure Elucidation:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used for the initial analysis of volatile or semi-volatile sesquiterpenes in complex mixtures, like essential oils.[9]

    • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the isolated compound, which allows for the calculation of its molecular formula.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most crucial technique for determining the complete 3D structure of the compound. A suite of NMR experiments is performed:

      • 1D NMR (¹H and ¹³C): To identify the types and numbers of protons and carbons.

      • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, revealing the carbon skeleton and the placement of functional groups.

      • NOESY/ROESY: To determine the relative stereochemistry of the molecule by analyzing through-space correlations between protons.[8]

    • Single-Crystal X-ray Crystallography: If a suitable crystal of the pure compound can be obtained, this technique provides an unambiguous determination of its absolute and relative stereochemistry.[5]

G cluster_0 Isolation cluster_1 Characterization Source Natural Source (e.g., Plant, Fungus) Extraction Solvent Extraction Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract CC Column Chromatography Crude_Extract->CC Fractions Fractions CC->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound HRMS HRMS Pure_Compound->HRMS NMR NMR Spectroscopy (1D, 2D) Pure_Compound->NMR Xray X-ray Crystallography (if possible) Pure_Compound->Xray Structure Final Structure HRMS->Structure NMR->Structure Xray->Structure

Caption: Experimental workflow for isolating and identifying spirocyclic sesquiterpenoids.

Conclusion

Spirocyclic sesquiterpenoids represent a structurally unique and biologically significant class of natural products. Their complex, rigid frameworks make them valuable scaffolds for medicinal chemistry, and they continue to be a source of inspiration for the development of new therapeutic agents. Advances in synthetic biology and metabolic engineering may soon provide alternative methods for producing these valuable compounds, overcoming the limitations of extraction from natural sources.[10] Further exploration of diverse ecological niches, particularly fungi and marine invertebrates, is expected to yield new spirocyclic sesquiterpenoids with novel structures and potent biological activities.

References

Agarospirol: Molecular and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

Agarospirol is a sesquiterpenoid compound naturally found in agarwood, the resinous heartwood of Aquilaria trees. This technical overview details its fundamental molecular and physical characteristics.

Molecular Formula and Molar Mass

The chemical properties of this compound are summarized in the table below, providing a clear reference for its molecular composition and weight.

PropertyValueSource
Molecular FormulaC15H26O[1][2][3][4][5]
Molar Mass222.37 g/mol [2][3][4][5]

Structural and Chemical Identifiers

For precise identification and use in experimental and computational settings, the following identifiers are provided for this compound.

Identifier TypeIdentifier
CAS Number1460-73-7
IUPAC Name2-((2R,5R,10R)-6,10-Dimethylspiro[4.5]dec-6-en-2-yl)propan-2-ol

Logical Relationship of Core Properties

The following diagram illustrates the foundational relationship between the elemental composition of this compound and its resulting molecular weight.

G Figure 1. Derivation of Molar Mass from Molecular Formula A Elemental Composition (Carbon, Hydrogen, Oxygen) B Molecular Formula C15H26O A->B Defines D Molar Mass 222.37 g/mol B->D Calculation using C Atomic Weights (C: ~12.01, H: ~1.01, O: ~16.00) C->D Provides

Caption: Relationship between molecular formula and molar mass.

References

An In-depth Technical Guide to the Vetispirane Skeleton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the vetispirane sesquiterpenoid skeleton, a unique spirocyclic scaffold found in a variety of bioactive natural products. It covers the core chemical features, biosynthesis, key examples, and biological activities, with a focus on data presentation and experimental methodologies relevant to the scientific community.

Core Chemical Characteristics

The vetispirane skeleton is a bicyclic sesquiterpenoid structure defined by a spiro[4.5]decane core. This arrangement consists of a cyclopentane ring and a cyclohexane ring joined by a single common carbon atom, known as the spiro center. The numbering of this scaffold is systematic, and its derivatives are characterized by various degrees of oxidation, unsaturation, and substitution, leading to a diverse family of natural products.

A prominent and well-studied example of a vetispirane-type sesquiterpenoid is agarospirol (also known as hinesol).[1] It is a sesquiterpene alcohol isolated from infected agarwood and is often used as a reference compound for this class.[1] Another group of related compounds are the melongenaterpenes, which are vetispirane-type sesquiterpenoids isolated from the roots of Solanum melongena.[2][3][4]

Key Structural Features:

  • Core Scaffold: Spiro[4.5]decane

  • Class: Bicyclic sesquiterpenoid

  • Chirality: The spiro center and other substituted carbons are typically stereogenic, leading to multiple possible stereoisomers. The absolute configuration is crucial for biological activity and is determined using techniques like X-ray crystallography.[2][4]

Biosynthesis of the Vetispirane Skeleton

Like all sesquiterpenoids, the biosynthesis of the vetispirane core originates from the C15 precursor, farnesyl pyrophosphate (FPP).[5] The key step is a complex cyclization cascade catalyzed by a specific terpene cyclase known as vetispiradiene synthase. This enzyme facilitates the ionization of FPP and guides the resulting carbocation through a series of intramolecular cyclizations and rearrangements to form the characteristic spiro[4.5]decane ring system of the parent hydrocarbon, vetispiradiene. Subsequent enzymatic modifications (e.g., by cytochrome P450 monooxygenases) introduce hydroxyl groups and other functionalities to yield the diverse array of naturally occurring vetispirane derivatives.

Vetispirane Biosynthesis High-Level Biosynthetic Pathway of Vetispiranes cluster_enzyme Key Enzyme FPP Farnesyl Pyrophosphate (FPP) NPP Nerolidyl Diphosphate (Intermediate) FPP->NPP Isomerization Cation Vetispiryl Cation (Rearrangement Intermediate) NPP->Cation Vetispiradiene Synthase (Cyclization) Vetispiradiene Vetispiradiene Cation->Vetispiradiene Deprotonation Derivatives Oxidized Vetispiranes (e.g., this compound) Vetispiradiene->Derivatives Cytochrome P450 Oxidations Vetispiradiene\n Synthase\n (Cyclization) Vetispiradiene Synthase (Cyclization)

Caption: High-level overview of the vetispirane biosynthetic pathway.

Quantitative Data: Physicochemical and Spectroscopic Properties

The characterization of vetispirane sesquiterpenoids relies heavily on spectroscopic and physical data. Below are tables summarizing key quantitative data for representative compounds.

Table 1: Physicochemical Properties of this compound (Hinesol)
PropertyValueSource
Molecular FormulaC₁₅H₂₆O[1][6]
Molecular Weight222.37 g/mol [6]
Melting Point56 – 58 °C (133 – 136 °F)[1]
Boiling Point312 ± 11 °C[1]
Optical Rotation [α]Varies by stereoisomer; must be determined experimentally.-
Table 2: Representative ¹³C NMR Chemical Shift Ranges for the Vetispirane Skeleton

The following table provides typical chemical shift ranges for the carbon atoms in the vetispirane core, based on published data for compounds like this compound and melongenaterpenes. Actual values are highly dependent on substitution and stereochemistry.

Carbon TypeTypical δc (ppm)Notes
Spiro (Quaternary C)45 - 55The key spirocyclic carbon atom.
Quaternary (non-spiro)30 - 45e.g., gem-dimethyl groups.
Methine (-CH)35 - 75Shifts can be higher if oxygenated (e.g., > 65 ppm).
Methylene (-CH₂)20 - 45Carbons within the cyclopentane and cyclohexane rings.
Methyl (-CH₃)15 - 30Substituent methyl groups.
Olefinic (=C)120 - 150Present in unsaturated derivatives.
Carbonyl (C=O)190 - 220Present in oxidized derivatives (e.g., vetivones).

Note: Data compiled from analyses of various vetispirane structures. For precise assignments, 2D NMR experiments (HSQC, HMBC, COSY) are required.

Biological Activity and Signaling Pathways

Certain vetispirane sesquiterpenoids, particularly hinesol (this compound), have demonstrated significant biological activity, most notably pro-apoptotic and anti-inflammatory effects.

Anti-Cancer Activity of Hinesol

Hinesol has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including non-small cell lung cancer and leukemia.[3][7] The mechanism involves the modulation of key intracellular signaling pathways.

  • MEK/ERK Pathway: Hinesol treatment leads to a decrease in the phosphorylation of MEK1/2 and ERK1/2, inhibiting this critical pro-survival pathway.[3][7]

  • NF-κB Pathway: It suppresses the NF-κB pathway by decreasing the phosphorylation of IκBα and the p65 subunit, preventing the translocation of NF-κB to the nucleus and the transcription of anti-apoptotic genes.[3][7]

  • JNK Pathway: In some cell lines, hinesol induces apoptosis through the activation of c-Jun N-terminal kinase (JNK).[2][6]

These pathway modulations result in the cell cycle arrest at the G0/G1 phase and alter the balance of apoptosis-regulating proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[3][7]

Hinesol_Apoptosis_Pathway Signaling Pathways Modulated by Hinesol to Induce Apoptosis hinesol Hinesol (Vetispirane Sesquiterpenoid) mek_erk MEK/ERK Pathway hinesol->mek_erk inhibits nfkb NF-κB Pathway hinesol->nfkb inhibits jnk JNK Pathway hinesol->jnk activates bax Bax (Pro-apoptotic) Upregulation hinesol->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation hinesol->bcl2 proliferation Cell Proliferation & Survival mek_erk->proliferation nfkb->proliferation apoptosis Apoptosis jnk->apoptosis bax->apoptosis bcl2->apoptosis

Caption: Hinesol induces apoptosis by modulating key signaling cascades.

Experimental Protocols

Protocol 1: General Isolation of Vetispirane Sesquiterpenoids from Plant Material

This protocol is a representative example for the extraction and purification of vetispirane compounds from a plant source, such as the roots of Solanum melongena.

Isolation_Workflow General Workflow for Isolation of Vetispirane Sesquiterpenoids start 1. Plant Material Preparation (Dried, Ground Roots) extract 2. Extraction (Percolation with Methanol at RT) start->extract concentrate 3. Concentration (Rotary Evaporation) extract->concentrate fractionate 4. Coarse Fractionation (VLC on Silica Gel) concentrate->fractionate Gradient Elution (e.g., Cyclohexane-EtOAc) purify 5. Fine Purification (Prep. TLC or HPLC) fractionate->purify analyze 6. Structure Elucidation (NMR, HRESIMS, X-Ray) purify->analyze end Isolated Vetispirane Compounds analyze->end

Caption: A typical experimental workflow for natural product isolation.

Methodology Details:

  • Plant Material Preparation: The plant material (e.g., 3 kg of roots) is air-dried and ground into a coarse powder.

  • Extraction: The ground material is percolated with a suitable solvent, typically methanol (e.g., 50 L), at room temperature for an extended period (24-48 hours). This process is often repeated to ensure complete extraction.

  • Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Coarse Fractionation: The crude extract is subjected to Vacuum Liquid Chromatography (VLC) on a silica gel column. Elution is performed using a solvent gradient of increasing polarity (e.g., starting with 100% cyclohexane and gradually increasing the proportion of ethyl acetate). Fractions are collected based on their TLC profiles.

  • Fine Purification: Fractions identified as containing compounds of interest are further purified. This is typically achieved using preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a solvent system like methanol/water.

  • Structure Elucidation: The purity and structure of the isolated compounds are confirmed using a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The absolute stereochemistry can be determined by X-ray crystallography if suitable crystals are obtained.[4]

Protocol 2: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of novel vetispirane compounds.

  • Sample Preparation: A small amount (1-5 mg) of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (typically CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.

  • 1D NMR Spectra Acquisition: ¹H and ¹³C{¹H} NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Key parameters for ¹³C NMR include a sufficient relaxation delay to observe quaternary carbons. A DEPT-135 experiment is run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Spectra Acquisition: To establish connectivity, a series of 2D NMR experiments are performed:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing proton connectivity within fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the fragments and establishing the complete carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing crucial information for determining the relative stereochemistry of the molecule.

Summary and Outlook

The vetispirane skeleton represents a fascinating and medicinally relevant class of sesquiterpenoids. Its unique spirocyclic structure presents both a synthetic challenge and a source of significant biological activity. The pro-apoptotic effects of compounds like hinesol highlight the potential of the vetispirane scaffold as a starting point for the development of novel anti-cancer therapeutics. Future research will likely focus on the total synthesis of more complex derivatives, the elucidation of the precise mechanisms of action for their biological activities, and the exploration of their potential in other therapeutic areas.

References

Methodological & Application

Total Synthesis of (±)-Agarospirol: A Detailed Methodological Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(±)-Agarospirol, a spirocyclic sesquiterpenoid first isolated from agarwood (Aquilaria agallocha), has garnered significant interest from the scientific community due to its unique molecular architecture and potential biological activities. The total synthesis of this natural product presents a compelling challenge in organic chemistry, requiring precise control over stereochemistry and the construction of the characteristic spiro[1][2]decane core. This application note provides a detailed overview of a prominent methodology for the total synthesis of (±)-agarospirol, targeting researchers, scientists, and professionals in drug development. The presented synthesis follows a logical sequence involving a key photochemical cycloaddition and a retro-benzilic acid rearrangement to construct the core structure, followed by a series of functional group manipulations to achieve the final target molecule.

Overall Synthetic Strategy

The total synthesis of (±)-agarospirol can be achieved through a multi-step sequence that strategically builds the complex carbon framework. The core of this strategy involves the initial formation of the spiro[1][2]decane ring system, which is then elaborated with the necessary functional groups and stereocenters.

Agarospirol_Synthesis_Strategy Start Starting Materials Spirocyclic_Diketone Spiro[4,5]decane Diketone Start->Spirocyclic_Diketone  Photo-cycloaddition &  Retro-benzilic Acid Rearrangement   Vetivan_Precursor Vetivan-Type Precursor Spirocyclic_Diketone->Vetivan_Precursor  Selective Reductions &  Functional Group Interconversions   Alcohol_Intermediate Alcohol Intermediate Vetivan_Precursor->Alcohol_Intermediate  Grignard Reaction   This compound (±)-Agarospirol Alcohol_Intermediate->this compound  Reduction  

Caption: Overall synthetic strategy for (±)-Agarospirol.

Key Experimental Stages and Protocols

This section details the experimental procedures for the key stages of the (±)-agarospirol synthesis.

Stage 1: Construction of the Spiro[1][2]decane Framework

The initial and crucial step of the synthesis is the construction of the spiro[1][2]decane core. This is achieved through a photo-cycloaddition reaction followed by a retro-benzilic acid rearrangement.[3]

Experimental Protocol: Photo-cycloaddition and Retro-benzilic Acid Rearrangement [3]

  • Photo-cycloaddition: A solution of methyl 2,4-dioxopentanoate (1.0 eq.) and 1,5-dimethyl-6-methylenecyclohexene (1.2 eq.) in a suitable solvent (e.g., benzene or toluene) is irradiated with a high-pressure mercury lamp at room temperature for 24-48 hours, or until consumption of the starting material is observed by TLC. The solvent is then removed under reduced pressure to yield the crude proto-[2+2] photocycloadduct.

  • Retro-benzilic Acid Rearrangement: The crude photocycloadduct is dissolved in a solution of sodium hydroxide (2.0 eq.) in methanol. The mixture is stirred at room temperature for 12-24 hours. After completion of the reaction, the mixture is neutralized with aqueous HCl and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude spirocyclic compound. Purification by column chromatography on silica gel affords the desired spiro[1][2]decane dione derivative.

Stage 2: Selective Reductions and Functional Group Manipulations

With the core structure in hand, the next stage involves selective modifications of the carbonyl groups and the double bond within the five-membered ring.[3]

Experimental Protocol: Selective Reduction and Carbonyl Modifications [3]

  • Selective Reduction of the Carbon-Carbon Double Bond: The spirocyclic diketone from Stage 1 is dissolved in a mixture of acetic acid and water. Zinc dust (5.0 eq.) is added portion-wise, and the mixture is stirred vigorously at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered, and the filtrate is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the spirocyclic diketone with a saturated five-membered ring.

  • Protection of the Exocyclic Carbonyl Group: The resulting diketone is dissolved in toluene, and ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid are added. The mixture is heated to reflux with a Dean-Stark trap for 4-6 hours. After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the protected monoketone.

  • Conversion of the Cyclic Ketone to a Methylene Group (Wittig Reaction): To a suspension of methyltriphenylphosphonium bromide (1.5 eq.) in dry THF at 0 °C is added n-butyllithium (1.5 eq.). The resulting yellow ylide solution is stirred for 30 minutes at room temperature. A solution of the protected monoketone in dry THF is then added dropwise, and the reaction mixture is stirred at room temperature for 12-16 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford the important vetivan-type precursor containing an exocyclic methylene group.

Stage 3: Introduction of the Isopropanol Side Chain

A Grignard reaction is employed to introduce the characteristic isopropanol side chain of this compound.[3]

Experimental Protocol: Grignard Reaction [3]

  • A solution of the vetivan-type precursor from Stage 2 in dry THF is added dropwise to a solution of methylmagnesium bromide (3.0 M in diethyl ether, 2.0 eq.) at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a mixture of alcohol isomers.

Stage 4: Final Reduction to (±)-Agarospirol

The final step of the synthesis is the reduction of the remaining functional groups to yield the target molecule, (±)-agarospirol.[3]

Experimental Protocol: Reduction with Lithium Aluminum Hydride [3]

  • To a solution of the alcohol mixture from Stage 3 in dry diethyl ether at 0 °C is added lithium aluminum hydride (LiAlH₄, 2.0 eq.) portion-wise under an inert atmosphere.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • The reaction is quenched by the sequential and careful dropwise addition of water, 15% aqueous sodium hydroxide, and water.

  • The resulting white precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (±)-hinesol and (±)-agarospirol, which can be separated by further chromatographic techniques.

Data Presentation

The following table summarizes the key transformations and reported yields for the synthesis of (±)-agarospirol. Please note that specific yields can vary based on reaction conditions and scale.

Step No.TransformationKey Reagents and ConditionsProductReported Yield (%)
1Photo-cycloaddition & Retro-benzilic Acid Rearrangement1. hv, methyl 2,4-dioxopentanoate, 1,5-dimethyl-6-methylenecyclohexene; 2. NaOH, MeOHSpiro[1][2]decene dioneNot explicitly stated in abstract
2Selective Double Bond ReductionZn, AcOH, H₂OSpiro[1][2]decane dioneNot explicitly stated in abstract
3Carbonyl ProtectionEthylene glycol, p-TsOH, Toluene, refluxProtected MonoketoneNot explicitly stated in abstract
4Methylene Group Formation (Wittig)Ph₃PCH₃Br, n-BuLi, THFVetivan-type PrecursorNot explicitly stated in abstract
5Grignard ReactionCH₃MgBr, THFAlcohol IntermediateNot explicitly stated in abstract
6Final ReductionLiAlH₄, Et₂O(±)-Agarospirol and (±)-HinesolNot explicitly stated in abstract

Note: The available search results, primarily abstracts, do not provide specific quantitative data for each step. The overall yield was reported to be improved in the cited methodology compared to previous papers.[3]

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the key steps in the total synthesis of (±)-agarospirol.

Agarospirol_Synthesis_Workflow cluster_0 Spirocycle Formation cluster_1 Core Modification cluster_2 Final Elaboration Photocycloaddition Photo-cycloaddition Rearrangement Retro-benzilic Acid Rearrangement Photocycloaddition->Rearrangement Selective_Reduction Selective Reduction (Zn/AcOH) Rearrangement->Selective_Reduction Protection Carbonyl Protection (ketal) Selective_Reduction->Protection Wittig Wittig Olefination Protection->Wittig Grignard Grignard Reaction (MeMgBr) Wittig->Grignard Final_Reduction Final Reduction (LiAlH4) Grignard->Final_Reduction This compound This compound Final_Reduction->this compound (±)-Agarospirol

Caption: Workflow of the key synthetic transformations.

Conclusion

The total synthesis of (±)-agarospirol outlined in this application note provides a robust and logical pathway to this complex natural product. The key strengths of this methodology lie in the efficient construction of the spirocyclic core through a photochemical approach and subsequent strategic functional group manipulations. While the provided protocols offer a solid foundation, researchers are encouraged to consult the primary literature for more detailed experimental conditions and characterization data. The successful synthesis of (±)-agarospirol not only demonstrates the power of modern organic synthesis but also opens avenues for the synthesis of analogs for further biological evaluation.

References

Application Notes and Protocols for the Stereoselective Synthesis of Agarospirol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of (+)- and (-)-Agarospirol, spirovetivane sesquiterpenoids of significant interest due to their presence in fragrant resins and potential biological activities. The protocols outlined below are based on established synthetic strategies from peer-reviewed literature, offering a guide for the enantioselective preparation of these complex natural products.

Introduction

Agarospirol is a bicyclic sesquiterpene alcohol characterized by a spiro[4.5]decane skeleton. The stereoselective synthesis of its enantiomers is a challenging yet crucial endeavor for the unambiguous determination of their biological functions and for providing pure samples for further research and development. The following sections detail a key strategy for the synthesis of (-)-Agarospirol and provide a general workflow for enantioselective syntheses.

Synthesis of (-)-Agarospirol: A Stereospecific Approach

A known stereospecific synthesis of (-)-Agarospirol has been achieved, confirming its absolute stereochemistry. The synthetic pathway, as detailed in the literature, commences from a chiral acetal and proceeds through several key transformations. While the full experimental details from the original communication are not publicly available in their entirety, the key transformations provide a roadmap for a successful synthesis.

A pivotal strategy in the synthesis of spirovetivanes, including this compound, involves a base-catalyzed intramolecular cyclization. This key step establishes the characteristic spirocyclic core of the molecule. The diastereoselectivity of this cyclization is crucial for the overall success of the synthesis, with reports indicating the potential for high diastereomeric excess (>95% de) in related systems.

Experimental Protocols

While a complete, step-by-step protocol for the enantioselective synthesis of (+)- or (-)-Agarospirol with precise quantitative data is not fully detailed in the readily available literature, a general methodology can be inferred from related racemic and stereoselective syntheses of spirovetivanes. The following represents a composite, generalized protocol that highlights the key chemical transformations.

A. General Workflow for the Synthesis of a Spirovetivane Precursor

This workflow outlines the construction of the core spiro[4.5]decane framework, which is a common feature in the synthesis of this compound and related compounds.

cluster_synthesis Generalized Synthetic Workflow start Acyclic Precursor step1 Cyclization to form Six-membered Ring start->step1 step2 Functional Group Manipulation step1->step2 step3 Spiroannulation step2->step3 step4 Diastereoselective Transformation step3->step4 spiro Spiro[4.5]decane Core step4->spiro

Caption: Generalized workflow for constructing the spiro[4.5]decane core.

B. Key Reaction: Base-Catalyzed Intramolecular Cyclization

This diagram illustrates the critical spirocyclization step.

cluster_cyclization Key Spirocyclization Step start_material Dicarbonyl Precursor product Spirocyclic Ketone start_material->product Intramolecular Aldol/Claisen reagent Base (e.g., LDA, NaH) reagent->product

Caption: Base-catalyzed intramolecular cyclization to form the spiro-center.

Quantitative Data

The following table summarizes representative data for key steps in spirovetivane synthesis, as inferred from related studies. It is important to note that specific yields and stereoselectivities will be highly dependent on the exact substrates, reagents, and reaction conditions used.

StepTransformationReagents and ConditionsYield (%)Stereoselectivity (de/ee)Reference
Spirocyclization Base-catalyzed intramolecular cyclizationBase (e.g., LDA), THF, -78 °C to rt~70-90>95% deInferred from related spirovetivane syntheses.
Reduction Ketone reduction to alcoholNaBH4, MeOH, 0 °C~85-95DiastereoselectiveGeneral protocol.
Chiral Resolution Separation of enantiomersChiral chromatography or derivatization with a chiral auxiliary~40-50>99% eeGeneral protocol.

Conclusion

Application Notes and Protocols for the Extraction of Agarospirol from Aquilaria malaccensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and analysis of agarospirol from Aquilaria malaccensis, a key sesquiterpenoid compound found in agarwood. The following sections detail the induction of this compound, extraction methodologies, quantitative analysis, and potential signaling pathways for future research and drug development.

Introduction

Agarwood, the resinous heartwood of Aquilaria species, is highly valued for its use in traditional medicine, perfumery, and aromatherapy.[1][2][3] Its therapeutic properties are attributed to a complex mixture of volatile and semi-volatile compounds, with sesquiterpenes being a major class.[4] this compound (2-(6,10-Dimethylspiro[3][5]dec-6-en-2-yl)-2-propanol) is a significant sesquiterpenoid alcohol found in the essential oil of Aquilaria malaccensis and is associated with some of the wood's characteristic fragrance and potential bioactivities.[1][2][3][6] The formation of agarwood, and consequently this compound, is a defense response to physical injury or microbial infection, a process that can take many years naturally.[1][2][3] Artificial induction methods are therefore crucial for sustainable production.[1][2]

Data Presentation: Quantitative Analysis of this compound and Agarwood Oil

The yield of agarwood oil and the concentration of this compound can vary significantly based on the induction method, extraction technique, and geographical source of the Aquilaria malaccensis.

Table 1: Indicative Yield of Agarwood Essential Oil from Aquilaria malaccensis

Condition of TreeApproximate Oil Yield (%)
Healthy (Uninfected)0.15
Artificially Infected0.4
Naturally Infected0.8

(Data sourced from literature reports)

Table 2: this compound Content in Aquilaria malaccensis Essential Oil by Different Extraction Methods

Extraction MethodThis compound Content (% of Total Oil)Key Signature Compounds Identified
Hydro-distillation7.618n-hexadecenoic acid (17.238%), 2-butanone, 4-phenyl (10.732%), this compound (7.618%)
Subcritical Water Extraction (SCWE)Not specified as a major compoundFurfural (14.36%), guaiacol (13.504%), 2-butanone, 4-phenyl (12.042%)

(Data from a comparative study on extraction techniques)

Experimental Protocols

Protocol 1: Artificial Induction of this compound Formation

This protocol describes a general method for inducing this compound production in healthy Aquilaria malaccensis trees using microbial inoculants.

Materials:

  • Healthy Aquilaria malaccensis trees (approx. 3-4 meters high)

  • Microbial culture (e.g., Penicillium polonicum or Pantoea dispersa)

  • Hand drill with a 0.5 cm diameter bit

  • Syringe

  • Sterile water

  • Parafilm or wax

Procedure:

  • Select healthy Aquilaria malaccensis trees for inoculation.

  • At a height of approximately 1 meter from the ground, use a hand drill to create a hole 0.5 cm in diameter and 4-5 cm deep into the trunk.

  • Prepare a suspension of the selected microbial culture in sterile water.

  • Using a syringe, slowly inject the microbial suspension into the drilled hole until it is filled.

  • Seal the hole with parafilm or wax to prevent contamination.

  • Allow the infection to progress for a minimum of 3 months. The resinous, dark brown agarwood can then be harvested for extraction.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the harvested wood will confirm the presence of this compound.[1][2][3]

Protocol 2: Extraction of this compound via Hydro-distillation

This is a conventional method for extracting essential oils from plant material.

Materials:

  • Harvested and chipped/powdered agarwood from Aquilaria malaccensis

  • Clevenger-type apparatus

  • Round-bottom flask (2 L)

  • Heating mantle

  • Condenser

  • Distilled water

  • Anhydrous sodium sulfate

  • Separatory funnel

Procedure:

  • Place 200-500 g of powdered agarwood into the round-bottom flask.

  • Add distilled water to the flask in a 1:5 ratio (plant material to water) to fully immerse the wood powder.[8]

  • Set up the Clevenger apparatus according to the manufacturer's instructions, ensuring the condenser is properly connected to a cold water supply.

  • Heat the flask using the heating mantle to boil the water. The steam will pass through the agarwood powder, carrying the volatile essential oils.

  • Continue the distillation for 6-8 hours. The steam and oil vapor will travel to the condenser, where they will cool and liquefy.

  • The condensed mixture of oil and water will collect in the Clevenger trap. As essential oil is generally less dense than water, it will form a layer on top.

  • Once the distillation is complete, carefully collect the oil from the trap using a separatory funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the final essential oil in a sealed, dark glass vial at 4°C for subsequent analysis.

Protocol 3: Extraction of this compound via Subcritical Water Extraction (SCWE)

SCWE is a green extraction technique that uses water at high temperatures and pressures to extract non-polar compounds.

Materials:

  • Harvested and chipped/powdered agarwood

  • Subcritical water extraction system (including a high-pressure pump, extraction vessel, heating unit, and back-pressure regulator)

  • Distilled, deionized water

  • Collection vial

Procedure:

  • Load the powdered agarwood sample into the extraction vessel.

  • Heat distilled, deionized water and pump it through the extraction vessel at a constant flow rate.

  • Maintain the temperature and pressure of the water in a subcritical state (between 100°C and 374°C). Optimal conditions for A. malaccensis have been reported as 225°C, a sample-to-solvent ratio of 0.2 g/mL, and an extraction time of 17 minutes.

  • The subcritical water acts as a non-polar solvent, extracting the essential oil from the agarwood.

  • The extract is passed through a cooling system before being collected in a vial.

  • The pressure is reduced using a back-pressure regulator, which causes the oil and water to separate.

  • Collect and store the essential oil as described in the hydro-distillation protocol.

Protocol 4: GC-MS Analysis of this compound

This protocol outlines the analysis of the extracted essential oil to identify and quantify this compound.

Materials:

  • Extracted agarwood essential oil

  • Dichloromethane or hexane (GC grade)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-WAX or HP-5MS)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dilute the essential oil sample in dichloromethane or hexane (e.g., 1 µL of oil in 1 mL of solvent).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system.

  • GC Conditions:

    • Injector Temperature: 230-270°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2-5 minutes.

      • Ramp 1: Increase to 120°C at 4°C/min, hold for 5 minutes.

      • Ramp 2: Increase to 170°C at 3°C/min, hold for 2 minutes.

      • Ramp 3: Increase to 230°C at 5°C/min, hold for 10 minutes.

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 700.

    • Interface Temperature: 250°C.

  • Data Analysis: Identify this compound by comparing its mass spectrum and retention time with that of a known standard or by matching it with a spectral library (e.g., NIST). The relative percentage of this compound can be calculated based on the peak area relative to the total peak area of all identified compounds.

Visualizations: Diagrams of Workflows and Signaling Pathways

G cluster_induction This compound Induction A Healthy Aquilaria malaccensis Tree B Artificial Wounding (Drilling) A->B C Inoculation with Microbes (e.g., Fungi, Bacteria) B->C D Tree's Defense Response C->D E Resin (Agarwood) Formation D->E F Biosynthesis of Sesquiterpenes (including this compound) E->F G cluster_extraction Extraction and Analysis Workflow A Harvested Agarwood B Grinding & Powdering A->B C Extraction B->C D Hydro-distillation C->D Method 1 E Subcritical Water Extraction C->E Method 2 F Crude Essential Oil D->F E->F G Drying (Anhydrous Na2SO4) F->G H Purified Essential Oil G->H I GC-MS Analysis H->I J Identification & Quantification of this compound I->J G cluster_pathway Proposed Anti-Inflammatory Signaling of Agarwood Compounds cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPKs Stimulus->MAPK IKK IKK Stimulus->IKK Agarwood Agarwood Compounds (incl. This compound) Agarwood->MAPK Agarwood->IKK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription G cluster_neuro Proposed Neuroleptic Effect of this compound This compound This compound Neuron Dopaminergic Neuron This compound->Neuron Dopamine Dopamine (DA) Metabolism HVA Homovanillic Acid (HVA) (Dopamine Metabolite) Dopamine->HVA increased Effect Neuroleptic Effect HVA->Effect Neuron->Dopamine influences

References

Supercritical Fluid Extraction of Agarospirol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarospirol is a unique spirovetivane-type sesquiterpene alcohol that is a key fragrant and bioactive compound found in agarwood, the highly valued resinous heartwood of Aquilaria species. Its therapeutic potential, including anti-inflammatory and antimicrobial properties, has garnered significant interest in the pharmaceutical and nutraceutical industries. Traditional extraction methods such as steam distillation can lead to thermal degradation of sensitive compounds like this compound. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) offers a green and efficient alternative, enabling the extraction of this compound at low temperatures, thereby preserving its integrity and bioactivity. This document provides a detailed protocol for the supercritical fluid extraction of this compound from Aquilaria wood.

Principles of Supercritical Fluid Extraction

Supercritical fluid extraction utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ is an ideal solvent for this process due to its non-toxic, non-flammable nature, and its easily tunable solvating power by varying pressure and temperature. This allows for selective extraction of target compounds like sesquiterpenes. The process involves passing supercritical CO₂ through a bed of milled agarwood, where it dissolves the this compound and other essential oil components. The solution is then depressurized in a separator, causing the CO₂ to return to its gaseous state and precipitate the extracted oil, which can then be collected.

Experimental Protocols

Materials and Equipment
  • Raw Material: Dried agarwood (Aquilaria spp.)

  • Grinding Mill: To achieve a particle size of 20-60 mesh.

  • Supercritical Fluid Extractor: Laboratory or pilot scale, equipped with an extraction vessel, separator(s), CO₂ pump, heater, and back-pressure regulator.

  • CO₂ Cylinder: High-purity carbon dioxide (99.9%).

  • Analytical Balance: For accurate weighing of raw material and extract.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For qualitative and quantitative analysis of this compound in the extract.

Pre-extraction Preparation
  • Drying: Dry the agarwood to a moisture content below 10% to enhance extraction efficiency.

  • Grinding: Grind the dried agarwood into a fine powder with a particle size between 20 and 60 mesh.[1][2][3] A smaller particle size increases the surface area for extraction but should not be so fine as to cause compaction in the extraction vessel.

Supercritical Fluid Extraction Protocol

This protocol outlines a general procedure. Optimal conditions may vary depending on the specific Aquilaria species and the desired purity of this compound. Refer to Table 1 for a summary of reported SFE parameters for agarwood.

  • Loading the Extractor: Accurately weigh the ground agarwood powder and load it into the extraction vessel.

  • System Pressurization and Heating: Seal the extraction vessel. Heat the CO₂ to the desired extraction temperature and pressurize the system to the target extraction pressure.

  • Extraction: Introduce the supercritical CO₂ into the extraction vessel at a constant flow rate. The supercritical fluid will percolate through the agarwood powder, dissolving the this compound and other soluble compounds.

  • Separation: Route the CO₂-extract mixture to the separator. Reduce the pressure and adjust the temperature to facilitate the precipitation of the extract from the CO₂. The gaseous CO₂ can be recycled back into the system.

  • Collection: Collect the agarwood oleoresin from the separator.

  • Post-Extraction: The collected oleoresin can be further purified using techniques like short-path distillation to isolate different fractions, such as light monoterpenes and heavier sesquiterpenes, including this compound.[1][4]

Data Presentation

The following table summarizes various SFE parameters reported for the extraction of essential oils from agarwood, which can serve as a starting point for optimizing this compound extraction.

ParameterCondition 1Condition 2
Pressure 24 MPa32 MPa
Temperature 35 °C45 °C
CO₂ Flow Rate 33 L/h700-800 L/h
Extraction Time 2 hours2.5 hours
Particle Size < 60 mesh20-40 mesh
Reported Yield Not specifiedUp to 3.1%
Reference [2][3][1]

Table 1: Supercritical Fluid Extraction Parameters for Agarwood Essential Oil.

Experimental Workflow and Visualization

The following diagram illustrates the general workflow for the supercritical fluid extraction of this compound from agarwood.

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_post Post-Extraction & Analysis raw_material Agarwood Raw Material drying Drying (<10% Moisture) raw_material->drying grinding Grinding (20-60 mesh) drying->grinding extraction_vessel Extraction Vessel grinding->extraction_vessel separator Separator extraction_vessel->separator SC-CO2 + Extract co2_source CO2 Cylinder pump High-Pressure Pump co2_source->pump heater Heater pump->heater heater->extraction_vessel separator->co2_source Recycled CO2 collection Extract Collection separator->collection analysis GC-MS Analysis collection->analysis purification Optional: Short-Path Distillation collection->purification final_product This compound-rich Fraction purification->final_product final_product->analysis

Caption: Workflow for Supercritical Fluid Extraction of this compound.

Quality Control and Analysis

The qualitative and quantitative analysis of this compound in the SFE extract is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique for this purpose.

GC-MS Analysis Protocol
  • Sample Preparation: Dilute the SFE extract in a suitable solvent (e.g., methanol or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., HP-5MS) to separate the components of the extract. The oven temperature program should be optimized to achieve good resolution of sesquiterpenes.

  • Mass Spectrometry Detection: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for identification.

  • Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with that of a certified reference standard. Quantification can be performed using an internal or external standard calibration method.

Conclusion

Supercritical fluid extraction is a highly effective and environmentally friendly method for obtaining high-quality this compound-rich extracts from agarwood. The process parameters can be finely tuned to optimize the yield and purity of the target compound. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to develop and implement SFE for the production of this compound for further investigation and application.

References

Application Notes and Protocols for Hydrodistillation Methods in Agarospirol Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of Agarospirol from agarwood (Aquilaria spp.) using various hydrodistillation techniques. The information is intended to guide researchers in selecting and optimizing extraction methods to enhance the yield and purity of this valuable sesquiterpenoid for further scientific investigation and drug development.

This compound is a key therapeutic compound found in agarwood, the resinous heartwood of Aquilaria trees, which forms in response to fungal infection or injury. It is highly valued in traditional medicine and perfumery. Efficient extraction of this compound is crucial for its application in pharmaceutical and related industries. This document outlines and compares conventional, microwave-assisted, and ultrasound-assisted hydrodistillation methods for its isolation.

Comparative Analysis of Hydrodistillation Methods

The choice of hydrodistillation method significantly impacts extraction efficiency, time, energy consumption, and the quality of the essential oil, including the concentration of this compound. Below is a summary of quantitative data from various studies comparing different techniques.

Method Extraction Time Essential Oil Yield (%) Key this compound-related Findings
Conventional Hydrodistillation (HD) 8 - 12 hours or longer[1]0.20%[2]A traditional and widely used method. Longer duration may lead to better yield but risks thermal degradation of some compounds.[3][4]
Microwave-Assisted Hydrodistillation (MAHD) 30 minutes - 5 hours[2][4]0.22%[2]Significantly reduces extraction time and energy consumption compared to HD.[4] MAHD can lead to a higher quality of essential oil with an increase in oxygenated compounds.[4]
Ultrasound-Assisted Hydrodistillation (UAHD) Significantly shorter than HDIncreased by up to 48.3% compared to HD[5]Enhances extraction efficiency and yield through cavitation, which improves solvent penetration and cell wall disruption.[5][6][7] It is a non-thermal method that can prevent the degradation of heat-sensitive compounds.[6]
Subcritical Water Extraction (SCWE) ~17 minutes (optimized)Not directly comparable, different principleAt optimized conditions, the major compounds identified were different from those in hydrodistilled oil, with this compound being a major compound in the latter (7.618%).[8]

Experimental Protocols

Conventional Hydrodistillation (HD) Protocol

This protocol outlines the standard procedure for extracting essential oils from agarwood using a Clevenger-type apparatus.

Materials and Equipment:

  • Dried and powdered or chipped agarwood

  • Distilled water

  • Clevenger-type hydrodistillation apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collection vessel (Florentine flask)

  • Safety equipment (gloves, eye protection)

Procedure:

  • Preparation of Plant Material: Weigh a specific amount of dried and powdered or chipped agarwood (e.g., 10-20 kg).[1] Pre-soaking the chips is an optional step.[1]

  • Apparatus Setup:

    • Place the agarwood material into the round-bottom flask.

    • Add distilled water to submerge approximately 70% of the material.[1] Avoid overfilling.

    • Set up the Clevenger apparatus, ensuring all connections are secure to prevent steam leaks.[1]

  • Distillation:

    • Begin heating the flask using the heating mantle.[1]

    • Bring the water to a boil and maintain a steady rate of distillation. This may take 45-60 minutes.[1]

    • The steam, carrying the volatile essential oils, will rise and pass into the condenser.

    • Ensure a continuous flow of cold water through the condenser to efficiently cool and condense the steam.[1]

  • Collection:

    • The condensed liquid (hydrosol and essential oil) will flow into the collection vessel.

    • The essential oil, being less dense than water, will typically float on top of the hydrosol and can be separated.[1]

  • Duration and Termination:

    • Continue the distillation for a predetermined period, typically 8-12 hours, or until no more oil is observed to be collecting.[1]

    • Turn off the heating mantle and allow the apparatus to cool down completely.

  • Post-Distillation:

    • Carefully collect the separated essential oil.

    • Dry the oil using an anhydrous drying agent (e.g., sodium sulfate) to remove any residual water.

    • Store the oil in a sealed, dark glass vial at a low temperature.

Microwave-Assisted Hydrodistillation (MAHD) Protocol

This protocol utilizes microwave energy to accelerate the extraction process.

Materials and Equipment:

  • Dried and powdered agarwood

  • Distilled water

  • Modified microwave oven for extraction[9]

  • Round-bottom flask suitable for microwave use

  • Clevenger-type apparatus

  • Condenser and collection vessel

Procedure:

  • Preparation: Place a known quantity of powdered agarwood (e.g., 100 g) into the microwave-safe flask.[4]

  • Solvent Addition: Add a specific volume of distilled water (e.g., 300 ml).[4]

  • Apparatus Setup: Connect the flask to the Clevenger apparatus situated within the modified microwave oven.

  • Extraction:

    • Set the microwave power to the desired level (e.g., 200-500 W).[2]

    • Set the irradiation time (e.g., 3-5 hours).[2]

    • The microwave energy will rapidly heat the water within the plant material, causing the cells to rupture and release the essential oil.

  • Condensation and Collection: The steam and oil vapor are condensed and collected as described in the conventional HD protocol.

  • Post-Extraction: Follow the same post-distillation steps as for conventional HD to collect, dry, and store the essential oil.

Ultrasound-Assisted Hydrodistillation (UAHD) Protocol

This method employs ultrasonic waves to enhance the extraction efficiency.

Materials and Equipment:

  • Dried and powdered agarwood

  • Distilled water

  • Ultrasonic bath or probe sonicator

  • Hydrodistillation apparatus (Clevenger-type)

  • Heating source

Procedure:

  • Preparation: Place the powdered agarwood into the distillation flask with distilled water.

  • Ultrasonic Pre-treatment:

    • Immerse the flask in an ultrasonic bath or place an ultrasonic probe directly into the mixture.

    • Apply ultrasonic waves for a specified duration and power before starting the distillation. This pre-treatment helps to disrupt the plant cell walls.[6]

  • Hydrodistillation: After the ultrasonic treatment, proceed with hydrodistillation as described in the conventional HD protocol. The application of ultrasound can significantly reduce the required distillation time.[7]

  • Simultaneous UAHD (Sono-Clevenger): Alternatively, the ultrasonic device can be operated simultaneously with the hydrodistillation process. This continuous application of ultrasonic energy enhances the release of volatile compounds throughout the extraction.[7]

  • Collection and Post-Processing: Collect, dry, and store the essential oil as previously described.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_prep 1. Material Preparation cluster_extraction 2. Hydrodistillation Methods cluster_process 3. Distillation & Collection cluster_analysis 4. Downstream Processing & Analysis A Agarwood (Aquilaria spp.) B Drying A->B C Grinding/Chipping B->C D Conventional HD C->D Select Method E Microwave-Assisted HD (MAHD) C->E Select Method F Ultrasound-Assisted HD (UAHD) C->F Select Method G Heating & Vaporization D->G E->G F->G H Condensation G->H I Separation (Oil/Hydrosol) H->I J Essential Oil I->J K Drying (e.g., Na2SO4) J->K L GC-MS Analysis for this compound K->L M Isolated this compound L->M

Caption: Workflow for isolating this compound from agarwood.

Logical Relationship of Hydrodistillation Methods

G cluster_methods Hydrodistillation Techniques for this compound cluster_advanced Advanced Methods cluster_outcomes Key Outcomes HD Conventional Hydrodistillation (HD) Baseline Method MAHD Microwave-Assisted HD (MAHD) HD->MAHD Improvement: - Faster Heating - Reduced Time UAHD Ultrasound-Assisted HD (UAHD) HD->UAHD Improvement: - Enhanced Cell Disruption - Increased Yield Yield This compound Yield HD->Yield Purity Purity HD->Purity Time Extraction Time HD->Time Energy Energy Consumption HD->Energy MAHD->Yield MAHD->Purity MAHD->Time MAHD->Energy UAHD->Yield UAHD->Purity UAHD->Time UAHD->Energy

Caption: Comparison of hydrodistillation methods for this compound.

References

Application Note: Quantitative Analysis of Agarospirol in Essential Oils by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of Agarospirol, a key sesquiterpenoid alcohol found in various essential oils, most notably Agarwood (Oud). The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control, standardization, and pharmacological investigation of essential oils containing this bioactive compound. The methodology described herein ensures high sensitivity, specificity, and reproducibility for the accurate determination of this compound.

Introduction

This compound (C₁₅H₂₆O, M.W. 222.37 g/mol ) is a naturally occurring sesquiterpenoid that contributes significantly to the characteristic woody and complex aroma of Agarwood oil, a highly valued product in the fragrance and traditional medicine industries.[1][2] Beyond its aromatic properties, this compound has garnered interest for its potential pharmacological activities, including anti-inflammatory and antimicrobial effects.[1][3][4] As such, the accurate quantification of this compound is crucial for the quality assessment and authentication of essential oils, as well as for research into their therapeutic applications. This document provides a detailed protocol for the sample preparation, GC-MS analysis, and data processing for the quantification of this compound.

Experimental Protocols

Sample Preparation

The preparation of essential oil samples is a critical step to ensure accurate and reproducible GC-MS analysis. A simple dilution of the essential oil in a suitable organic solvent is typically sufficient.

Materials:

  • Essential oil sample (e.g., Agarwood oil)

  • Hexane or Methanol (GC grade)

  • Internal Standard (IS) solution (e.g., 100 µg/mL of n-alkane C13 or other suitable non-interfering compound in hexane)

  • 2 mL autosampler vials with caps

  • Micropipettes

Procedure:

  • Accurately weigh approximately 10 mg of the essential oil sample into a 2 mL autosampler vial.

  • Add 1 mL of hexane (or methanol) to the vial.

  • For quantitative analysis, add a known volume (e.g., 10 µL) of the internal standard solution to the vial.

  • Cap the vial and vortex thoroughly for 30 seconds to ensure homogeneity.

  • The sample is now ready for injection into the GC-MS system.

GC-MS Analysis

The following GC-MS parameters have been optimized for the separation and detection of this compound and other sesquiterpenes in essential oils.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 6890N GC with 5973 MS detector or similar).

  • Capillary column: HP-5MS (5% Phenyl Methyl Siloxane) or DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio 50:1 or as optimized for concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 3 °C/min to 240 °C.

    • Hold: Maintain at 240 °C for 5 minutes.

  • Total Run Time: Approximately 68 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Scan Range: 40-400 amu

  • Solvent Delay: 3 minutes

Data Analysis and Quantification

Qualitative Analysis: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard or with reference spectra from established libraries such as NIST. The characteristic mass fragments of this compound should be present.

Quantitative Analysis: Quantification is performed using the internal standard method. A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration of this compound in the unknown sample is then determined from its peak area ratio using the calibration curve.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the species of Aquilaria, the geographical origin, and the method of essential oil extraction. The following table summarizes representative quantitative data for this compound found in various Agarwood essential oils from different studies.

Sample Origin/TypeThis compound Content (% relative abundance)Reference
Malaysian Agarwood (Melaka)3.12%[5]
Malaysian Agarwood (Pahang)3.54%[5]
Malaysian Agarwood (Kelantan A)3.36%[5]
Malaysian Agarwood (Kelantan B)2.26%[5]
Vietnamese Agarwood0.66%[6]
Indonesian Agarwood0.49%[6]
Aquilaria sinensis2.72%[7]

Method Validation

For use in quality control and drug development, the GC-MS method should be validated according to ICH guidelines.[2] Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of other components. This is confirmed by the unique retention time and mass spectrum of this compound.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A linear relationship (R² > 0.99) should be established across a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision), with relative standard deviation (RSD) typically below 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Essential Oil Sample weigh Weigh ~10 mg of Oil start->weigh dilute Dilute in 1 mL Hexane weigh->dilute add_is Add Internal Standard dilute->add_is vortex Vortex to Mix add_is->vortex end_prep Prepared Sample for GC-MS vortex->end_prep inject Inject 1 µL into GC-MS end_prep->inject gc_sep GC Separation (HP-5MS column) inject->gc_sep ms_detect MS Detection (EI, 40-400 amu) gc_sep->ms_detect qual_id Qualitative ID (Retention Time & Mass Spectrum) ms_detect->qual_id quant Quantitative Analysis (Internal Standard Method) ms_detect->quant report Report this compound Concentration qual_id->report quant->report conceptual_diagram cluster_inflammation Inflammatory Response cluster_action Potential Action of this compound stimuli Inflammatory Stimuli (e.g., LPS) cell Immune Cell (e.g., Macrophage) stimuli->cell pathways Pro-inflammatory Pathways (e.g., NF-κB, MAPKs) cell->pathways mediators Release of Inflammatory Mediators (e.g., NO, Prostaglandins) pathways->mediators This compound This compound inhibition Inhibition This compound->inhibition inhibition->pathways Inhibits activation

References

Application Note: Quantification of Agarospirol using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Agarospirol is a sesquiterpenoid compound found in agarwood, the resinous heartwood of Aquilaria species. It is one of the characteristic aromatic compounds contributing to the unique fragrance of agarwood and is of interest for its potential pharmacological activities. The development of a robust and sensitive analytical method for the quantification of this compound is crucial for pharmacokinetic studies, quality control of agarwood products, and research into its biological effects. This application note describes a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in a biological matrix (e.g., rat plasma).

Experimental

This section outlines a proposed methodology for the quantification of this compound. As no validated public method is available, this protocol is provided as a starting point for method development.

Sample Preparation

A liquid-liquid extraction (LLE) method is proposed for the extraction of this compound from a plasma matrix.

Protocol:

  • To 100 µL of plasma sample in a polypropylene tube, add 25 µL of internal standard (IS) working solution (e.g., Cedrol, another sesquiterpenoid, at 100 ng/mL).

  • Vortex the mixture for 30 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Methanol:Water) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

The chromatographic separation is designed to provide good retention and peak shape for the relatively non-polar this compound.

Table 1: Proposed Liquid Chromatography Parameters

ParameterValue
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 70% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 70% B and re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS/MS)

The analysis is proposed to be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Given the structure of this compound (C15H26O, MW: 222.37), electrospray ionization (ESI) in positive mode is suggested. The precursor ion would be the protonated molecule [M+H]+. Product ions would be generated by collision-induced dissociation (CID).

Table 2: Proposed Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: Proposed MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 223.2187.21003015
This compound (Qualifier) 223.2159.11003025
Cedrol (IS) 223.2151.21003020

Note: The proposed product ions are based on typical fragmentation patterns of sesquiterpenoids, involving loss of water and subsequent fragmentation of the ring structure. These transitions would need to be optimized during method development.

Data Presentation

The following table represents a summary of hypothetical quantitative data that would be obtained from a validation study using the proposed method.

Table 4: Hypothetical Quantitative Performance Data

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Intra-day Accuracy (%Bias) ± 10%
Inter-day Accuracy (%Bias) ± 15%
Matrix Effect 85 - 115%
Recovery > 80%

Protocols & Visualizations

The following diagrams illustrate the experimental workflow and logical relationships of the analytical process.

LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Liquid-Liquid Extraction (MTBE) p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection p5->a1 Transfer to Autosampler a2 Chromatographic Separation (C18) a1->a2 a3 Ionization (ESI+) a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 Raw Data d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: Experimental workflow for this compound quantification.

Analytical Method Logic linearity Linearity & Range linearity_crit r² > 0.99 linearity->linearity_crit accuracy Accuracy accuracy_crit Bias within ±15% accuracy->accuracy_crit precision Precision precision_crit RSD < 15% precision->precision_crit selectivity Selectivity selectivity_crit No interference at RT selectivity->selectivity_crit lloq LLOQ lloq_crit S/N > 10, RSD < 20% lloq->lloq_crit stability Stability stability_crit <15% Degradation stability->stability_crit

Caption: Logical flow of analytical method validation.

Application Notes and Protocols for the Structure Elucidation of Agarospirol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Nuclear Magnetic resonance (NMR) spectroscopy for the structural elucidation of Agarospirol, a sesquiterpenoid alcohol found in agarwood. The protocols and data presented herein are intended to assist researchers in the identification and characterization of this and structurally related natural products.

Introduction

This compound is a naturally occurring sesquiterpenoid with a characteristic spirocyclic carbon skeleton. Its chemical formula is C₁₅H₂₆O. The definitive determination of its complex three-dimensional structure relies heavily on modern NMR techniques. This application note details the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments to unambiguously assign the chemical structure of this compound.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, acquired in deuterated chloroform (CDCl₃) at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H NMR (500 MHz, CDCl₃) Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
11.45m
21.70, 1.35m
31.60m
41.95, 1.25m
65.35br s
71.90m
81.55, 1.20m
91.80, 1.40m
111.65m
12 (CH₃)0.95d6.5
13 (CH₃)1.22s
14 (CH₃)1.25s
15 (CH₃)1.70s

Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for this compound

PositionChemical Shift (δ) ppmCarbon Type
138.5CH₂
225.8CH₂
349.2CH
435.1CH₂
555.4C
6121.7CH
7134.5C
828.9CH₂
941.3CH₂
1048.7C
1172.1C
12 (CH₃)15.9CH₃
13 (CH₃)27.8CH₃
14 (CH₃)29.5CH₃
15 (CH₃)22.4CH₃

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

1. ¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.

2. ¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096, depending on sample concentration.

  • Processing: Apply a line broadening of 1-2 Hz before Fourier transformation.

3. 2D NMR - COSY (Correlation Spectroscopy):

  • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (F1 and F2): 12-15 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

4. 2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Spectral Width (F2 - ¹H): 12-15 ppm.

  • Spectral Width (F1 - ¹³C): 160-180 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

5. 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Width (F2 - ¹H): 12-15 ppm.

  • Spectral Width (F1 - ¹³C): 200-220 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-32.

  • Long-Range Coupling Delay (ⁿJCH): Optimized for a long-range coupling of 8 Hz.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Structure Elucidation Workflow and Key Correlations

The structure of this compound is elucidated by a systematic analysis of the 1D and 2D NMR data. The following diagrams illustrate the logical workflow and the key correlations that establish the connectivity of the molecule.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_structure Structure Assembly H1 ¹H NMR (Proton environments, multiplicities) Fragments Identify Spin Systems & Fragments H1->Fragments C13 ¹³C NMR & DEPT (Number of carbons, CH, CH₂, CH₃) C13->Fragments COSY COSY (¹H-¹H vicinal coupling) COSY->Fragments HSQC HSQC (Direct ¹H-¹³C correlation) HSQC->Fragments HMBC HMBC (Long-range ¹H-¹³C correlation) Connectivity Connect Fragments HMBC->Connectivity Fragments->Connectivity Final Final Structure of this compound Connectivity->Final

NMR Structure Elucidation Workflow

The key 2D NMR correlations that are instrumental in piecing together the this compound structure are visualized below. These correlations allow for the unambiguous connection of the proton and carbon frameworks.

G cluster_cosy COSY Correlations (¹H-¹H) cluster_hsqc HSQC Correlations (¹H-¹³C, 1-bond) cluster_hmbc HMBC Correlations (¹H-¹³C, 2-3 bonds) H1_H2 H-1 ↔ H-2 Structure This compound Structure H1_H2->Structure H2_H3 H-2 ↔ H-3 H2_H3->Structure H3_H4 H-3 ↔ H-4 H3_H4->Structure H8_H9 H-8 ↔ H-9 H8_H9->Structure H1_C1 H-1 to C-1 H1_C1->Structure H6_C6 H-6 to C-6 H6_C6->Structure H12_C12 H-12 to C-12 H12_C12->Structure H15_C15 H-15 to C-15 H15_C15->Structure H15_C6 H-15 (CH₃) to C-6, C-7, C-8 H15_C6->Structure H12_C3 H-12 (CH₃) to C-3, C-4, C-11 H12_C3->Structure H13_C10 H-13/14 (CH₃) to C-10, C-11 H13_C10->Structure H6_C5 H-6 to C-5, C-7, C-8 H6_C5->Structure

Key 2D NMR Correlations for this compound

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable toolkit for the complete structure elucidation of complex natural products like this compound. By following the detailed protocols and carefully analyzing the key correlations as outlined, researchers can confidently determine the chemical structure and stereochemistry of novel compounds, which is a critical step in natural product-based drug discovery and development.

Application Notes and Protocols for Testing the Antimicrobial Activity of Agarospirol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarospirol is a naturally occurring sesquiterpenoid alcohol found in agarwood, the highly valued resinous heartwood of Aquilaria trees.[1] For centuries, agarwood has been utilized in traditional medicine for its purported therapeutic properties, including its antimicrobial effects.[1] Modern research is now focusing on isolating and characterizing specific bioactive compounds from agarwood, such as this compound, to validate and understand their medicinal potential.[2] This document provides detailed protocols for testing the antimicrobial activity of this compound, enabling researchers to obtain reliable and reproducible data for drug discovery and development programs. The protocols outlined below are based on established methods for antimicrobial susceptibility testing.

Data Presentation

The following tables summarize hypothetical quantitative data for the antimicrobial activity of this compound against common pathogenic bacteria and fungi. This data is for illustrative purposes and should be replaced with experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213128
Escherichia coliATCC 25922256
Pseudomonas aeruginosaATCC 27853512
Candida albicansATCC 9002864

Table 2: Zone of Inhibition for this compound (50 µ g/disk )

MicroorganismStrainZone of Inhibition (mm)
Staphylococcus aureusATCC 2921315
Escherichia coliATCC 2592210
Pseudomonas aeruginosaATCC 278538
Candida albicansATCC 9002818

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Microbial cultures (standardized to 0.5 McFarland)

  • Positive control antibiotic (e.g., gentamicin for bacteria, fluconazole for fungi)

  • Negative control (broth and DMSO)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium (CAMHB or RPMI-1640) directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL and further dilute the this compound by a factor of two.

  • Controls:

    • Positive Control: Include wells with a known antibiotic to ensure the susceptibility of the test organism.

    • Negative Control (Sterility): Include wells with broth only to check for contamination.

    • Growth Control: Include wells with the microorganism and broth (with the same concentration of DMSO as the test wells) to ensure proper growth.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Agar Disk Diffusion Assay for Zone of Inhibition

This method assesses the antimicrobial activity of this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound (pure compound)

  • Solvent (e.g., DMSO or ethanol)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

  • Microbial cultures (standardized to 0.5 McFarland)

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent only)

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of this compound Disks: Dissolve this compound in a suitable solvent to a desired concentration (e.g., 1 mg/mL). Aseptically impregnate sterile filter paper disks with a specific volume of the this compound solution (e.g., 50 µL to get 50 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the 0.5 McFarland standardized microbial suspension. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of growth.

  • Application of Disks: Aseptically place the prepared this compound disks, positive control disks, and negative control disks onto the surface of the inoculated agar plate. Ensure the disks are pressed down gently to make full contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 24-72 hours for fungi.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself.

Visualization of Concepts

Experimental Workflow

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion This compound This compound Stock Solution SerialDilution Serial Dilution in 96-well Plate This compound->SerialDilution DiskPrep Prepare this compound Impregnated Disks This compound->DiskPrep MicrobialCulture Microbial Culture (0.5 McFarland) Inoculation_MIC Inoculation MicrobialCulture->Inoculation_MIC PlateInoculation Inoculate Agar Plate MicrobialCulture->PlateInoculation SerialDilution->Inoculation_MIC Incubation_MIC Incubation Inoculation_MIC->Incubation_MIC Reading_MIC Read MIC Value Incubation_MIC->Reading_MIC DiskApplication Apply Disks DiskPrep->DiskApplication PlateInoculation->DiskApplication Incubation_Disk Incubation DiskApplication->Incubation_Disk MeasureZone Measure Zone of Inhibition Incubation_Disk->MeasureZone

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Putative Mechanism of Action: Cell Membrane Disruption

Sesquiterpenoids like this compound are hydrophobic molecules that are thought to exert their antimicrobial activity primarily by disrupting the microbial cell membrane. This disruption can lead to a cascade of events culminating in cell death.

G cluster_cell Microbial Cell CellMembrane Cell Membrane MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption Cytoplasm Cytoplasm This compound This compound This compound->CellMembrane Intercalates into phospholipid bilayer IonLeakage Ion Leakage (K+, H+) MembraneDisruption->IonLeakage MacromoleculeLeakage Leakage of Macromolecules MembraneDisruption->MacromoleculeLeakage ProtonMotiveForce Dissipation of Proton Motive Force IonLeakage->ProtonMotiveForce ATP_Depletion ATP Depletion ProtonMotiveForce->ATP_Depletion CellDeath Cell Death ATP_Depletion->CellDeath MacromoleculeLeakage->CellDeath

Caption: Proposed mechanism of this compound via cell membrane disruption.

Potential Inhibition of Efflux Pumps

Another potential mechanism of action for sesquiterpenoids is the inhibition of bacterial efflux pumps. These pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, conferring resistance. By inhibiting these pumps, this compound could potentially restore the efficacy of existing antibiotics.

G cluster_cell Bacterial Cell EffluxPump Efflux Pump Antibiotic_out Extracellular Antibiotic EffluxPump->Antibiotic_out Expels antibiotic Antibiotic_in Intracellular Antibiotic Antibiotic_in->EffluxPump This compound This compound Inhibition Inhibition of Efflux Pump This compound->Inhibition Antibiotic_out->Antibiotic_in Enters cell Inhibition->EffluxPump IncreasedConc Increased Intracellular Antibiotic Concentration Inhibition->IncreasedConc SynergisticEffect Synergistic Effect & Restored Susceptibility IncreasedConc->SynergisticEffect

Caption: this compound's potential role as an efflux pump inhibitor.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Agarospirol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarospirol, a sesquiterpenoid compound naturally occurring in agarwood, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the anti-inflammatory activity of this compound. The methodologies described herein focus on key inflammatory markers and signaling pathways, providing a framework for researchers to investigate its mechanism of action. Compounds isolated from agarwood have demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, with some exhibiting IC50 values in the low micromolar range.[1]

Data Presentation

The following table summarizes representative quantitative data for the anti-inflammatory activity of this compound. Please note that specific IC50 values for this compound may vary depending on the experimental conditions and have been estimated based on typical activities of similar compounds from agarwood.

AssayCell LineInflammatory StimulusMeasured ParameterIC50 Value (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)Nitrite~5-15
Prostaglandin E2 (PGE2) ProductionRAW 264.7LPS (1 µg/mL)PGE2~10-25
Cyclooxygenase-2 (COX-2) ExpressionRAW 264.7LPS (1 µg/mL)Protein Level-
NF-κB ActivationRAW 264.7LPS (1 µg/mL)p-p65/p65 ratio-
MAPK ActivationRAW 264.7LPS (1 µg/mL)p-p38/p38 ratio-

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Protocol:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 96-well or 6-well plates) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final DMSO concentration not exceeding 0.1%) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and PGE2 assays, shorter times for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Nitric oxide production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • After cell treatment, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

  • In a new 96-well plate, add 50 µL of the collected supernatant.

  • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Production Assay (ELISA)

Principle: The concentration of PGE2 in the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Protocol:

  • Following cell treatment, collect the cell culture supernatant.

  • Perform the PGE2 ELISA according to the manufacturer's instructions. A general procedure is as follows:

    • Add standards and samples to the wells of a microplate pre-coated with a capture antibody.

    • Add a fixed amount of HRP-conjugated PGE2, which competes with the PGE2 in the sample for binding to the capture antibody.

    • Incubate and wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) to develop a colorimetric signal.

    • Stop the reaction and measure the absorbance at 450 nm.

  • The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. Calculate the PGE2 concentration based on a standard curve.

Western Blot Analysis for COX-2, p-p65, and p-p38

Principle: Western blotting is used to detect the protein expression levels of COX-2 and the phosphorylation status of key signaling proteins like NF-κB p65 and p38 MAPK.

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against COX-2, phospho-p65, p65, phospho-p38, and p38 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis cluster_data Data Analysis raw_cells RAW 264.7 Cells treatment This compound Pre-treatment raw_cells->treatment stimulation LPS Stimulation treatment->stimulation griess_assay Griess Assay (NO) stimulation->griess_assay Supernatant elisa_assay ELISA (PGE2) stimulation->elisa_assay Supernatant western_blot Western Blot (Proteins) stimulation->western_blot Cell Lysate data_analysis IC50 Calculation & Protein Quantification griess_assay->data_analysis elisa_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

NF-κB Signaling Pathway

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 IkBa->p65_p50 Inhibits p_p65_p50 p-p65/p50 (Active) p65_p50->p_p65_p50 Phosphorylation nucleus Nucleus p_p65_p50->nucleus Translocation inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->inflammatory_genes Upregulation This compound This compound This compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MKK3_6->p38 Phosphorylates p_p38 p-p38 (Active) p38->p_p38 AP1 AP-1 p_p38->AP1 Activates nucleus Nucleus AP1->nucleus Translocation inflammatory_genes Pro-inflammatory Genes (COX-2, IL-6) nucleus->inflammatory_genes Upregulation This compound This compound This compound->MKK3_6 Inhibits

Caption: Postulated inhibitory effect of this compound on the MAPK signaling pathway.

References

Troubleshooting & Optimization

Agarospirol Yield Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the hydrodistillation of agarwood to improve the yield of Agarospirol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and extraction processes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the hydrodistillation of agarwood for this compound extraction.

Q1: My this compound yield is consistently low. What are the primary factors I should investigate?

Low yields of this compound can stem from several factors throughout the extraction process. Begin by evaluating the following:

  • Raw Material Quality: The grade and resin content of the agarwood are crucial. Higher grade, resin-rich wood will naturally produce a higher yield.

  • Particle Size: An inappropriate particle size can hinder efficient extraction. Very large particles have a smaller surface area, leading to incomplete extraction, while overly fine powders can cause clumping and poor steam penetration. A study on Aquilaria malaccensis found that a particle size of 0.5 cm resulted in a higher oil yield compared to 0.75 cm and 1.0 cm.[1]

  • Soaking/Pre-treatment: Inadequate soaking of the agarwood powder can limit the accessibility of the essential oil for volatilization. Traditional methods often involve soaking the wood for an extended period.[2]

  • Hydrodistillation Parameters: The temperature and duration of distillation are critical. Insufficient time or temperature will result in incomplete extraction. Conversely, excessively high temperatures for prolonged periods can lead to the degradation of thermolabile compounds like this compound.[3][4]

  • Extraction Method: Conventional hydrodistillation can be lengthy and energy-intensive, sometimes leading to lower yields compared to more advanced methods.[5][6]

Q2: I've noticed a significant variation in yield between different batches of agarwood. How can I standardize my process?

Batch-to-batch variability is a common challenge. To improve consistency:

  • Source and Grade Raw Material Consistently: Whenever possible, source your agarwood from the same geographical region and ensure it is of a consistent grade.

  • Standardize Particle Size: Implement a consistent grinding and sieving process to ensure a uniform particle size for each extraction.

  • Control Pre-treatment Conditions: Standardize the soaking time, water-to-wood ratio, and any other pre-treatment steps.

  • Maintain Consistent Distillation Parameters: Use a temperature-controlled heating mantle and a timer to ensure that each distillation run is performed under identical conditions.

Q3: Can I reduce the long distillation times required for traditional hydrodistillation without compromising the yield?

Yes, several modern techniques can significantly reduce distillation time while potentially increasing the yield:

  • Microwave-Assisted Hydrodistillation (MAHD): This method uses microwave energy to heat the water and plant material directly, leading to a much faster extraction process.[7]

  • Ultrasonic-Assisted Hydrodistillation (UAHD): The application of ultrasonic waves can cause cavitation, which disrupts the cell walls of the plant material and enhances the release of essential oils. One study showed that ultrasonic treatment for just 30 minutes before distillation could significantly improve the yield of agarwood essential oil.[8]

  • Subcritical Water Extraction (SWE): This technique uses water at high temperatures (between 100°C and 374°C) and pressures to act as a solvent. It has been shown to provide a higher yield and better quality oil in a much shorter time compared to conventional hydrodistillation.[9][10]

Q4: What is the optimal distillation temperature for maximizing this compound yield?

The optimal temperature can vary depending on the specific species of Aquilaria. However, studies have shown that higher distillation temperatures generally lead to a higher overall oil yield and a greater number of extracted chemical compounds.[3] One study on Aquilaria crassna found that hydrodistillation at 120°C yielded more oil than at 100°C or 80°C.[3] It is important to note that excessively high temperatures could potentially degrade some of the volatile compounds, so optimization for your specific setup is recommended.

Q5: How does the soaking time of the agarwood powder affect the final yield?

Soaking the agarwood powder in water before distillation is a common practice to soften the wood matrix and improve the diffusion of essential oils. A study investigating the effect of shaking time (a proxy for soaking and agitation) found that a 7-day period resulted in a higher oil yield compared to 1 and 3 days.[1] This suggests that a longer soaking period can be beneficial.

Data Presentation: Comparative Yields

The following tables summarize quantitative data from various studies to provide a comparison of different extraction methods and conditions.

Table 1: Comparison of Different Extraction Methods on Agarwood Oil Yield

Extraction MethodPlant MaterialOil Yield (%)Key Findings
HydrodistillationAquilaria malaccensis0.18Lowest yield and fewest chemical compounds identified.[5]
Soxhlet ExtractionAquilaria malaccensis1.67Higher yield than hydrodistillation.[5]
Accelerated Solvent Extraction (ASE)Aquilaria malaccensis2.12Highest oil recovery among the three methods.[5]
Subcritical Water Extraction (SCWE)Aquilaria malaccensisOptimized to deliver higher yield and quality in shorter time.Temperature was found to be the most critical factor.[9][10]
Ultrasonic-Assisted Hydrodistillation (UHD)Aquilaria sinensisHigher than traditional soaking hydrodistillation.Significantly higher sesquiterpenoid content.[8]

Table 2: Effect of Pre-treatment and Distillation Parameters on Agarwood Oil Yield

ParameterConditionsPlant MaterialOil Yield (%)Reference
Particle Size 0.5 cmAquilaria malaccensis0.44[1]
0.75 cmAquilaria malaccensis0.30[1]
1.0 cmAquilaria malaccensis0.35[1]
Shaking Time 1 dayAquilaria malaccensisNot specified[1]
3 daysAquilaria malaccensisNot specified[1]
7 daysAquilaria malaccensis0.34[1]
Distillation Temperature 80 °CAquilaria crassna455.33 mg/g[3]
100 °CAquilaria crassna515.33 mg/g[3]
120 °CAquilaria crassna611.67 mg/g[3]

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at improving this compound yield.

Protocol 1: Standard Hydrodistillation of Agarwood
  • Material Preparation: Grind the dried agarwood to a consistent particle size (e.g., 60-mesh).[5]

  • Soaking: Macerate 200 g of the ground agarwood in 2000 mL of deionized water for a specified period (e.g., up to 14 days).[5]

  • Hydrodistillation: Transfer the slurry to a round-bottom flask. Set up a Clevenger-type apparatus for hydrodistillation. Heat the flask to 100°C and continue the distillation for a set duration (e.g., 24, 48, or 72 hours).[5]

  • Oil Collection: Collect the distilled essential oil.

  • Drying: Dry the collected oil over anhydrous sodium sulfate.

  • Analysis: Analyze the chemical composition of the oil using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percentage of this compound.

Protocol 2: Ultrasonic-Assisted Hydrodistillation (UAHD)
  • Material Preparation: Prepare the agarwood powder as described in Protocol 1.

  • Ultrasonic Pre-treatment: Place the agarwood powder and deionized water mixture into an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic treatment for a specific duration (e.g., 30-40 minutes) at a set power (e.g., 400 W).[8]

  • Hydrodistillation: Immediately following the ultrasonic treatment, subject the mixture to hydrodistillation as described in Protocol 1 for a specified duration (e.g., 120 hours).[8]

  • Oil Collection and Analysis: Collect, dry, and analyze the essential oil as previously described.

Visualizations

The following diagrams illustrate key workflows and relationships in the process of improving this compound yield.

experimental_workflow cluster_prep Material Preparation cluster_distillation Distillation cluster_analysis Analysis raw_material Agarwood Raw Material grinding Grinding & Sieving raw_material->grinding soaking Soaking grinding->soaking ultrasound Ultrasonic Treatment grinding->ultrasound enzyme Enzymatic Hydrolysis grinding->enzyme hydrodistillation Hydrodistillation soaking->hydrodistillation ultrasound->hydrodistillation enzyme->hydrodistillation gcms GC-MS Analysis hydrodistillation->gcms

Caption: Workflow for this compound extraction from agarwood.

logical_relationships cluster_factors Influencing Factors cluster_outcome Outcome particle_size Particle Size agarospirol_yield This compound Yield particle_size->agarospirol_yield soaking_time Soaking Time soaking_time->agarospirol_yield distillation_temp Distillation Temperature distillation_temp->agarospirol_yield distillation_time Distillation Duration distillation_time->agarospirol_yield extraction_method Extraction Method extraction_method->agarospirol_yield

Caption: Factors influencing this compound yield.

References

Technical Support Center: Overcoming Challenges in the Total Synthesis of Agarospirol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Agarospirol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound revolve around the stereocontrolled construction of the spiro[4.5]decane core, particularly the quaternary spirocenter. Achieving high diastereoselectivity during key bond-forming reactions is crucial and can be complex. Other significant challenges include optimizing reaction yields and the purification of diastereomeric intermediates.

Q2: Which key reactions are typically employed in the synthesis of this compound?

A2: A common synthetic strategy involves a three-step sequence:

  • Photochemical [2+2] Cycloaddition: This step constructs the initial cyclobutane ring system.

  • Retro-Benzilic Acid Rearrangement: This rearrangement of the cyclobutane adduct establishes the spiro[4.5]decane skeleton.

  • Grignard Reaction: This final step introduces the tertiary alcohol moiety to complete the synthesis of this compound and its diastereomer, Hinesol.

Q3: How can I improve the yield of the Grignard reaction with the spiro-ketone intermediate?

A3: Low yields in the Grignard reaction with the spiro-ketone can be due to several factors. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the Grignard reagent by moisture. Use of freshly prepared or titrated Grignard reagent is highly recommended. If you are preparing the Grignard reagent in situ, ensure the magnesium turnings are activated. Adding the spiro-ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) and then allowing the reaction to slowly warm to room temperature can improve selectivity and yield.

Q4: What is the best way to separate the final diastereomers, this compound and Hinesol?

A4: The separation of this compound and Hinesol can be challenging due to their similar structures. A common and effective method is to convert the mixture of alcohols into their corresponding phenylurethane derivatives by reacting them with phenylisocyanate. These derivatives often exhibit different physical properties, allowing for easier separation by column chromatography. Once separated, the pure phenylurethanes can be reduced back to the individual alcohols, for instance, using lithium aluminum hydride (LiAlH4).

Troubleshooting Guides

Problem 1: Low Yield in Photochemical [2+2] Cycloaddition
Symptom Possible Cause Troubleshooting Suggestion
Low conversion of starting materials Insufficient irradiation time or intensity.Increase the irradiation time or use a more powerful UV lamp. Ensure the reaction vessel is made of a material transparent to the required UV wavelength (e.g., quartz).
Competing side reactions (e.g., polymerization).Perform the reaction at a lower concentration to minimize intermolecular side reactions. Ensure starting materials are purified to remove any inhibitors.
Formation of complex byproducts Non-selective photoreactions.Use a photosensitizer to promote the desired triplet-state reaction if applicable. Employ filtered light to irradiate at a specific wavelength that favors the desired cycloaddition.
Problem 2: Inefficient Retro-Benzilic Acid Rearrangement
Symptom Possible Cause Troubleshooting Suggestion
Incomplete reaction Insufficient base strength or concentration.Use a stronger base or increase its concentration. Ensure anhydrous conditions as water can interfere with the rearrangement.
Low reaction temperature.Increase the reaction temperature as this rearrangement often requires heating to proceed at a reasonable rate.
Formation of aldol condensation byproducts Presence of enolizable protons in the substrate.While the diketone intermediate in this specific synthesis typically lacks enolizable α-protons, if alternative substrates are used, this can be a problem. Careful selection of the substrate is key.
Problem 3: Poor Diastereoselectivity in the Grignard Reaction
Symptom Possible Cause Troubleshooting Suggestion
Formation of a nearly 1:1 mixture of this compound and Hinesol Lack of facial selectivity in the nucleophilic attack.The inherent facial bias of the spiro-ketone is often low. While difficult to control, varying the Grignard reagent (e.g., using a bulkier one if possible for other analogs) or the solvent might slightly influence the diastereomeric ratio. The primary solution is the separation of diastereomers post-reaction.
Formation of enolization byproduct The Grignard reagent is acting as a base instead of a nucleophile.This is more common with sterically hindered ketones. Use a less hindered Grignard reagent if the synthesis allows. Performing the reaction at lower temperatures can favor nucleophilic addition over enolization.

Quantitative Data Summary

Reaction Step Reactants Product(s) Reported Overall Yield
Total Synthesis Methyl 2,4-dioxopentanoate, 1,5-dimethyl-6-methylenecyclohexene, Methyl magnesium bromide, Lithium aluminum hydride(±)-Hinesol and (±)-AgarospirolAn improved method has been reported to raise the overall yield compared to previous syntheses.[1]

Experimental Protocols

1. General Procedure for the Synthesis of the Spiro[4.5]decane Framework:

The foundational spiro[4.5]decane structure is synthesized through a two-step process starting with a photo-cycloaddition followed by a retro-benzilic acid rearrangement.[1]

  • Step 1: Photo-cycloaddition: A solution of methyl 2,4-dioxopentanoate and 1,5-dimethyl-6-methylenecyclohexene in a suitable solvent (e.g., benzene or toluene) is irradiated with a high-pressure mercury lamp. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude [2+2] photocycloadduct.[1]

  • Step 2: Retro-benzilic Acid Rearrangement: The crude photocycloadduct is dissolved in an appropriate solvent and treated with a strong base (e.g., potassium hydroxide in ethanol). The mixture is heated to reflux to induce the retro-benzilic acid rearrangement, affording the spirocyclic diketone.[1]

2. General Procedure for the Synthesis and Separation of (±)-Hinesol and (±)-Agarospirol:

  • Step 1: Grignard Reaction: The spirocyclic diketone is dissolved in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cooled in an ice bath. A solution of methyl magnesium bromide is added dropwise. The reaction is stirred and allowed to warm to room temperature. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product, a mixture of (±)-Hinesol and (±)-Agarospirol, is extracted with an organic solvent.[1]

  • Step 2: Derivatization and Separation: The mixture of diastereomeric alcohols is treated with phenylisocyanate in the presence of a base (e.g., pyridine) to form the corresponding phenylurethanes. These derivatives are then separated by column chromatography on silica gel.[1]

  • Step 3: Reduction to Pure Alcohols: The separated phenylurethanes are individually treated with a reducing agent, such as lithium aluminum hydride, in an anhydrous etheral solvent to yield pure (±)-Hinesol and (±)-Agarospirol.[1]

Visualizations

experimental_workflow start Starting Materials: Methyl 2,4-dioxopentanoate & 1,5-dimethyl-6-methylenecyclohexene photocycloaddition Photochemical [2+2] Cycloaddition start->photocycloaddition rearrangement Retro-Benzilic Acid Rearrangement photocycloaddition->rearrangement spiro_ketone Spirocyclic Diketone Intermediate rearrangement->spiro_ketone grignard Grignard Reaction (MeMgBr) spiro_ketone->grignard mixture Mixture of (±)-Hinesol and (±)-Agarospirol grignard->mixture derivatization Derivatization (Phenylisocyanate) mixture->derivatization separation Chromatographic Separation derivatization->separation hinesol_urethane Hinesol Phenylurethane separation->hinesol_urethane agarospirol_urethane This compound Phenylurethane separation->agarospirol_urethane reduction_h Reduction (LiAlH4) hinesol_urethane->reduction_h reduction_a Reduction (LiAlH4) agarospirol_urethane->reduction_a hinesol Pure (±)-Hinesol reduction_h->hinesol This compound Pure (±)-Agarospirol reduction_a->this compound

Caption: Synthetic workflow for the total synthesis of this compound.

troubleshooting_logic low_yield Low Yield in a Synthetic Step check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) low_yield->check_conditions check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents check_workup Review Workup and Purification Procedure low_yield->check_workup optimize_conditions Optimize Conditions (e.g., Concentration, Catalyst) check_conditions->optimize_conditions purify_reagents Purify Starting Materials and Reagents check_reagents->purify_reagents modify_workup Modify Workup/ Purification Technique check_workup->modify_workup success Yield Improved optimize_conditions->success purify_reagents->success modify_workup->success

Caption: General troubleshooting logic for low reaction yields.

References

Technical Support Center: Optimization of Supercritical CO2 Extraction for Agarospirol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the supercritical CO2 (SC-CO2) extraction of Agarospirol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of this compound Suboptimal Extraction Parameters: Pressure and temperature are not within the optimal range for this compound solubility.Systematically vary the pressure and temperature to find the optimal conditions. For sesquiterpenoids like this compound, pressures in the range of 20-30 MPa and temperatures between 40-60°C are often a good starting point.[1][2][3]
Insufficient CO2 Flow Rate: The flow rate of supercritical CO2 may be too low to effectively carry the extracted compounds.Increase the CO2 flow rate. A higher flow rate can enhance mass transfer but be aware that an excessively high flow rate might reduce the residence time of the solvent in the extractor.[4][5][6]
Poor Solubility of this compound in SC-CO2: this compound, being a moderately polar sesquiterpenoid, may have limited solubility in non-polar SC-CO2.Introduce a polar co-solvent such as ethanol or methanol to increase the polarity of the supercritical fluid and enhance the solubility of this compound.[7][8][9] Start with a low percentage of co-solvent (e.g., 2-5%) and gradually increase it.
Inadequate Sample Preparation: The particle size of the raw material (e.g., agarwood) may be too large, limiting the surface area for extraction.Grind the raw material to a smaller, uniform particle size to increase the surface area and facilitate better penetration of the supercritical fluid.[7][10]
Co-extraction of Unwanted Compounds Low Selectivity of SC-CO2: The extraction conditions may be too aggressive, leading to the dissolution of a wide range of compounds.Adjust the pressure and temperature to fine-tune the solvent density and improve selectivity. Lower pressures and temperatures generally favor the extraction of more volatile, lower molecular weight compounds.[10][11]
Inappropriate Co-solvent: The type or concentration of the co-solvent may be promoting the extraction of impurities.Experiment with different co-solvents or reduce the concentration of the current co-solvent to enhance the selectivity for this compound.
Sample Matrix Effects Complex Raw Material Matrix: The natural matrix of the plant material can hinder the diffusion of the solute into the supercritical fluid.Consider a pre-treatment step, such as enzymatic hydrolysis, to break down the plant cell walls and improve the release of this compound.
Inconsistent Results Fluctuations in Experimental Conditions: Variations in pressure, temperature, or CO2 flow rate can lead to inconsistent extraction yields.Ensure precise control and monitoring of all extraction parameters throughout the experiment.[10] Calibrate all instruments regularly.
Non-homogenous Raw Material: The concentration of this compound may vary within the raw material.Homogenize the raw material thoroughly before extraction to ensure a representative sample for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for supercritical CO2 extraction of this compound?

A1: Based on studies on agarwood oil, which contains this compound, a good starting point for pressure is in the range of 20-30 MPa, and for temperature, 40-60°C.[1][2][3] The CO2 flow rate can be initially set around 2-4 L/h.[1] It is crucial to optimize these parameters for your specific raw material and equipment.

Q2: Why is my this compound extract a waxy solid instead of an oil?

A2: The physical state of the extract depends on the extraction conditions and the co-extracted compounds. Working at higher pressures can lead to the extraction of higher molecular weight compounds, resulting in a more solid or waxy extract.[9] To obtain a more fluid extract, you can try lowering the extraction pressure or employing a sequential extraction strategy at different pressures to fractionate the extract.

Q3: How does the addition of a co-solvent affect the extraction process?

A3: Adding a polar co-solvent, such as ethanol, increases the overall polarity of the supercritical CO2.[7][8] This enhances the solubility of moderately polar compounds like this compound, leading to a higher extraction yield.[8] However, the addition of a co-solvent can also decrease the selectivity of the extraction, potentially leading to the co-extraction of undesirable compounds.[8]

Q4: What is the importance of the CO2 flow rate?

A4: The CO2 flow rate influences the mass transfer of the extracted compounds from the raw material to the bulk fluid.[4] A higher flow rate can increase the extraction rate, but an excessively high flow rate can lead to insufficient residence time for the SC-CO2 in the extraction vessel, resulting in lower overall yield.[4]

Q5: Can I reuse the CO2 after an extraction run?

A5: Yes, one of the significant advantages of SC-CO2 extraction is the ability to recycle the CO2. After the extraction, the pressure is reduced in the separator, causing the CO2 to return to its gaseous state and leave the extract behind.[10] The gaseous CO2 can then be re-pressurized and reused in subsequent extractions, making the process more sustainable and cost-effective.

Experimental Protocols

General Methodology for Supercritical CO2 Extraction of this compound

This protocol provides a general framework. Specific parameters should be optimized based on your experimental goals and equipment.

  • Sample Preparation:

    • Obtain the raw material (e.g., agarwood).

    • Grind the material to a uniform particle size (e.g., 0.5-1.0 mm) to increase the surface area for extraction.[7][10]

    • Accurately weigh the ground material and load it into the extraction vessel.

  • Extraction Process:

    • Set the desired extraction pressure and temperature using the system's controls.

    • Introduce supercritical CO2 into the extraction vessel at the set flow rate.

    • If using a co-solvent, introduce it into the CO2 stream at the desired concentration.

    • Maintain the extraction for a predetermined duration (e.g., 1-3 hours).

  • Separation and Collection:

    • The mixture of SC-CO2 and extracted compounds flows to a separator.

    • In the separator, the pressure is reduced, causing the CO2 to vaporize and the extract to precipitate.[10]

    • Collect the extract from the separator.

  • Analysis:

    • Analyze the composition of the extract using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.

Data Presentation

Table 1: Optimized Supercritical CO2 Extraction Parameters for Agarwood Oil

Note: this compound is a key component of agarwood oil. These parameters can serve as a starting point for the optimization of this compound extraction.

ParameterRange / ValueSource
Pressure (MPa) 24 - 32.8[1][12]
Temperature (°C) 35 - 51[1][12]
CO2 Flow Rate (L/h) 33[1][5][6]
Extraction Time (min) 32.7 - 180[1][12]
Co-solvent Ethanol[9][13]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_extraction 2. SC-CO2 Extraction cluster_separation 3. Separation & Collection cluster_analysis 4. Analysis raw_material Raw Material (e.g., Agarwood) grinding Grinding raw_material->grinding loading Loading into Extraction Vessel grinding->loading extraction_vessel Extraction Vessel (Set Pressure & Temperature) sc_co2 Supercritical CO2 sc_co2->extraction_vessel co_solvent Co-solvent (Optional) co_solvent->extraction_vessel separator Separator (Pressure Reduction) extraction_vessel->separator extract This compound Extract separator->extract co2_recycle CO2 Recycling separator->co2_recycle gc_ms GC-MS Analysis extract->gc_ms

Caption: Workflow for the supercritical CO2 extraction of this compound.

Parameter_Optimization cluster_params Input Parameters cluster_outputs Desired Outputs pressure Pressure yield This compound Yield pressure->yield purity Purity pressure->purity temperature Temperature temperature->yield temperature->purity flow_rate CO2 Flow Rate flow_rate->yield co_solvent Co-solvent % co_solvent->yield co_solvent->purity

Caption: Interplay of parameters for optimizing this compound extraction.

References

Reducing solvent residue in Agarospirol solvent extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solvent extraction of Agarospirol. The focus is on minimizing residual solvent in the final extract.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a concern in this compound extracts?

A1: Residual solvents are organic volatile chemicals used or produced during the manufacturing of drug substances or excipients that are not completely removed by practical manufacturing techniques.[1] In the context of this compound, which is often intended for pharmaceutical or therapeutic applications, residual solvents are a critical quality and safety concern as they do not provide any therapeutic benefit and can be toxic.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3C) to limit the presence of these solvents in final products.[1][3][4][5]

Q2: Which solvents are commonly used for this compound extraction and what are their classifications?

A2: Common solvents for the extraction of agarwood, the source of this compound, include ethanol and n-hexane.[6] According to ICH guidelines, these solvents are classified based on their toxicity:

  • Ethanol is a Class 3 solvent, regarded as having low toxic potential.[1]

  • n-Hexane is a Class 2 solvent, considered inherently toxic and requiring strict limitation.[1]

The choice of solvent can impact the extraction efficiency and the profile of extracted compounds.

Q3: What are the acceptable limits for residual solvents in herbal extracts?

A3: The acceptable limits are defined by the ICH Q3C guidelines, which specify a Permitted Daily Exposure (PDE) for each solvent. For a standard assumption of a 10-gram daily dose of the extract, these PDEs translate to concentration limits.

SolventICH ClassPermitted Daily Exposure (PDE) (mg/day)Concentration Limit (ppm)
n-Hexane 22.9290
Ethanol 350.05000
Acetone 350.05000
Methanol 230.03000
Toluene 28.9890

This table presents a selection of common solvents and their limits based on ICH Q3C guidelines.[1][3]

Q4: What is the best analytical method to determine the concentration of residual solvents?

A4: The most widely accepted and specific method for the determination of residual solvents is Gas Chromatography (GC) with a Headspace (HS) sampler and a Flame Ionization Detector (FID).[7][8][9][10][11] This technique is highly sensitive and can accurately quantify volatile organic compounds even at trace levels (ppm).[8] While other methods like Loss on Drying (LOD) exist, they are not specific for individual solvents.

Troubleshooting Guide

High levels of residual solvent in viscous or oily extracts like this compound are a common issue. This guide provides a systematic approach to troubleshooting and resolving these problems.

Problem: Higher than acceptable residual solvent levels detected by GC-HS.

This troubleshooting guide is structured as a decision-making workflow.

TroubleshootingWorkflow start High Residual Solvent Detected check_params Step 1: Review Solvent Removal Parameters start->check_params is_viscous Is the extract highly viscous or an oil? check_params->is_viscous increase_time Action: Increase drying time and/or surface area (e.g., use a larger flask). is_viscous->increase_time Yes check_temp_vac Step 2: Evaluate Temperature and Vacuum is_viscous->check_temp_vac No increase_time->check_temp_vac is_heat_sensitive Is this compound (sesquiterpene) degrading? check_temp_vac->is_heat_sensitive lower_temp_deeper_vac Action: Decrease temperature and apply a deeper vacuum. is_heat_sensitive->lower_temp_deeper_vac Yes increase_temp Action: Cautiously increase temperature within stability limits. is_heat_sensitive->increase_temp No check_method Step 3: Assess Solvent Removal Method lower_temp_deeper_vac->check_method increase_temp->check_method is_high_bp Is it a high boiling point solvent (e.g., water, DMSO)? check_method->is_high_bp use_lyophilization Action: Consider lyophilization (freeze-drying) or a solvent exchange. is_high_bp->use_lyophilization Yes optimize_rotovap Action: Optimize rotary evaporation or switch to vacuum oven for final drying. is_high_bp->optimize_rotovap No reanalyze Re-analyze sample via GC-HS use_lyophilization->reanalyze optimize_rotovap->reanalyze

Caption: Troubleshooting Decision Tree for High Residual Solvents.

Experimental Protocols

Protocol 1: Two-Stage Solvent Removal for this compound Extract

This protocol is designed for removing common solvents like ethanol or hexane from a sesquiterpene-rich extract.

ExperimentalWorkflow start_end start_end process process qc qc start This compound in Solvent rotovap Stage 1: Bulk Solvent Removal (Rotary Evaporator) start->rotovap viscous_extract Viscous Extract rotovap->viscous_extract vac_oven Stage 2: Final Drying (Vacuum Oven) viscous_extract->vac_oven final_product Final this compound Extract vac_oven->final_product gc_analysis QC Analysis (GC-HS) final_product->gc_analysis pass Pass gc_analysis->pass < ICH Limit fail Fail gc_analysis->fail > ICH Limit SignalingPathway stimulus stimulus inhibitor inhibitor pathway_component pathway_component response response LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_active Active NF-κB (Translocates to Nucleus) MAPK->NFkB_active activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->NFkB_active activation Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) NFkB_active->Inflammation induces This compound This compound This compound->MAPK inhibits This compound->IKK inhibits

References

Troubleshooting peak tailing in Agarospirol GC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Agarospirol GC-MS Analysis

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for a polar compound like this compound in GC-MS analysis?

Peak tailing is an asymmetrical distortion where the latter half of the peak is broader than the front half. For polar analytes like this compound, which contains a hydroxyl (-OH) group, this is most often caused by unwanted secondary interactions with active sites within the GC system.[1][2]

The most common causes include:

  • Active Sites: Polar analytes can interact strongly with active sites, such as residual silanol groups (-Si-OH) on the surfaces of the inlet liner, column, or connection points.[2][3] These interactions delay the elution of a portion of the analyte molecules, causing the peak to tail.

  • Inlet Contamination: The accumulation of non-volatile sample matrix components in the inlet liner can create new active sites for analyte interaction.[4][5] Over time, this contamination is a classic cause of degrading peak shape.[5]

  • Column Issues: The stationary phase at the head of the column can become contaminated or degraded, leading to poor peak shape.[6][7] Improper column installation, such as setting the incorrect insertion depth into the inlet, can also create dead volumes or turbulence that causes tailing.[6][8]

  • Method Parameters: Sub-optimal parameters, such as an incorrect inlet temperature, a low split ratio, or a solvent polarity mismatch, can contribute to peak tailing.[4] For instance, a low split ratio may not be sufficient to ensure efficient sample introduction.[4]

Q2: How can I systematically troubleshoot peak tailing for my this compound analysis?

A structured approach is the most effective way to identify and resolve the root cause of peak tailing. The logical workflow below prioritizes checking the most common and easily remedied issues first, starting with the inlet system, moving to the column, and finally evaluating method parameters.

G cluster_0 Troubleshooting Workflow A Peak Tailing Observed for this compound B Step 1: Inspect GC Inlet A->B C Perform Routine Inlet Maintenance: - Replace Septum - Replace Liner - Replace O-ring B->C Most common issue D Is Peak Shape Improved? C->D E Step 2: Evaluate Column Health D->E No K Problem Resolved D->K Yes F Trim 10-20 cm from Column Inlet E->F G Is Peak Shape Improved? F->G H Step 3: Review Method Parameters G->H No G->K Yes I Review & Optimize: - Inlet Temperature - Split Ratio - Oven Temperature Program H->I J Is Peak Shape Improved? I->J J->K Yes L Consider Column Replacement or Further Diagnostics J->L No

Caption: Systematic workflow for troubleshooting GC peak tailing.
Q3: What role do active sites play and how can I mitigate their effects?

Active sites are chemically reactive points in the GC flow path, primarily exposed silanol groups (-Si-OH) on glass or fused silica surfaces. This compound's polar hydroxyl group can form strong hydrogen bonds with these sites. This secondary retention mechanism holds some analyte molecules longer than others, resulting in peak tailing.

G cluster_1 Analyte Interaction with Active Sites Analyte This compound Molecule (with -OH group) Surface Inert Surface Analyte->Surface Weak, uniform interaction ActiveSite Active Site (e.g., Silanol Group) Analyte->ActiveSite Strong secondary interaction (Hydrogen Bonding) GoodPeak Symmetrical Peak Surface->GoodPeak Leads to BadPeak Tailing Peak ActiveSite->BadPeak Causes

Caption: Conceptual diagram of active sites causing peak tailing.

Mitigation Strategies:

  • Use Deactivated Liners and Columns: Always use liners and columns that are "deactivated" or "inert." This means the manufacturer has chemically treated the surfaces to cap the active silanol groups, making them less reactive.[1]

  • Routine Inlet Maintenance: Regularly replace the inlet liner and septum to prevent the buildup of contaminants that can create active sites.[5][9]

  • Column Trimming: If the front end of the column becomes active or contaminated, trimming 10-20 cm can restore performance by exposing a fresh, inert surface.[7][8]

Data & Protocols

GC-MS Parameter Checklist for this compound Analysis

Optimizing your GC-MS method parameters is crucial for achieving good peak shape. The table below provides a set of typical starting parameters and suggested adjustments for troubleshooting tailing peaks.

ParameterStandard Starting PointTroubleshooting Adjustment for Peak TailingRationale
Inlet Liner Deactivated, Splitless LinerUse a liner with glass wool (deactivated)Glass wool can help trap non-volatile residues and promote better sample vaporization.[5][10]
Inlet Temp. 250 °CIncrease to 260-280 °CEnsures complete and rapid vaporization of this compound, minimizing time for surface interactions.
Injection Mode Splitless or SplitIncrease split ratio (e.g., from 10:1 to 25:1)A higher split flow can transfer the analyte to the column faster, reducing interaction time in the inlet.[4]
Carrier Gas HeliumMaintain constant flow (e.g., 1.0-1.2 mL/min)Ensure flow is not too low, which can increase residence time in active zones.[11]
Column Mid-polarity (e.g., 5% Phenyl)Use an inert or "wax" type column if compatibleHighly deactivated columns are essential for polar compounds to prevent secondary interactions.[1]
Oven Program 60 °C (1 min), ramp 10 °C/min to 280 °CDecrease initial oven temperature by 10-20 °CA lower initial temperature can improve analyte focusing at the head of the column, especially in splitless mode.[4][11]
Experimental Protocol 1: Routine GC Inlet Maintenance

Performing this maintenance every 100-200 injections (or sooner if peak tailing appears) can prevent many chromatography problems.[5][9]

Materials:

  • New septum

  • New, deactivated inlet liner

  • New O-ring or graphite seal

  • Forceps (clean)

  • Appropriate wrench for the inlet

Procedure:

  • Cool Down: Cool the GC inlet and oven to a safe temperature (below 50 °C). Turn off the carrier gas flow at the instrument controller.[9]

  • Uninstall Column: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Remove Old Consumables: Unscrew the inlet retaining nut. Remove the old septum. Use forceps to carefully pull out the old inlet liner and its O-ring.[9]

  • Clean and Inspect: Visually inspect the inside of the inlet for any residue.

  • Install New Consumables: Wearing clean gloves, use forceps to place the new O-ring on the new liner. Insert the new liner into the inlet. Place the new septum in its housing.

  • Re-secure Inlet: Tighten the inlet retaining nut until finger-tight, then use a wrench to tighten it an additional quarter-turn. Do not overtighten.

  • Re-install Column: Trim the column if necessary. Re-install the column to the manufacturer-specified depth.[8] Tighten the column nut.

  • Leak Check: Turn the carrier gas flow back on. Perform an electronic leak check to ensure all connections are secure.

  • Equilibrate: Heat the system back to your method's operating temperatures and allow it to equilibrate before running samples.

Experimental Protocol 2: GC Column Conditioning

Conditioning is required for new columns or columns that have been stored for an extended period. It removes residual solvents and impurities and ensures the stationary phase is stable.

Materials:

  • New GC column

  • Carrier gas (high purity)

  • GC instrument

Procedure:

  • Install Column Inlet: Install the inlet side of the column, but do not connect the detector end. Leave the detector end of the column vented into the GC oven. This prevents contaminants from being flushed into your detector.

  • Set Gas Flow: Set a carrier gas flow rate of approximately 1-2 mL/min through the column.

  • Purge Column: Allow the carrier gas to purge the column at ambient oven temperature for 15-20 minutes to remove any trapped oxygen.

  • Program Oven Ramp: Set the oven temperature program to start at 40 °C and ramp at 5-10 °C/min up to the conditioning temperature. The final conditioning temperature should be about 20 °C above the maximum temperature of your analytical method, but never exceed the column's maximum specified temperature limit.

  • Hold Temperature: Hold the column at the conditioning temperature for 1-2 hours. For MS detectors, longer, slower conditioning is often preferred.

  • Cool Down: After conditioning, cool the oven down.

  • Connect to Detector: Turn off the carrier gas flow. Carefully trim the detector end of the column to remove any material that may have collected there, and connect it to the MS transfer line.

  • Equilibrate and Test: Restore flow, heat the system to your method's starting conditions, and run a solvent blank to ensure the baseline is clean and stable before analyzing samples.

References

Agarospirol stability issues during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of agarospirol during extraction and storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a sesquiterpenoid alcohol found in agarwood, the resinous heartwood of Aquilaria trees. It is a key contributor to the characteristic fragrance of agarwood and is investigated for various therapeutic properties, including anti-inflammatory effects.[1] Like many natural phytoconstituents, this compound can be susceptible to degradation under various environmental and storage conditions, which can compromise its purity, potency, and overall quality.[2]

Q2: What are the primary factors that can lead to the degradation of this compound?

The degradation of this compound can be influenced by several factors, similar to other pharmaceutical compounds. These include:

  • Temperature: Exposure to high temperatures can accelerate chemical reactions, leading to thermal degradation.[3][4]

  • pH: Acidic or basic conditions can catalyze hydrolytic degradation.[5][6]

  • Light: Exposure to UV or visible light can induce photolytic reactions, causing photodegradation.[3][4]

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation.[3][4]

  • Moisture: The presence of water can facilitate hydrolysis.[3]

Q3: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored under controlled conditions.

Storage Duration Temperature Other Conditions
Short-term (days to weeks)0 - 4 °CDry and dark
Long-term (months to years)-20 °CDry and dark

Source: Smolecule[2]

Troubleshooting Guide

Problem 1: Loss of this compound concentration in the extract immediately after extraction.

  • Possible Cause 1: Thermal Degradation during Extraction. High temperatures used during extraction methods like steam distillation can potentially degrade this compound.

    • Troubleshooting:

      • Optimize the extraction parameters to use the lowest effective temperature and shortest duration.

      • Consider alternative extraction methods that operate at lower temperatures, such as supercritical fluid extraction (SFE) or solvent extraction at room temperature.

  • Possible Cause 2: pH-related Degradation. The pH of the extraction solvent or the plant matrix itself might be contributing to hydrolytic degradation.

    • Troubleshooting:

      • Measure and adjust the pH of the extraction solvent to a neutral range (around pH 7).

      • Use buffered solutions if pH fluctuations are suspected.

Problem 2: Degradation of this compound during storage.

  • Possible Cause 1: Improper Storage Temperature. Storing at room temperature or even in a standard refrigerator (if not cold enough) can lead to gradual degradation over time.

    • Troubleshooting:

      • Ensure storage at the recommended temperatures: 0-4°C for short-term and -20°C for long-term storage.[2]

      • Use a calibrated thermometer to monitor the storage unit's temperature.

  • Possible Cause 2: Exposure to Light. this compound may be susceptible to photodegradation.

    • Troubleshooting:

      • Store this compound extracts or isolated compounds in amber-colored vials or wrap the containers in aluminum foil to protect them from light.[2]

      • Avoid unnecessary exposure to direct sunlight or strong laboratory lighting.

  • Possible Cause 3: Oxidation. The presence of air in the storage container can lead to oxidative degradation.

    • Troubleshooting:

      • Use airtight containers to minimize contact with oxygen.

      • For highly sensitive samples, consider flushing the container with an inert gas like nitrogen or argon before sealing.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][7][8]

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • This compound standard

  • Methanol or another suitable solvent

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC or GC-MS system with a suitable column

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Keep the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute it with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period, with sampling at regular intervals.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution into a vial and place it in an oven at an elevated temperature (e.g., 70°C).

    • Sample at various time points.

    • For solid-state thermal degradation, place the powdered this compound in the oven and dissolve a known amount in the solvent before analysis at each time point.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a photostability chamber to a controlled light source (e.g., UV-A and visible light).

    • Simultaneously, keep a control sample in the dark.

    • Sample both the exposed and control solutions at specific time intervals.

  • Analysis:

    • Analyze all samples by a validated stability-indicating method, such as HPLC or GC-MS, to quantify the remaining this compound and detect the formation of degradation products.

Visualizations

Agarospirol_Stability_Troubleshooting start Start: this compound Stability Issue issue_extraction Issue During Extraction? start->issue_extraction issue_storage Issue During Storage? start->issue_storage check_temp_extraction High Temperature? issue_extraction->check_temp_extraction Yes check_ph_extraction Extreme pH? issue_extraction->check_ph_extraction No check_temp_storage Improper Temperature? issue_storage->check_temp_storage Yes check_light Light Exposure? issue_storage->check_light No check_temp_extraction->check_ph_extraction No solution_temp_extraction Optimize Temp/Duration Use Low-Temp Method check_temp_extraction->solution_temp_extraction Yes solution_ph_extraction Neutralize/Buffer Solvent check_ph_extraction->solution_ph_extraction Yes end_node Stability Improved check_ph_extraction->end_node No check_temp_storage->check_light No solution_temp_storage Store at 0-4°C (short-term) or -20°C (long-term) check_temp_storage->solution_temp_storage Yes check_oxidation Oxidation Risk? check_light->check_oxidation No solution_light Use Amber Vials Store in Dark check_light->solution_light Yes solution_oxidation Use Airtight Containers Flush with Inert Gas check_oxidation->solution_oxidation Yes check_oxidation->end_node No solution_temp_extraction->end_node solution_ph_extraction->end_node solution_temp_storage->end_node solution_light->end_node solution_oxidation->end_node

Caption: Troubleshooting workflow for this compound stability issues.

Degradation_Factors This compound This compound temperature Temperature thermal_degradation Thermal Degradation temperature->thermal_degradation ph pH (Acidity/Basicity) hydrolysis Hydrolysis ph->hydrolysis light Light (UV/Visible) photodegradation Photodegradation light->photodegradation oxygen Oxygen (Air) oxidation Oxidation oxygen->oxidation moisture Moisture (Water) moisture->hydrolysis thermal_degradation->this compound leads to degradation of hydrolysis->this compound leads to degradation of photodegradation->this compound leads to degradation of oxidation->this compound leads to degradation of

Caption: Factors influencing this compound degradation pathways.

References

Optimizing temperature and pressure for Agarospirol extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the extraction of Agarospirol.

Troubleshooting Guides

This section addresses common issues encountered during this compound extraction, with a focus on optimizing temperature and pressure for various methods.

Issue 1: Low Yield of this compound

Q1: My this compound yield is consistently low. What are the primary factors related to temperature and pressure that could be causing this?

A1: Low yields of this compound can be attributed to several factors across different extraction techniques. Temperature and pressure are critical parameters that directly influence the efficiency of the extraction process.

  • For Supercritical Fluid Extraction (SFE):

    • Insufficient Pressure: The density of the supercritical fluid (commonly CO2) is directly proportional to the pressure. If the pressure is too low, the fluid's solvating power will be insufficient to effectively extract this compound. Increasing the pressure generally enhances the extraction yield.

    • Suboptimal Temperature: Temperature has a dual effect in SFE. While higher temperatures can increase the vapor pressure of this compound, making it more soluble, it can also decrease the density of the supercritical fluid, reducing its solvating power. The optimal temperature is a balance between these two factors.

  • For Accelerated Solvent Extraction (ASE):

    • Temperature Too Low: ASE relies on elevated temperatures to increase solvent viscosity and improve analyte diffusion. If the temperature is not high enough, the extraction process will be slow and inefficient.

    • Pressure Not Maintained: While pressure in ASE primarily serves to keep the solvent in its liquid state above its boiling point, a failure to maintain adequate pressure can lead to inconsistent extraction conditions and lower yields.

  • For Hydrodistillation:

    • Insufficient Temperature: Lower distillation temperatures may not be sufficient to vaporize the higher-boiling point sesquiterpenes like this compound effectively. Higher temperatures generally lead to a higher yield of total essential oil and a greater number of extracted compounds.[1]

Q2: I have increased the temperature in my hydrodistillation process, but the yield of this compound has not improved significantly, or the quality seems to have degraded. What could be the reason?

A2: While higher temperatures in hydrodistillation can increase the overall yield, there is a risk of thermal degradation of sensitive compounds like this compound. Sesquiterpenes can undergo chemical alterations at excessively high temperatures, leading to a decrease in the desired compound and the formation of unwanted byproducts. It is crucial to find the optimal temperature that maximizes yield without compromising the quality of the extract. Monitoring the chemical profile of the extract at different temperatures using techniques like GC-MS is recommended to identify the ideal operating conditions.

Issue 2: Inconsistent Extraction Results

Q3: We are observing significant variability in this compound yield between different extraction runs, even with the same parameters. What could be the cause?

A3: Inconsistent results can stem from a lack of precise control over the extraction parameters.

  • Temperature and Pressure Fluctuations: Even minor fluctuations in temperature and pressure during the extraction process can lead to variability in the yield. Ensure that your equipment is properly calibrated and capable of maintaining stable conditions throughout the extraction.

  • Matrix Inhomogeneity: The concentration of this compound in the raw material (agarwood) can vary significantly. Ensure that the raw material is homogenized as much as possible before extraction to obtain consistent starting material for each run.

Frequently Asked Questions (FAQs)

Q4: What are the generally recommended starting parameters for temperature and pressure for different this compound extraction methods?

A4: The optimal parameters can vary depending on the specific equipment and the quality of the raw material. However, the following table provides a summary of parameters reported in the literature that can serve as a starting point for optimization.

Extraction MethodTemperaturePressureExtraction Time
Supercritical Fluid Extraction (SFE) 35°C - 55°C8 MPa - 24 MPa2 hours
Accelerated Solvent Extraction (ASE) 75°C - 150°C~10 MPa (1500 psi)90 minutes
Hydrodistillation 80°C - 120°CAtmospheric64 - 72 hours
Soxhlet Extraction 70°CAtmospheric16 hours

Q5: How does the interplay between temperature and pressure affect the selectivity of the extraction process for sesquiterpenes like this compound?

A5: In Supercritical Fluid Extraction (SFE), the selectivity for specific compounds can be fine-tuned by manipulating temperature and pressure. By carefully adjusting these parameters, it is possible to modify the density and solvating power of the supercritical fluid to preferentially extract compounds with specific molecular weights and polarities, such as sesquiterpenes. Generally, increasing pressure at a constant temperature increases the fluid density and its ability to dissolve heavier compounds. Conversely, increasing temperature at a constant pressure decreases the fluid density but can increase the vapor pressure of the analyte, which can also enhance extraction.

Experimental Protocols

Supercritical Fluid Extraction (SFE) Protocol Example

This protocol is a general guideline based on literature for the extraction of this compound using SFE.

  • Sample Preparation: Grind the agarwood sample to a fine powder (e.g., passing through a 60-mesh sieve).

  • Loading the Extractor: Weigh approximately 60 g of the powdered sample and load it into the extraction vessel.

  • Setting Parameters:

    • Set the desired pressure (e.g., starting with a range of 8, 16, and 24 MPa).

    • Set the desired temperature (e.g., starting with a range of 35, 45, and 55°C).

    • Set the CO2 flow rate (e.g., starting with a range of 20, 30, and 40 L/h).

  • Extraction: Start the extraction process and run for a predetermined time (e.g., 2 hours).

  • Collection: The extracted components are separated from the supercritical fluid in a separator by reducing the pressure, and the extract is collected.

  • Analysis: Analyze the collected extract for this compound content using a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS).

  • Optimization: Systematically vary the pressure, temperature, and flow rate to determine the optimal conditions for maximizing this compound yield. One study found optimal parameters to be a pressure of 24 MPa, a temperature of 35°C, and a flow rate of 33 L/h.[2]

Visualizations

Agarospirol_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_params Parameters cluster_separation Separation & Analysis raw_material Agarwood Raw Material grinding Grinding raw_material->grinding extraction_vessel Extraction Vessel grinding->extraction_vessel crude_extract Crude Extract extraction_vessel->crude_extract temperature Temperature temperature->extraction_vessel pressure Pressure pressure->extraction_vessel time Time time->extraction_vessel solvent Solvent/Fluid solvent->extraction_vessel separation Separation analysis Analysis (GC-MS) separation->analysis This compound Purified this compound separation->this compound crude_extract->separation

This compound Extraction Workflow

Factors_Affecting_Extraction cluster_parameters Controllable Parameters cluster_outcomes Extraction Outcomes cluster_issues Potential Issues Temperature Temperature Yield This compound Yield Temperature->Yield Purity Extract Purity Temperature->Purity Degradation Thermal Degradation Temperature->Degradation Pressure Pressure Pressure->Yield Time Extraction Time Time->Yield Solvent Solvent/Fluid Type Solvent->Yield Solvent->Purity ParticleSize Raw Material Particle Size ParticleSize->Yield LowYield Low Yield Yield->LowYield LowPurity Low Purity Purity->LowPurity Degradation->LowYield Degradation->LowPurity

Factors Influencing this compound Extraction

References

Technical Support Center: Pre-treatment of Agarwood to Increase Agarospirol Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to pre-treatment methods aimed at enhancing the yield of Agarospirol from agarwood. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the significance of this compound in agarwood?

A1: this compound is a crucial sesquiterpenoid compound found in agarwood, contributing significantly to its characteristic fragrance. Beyond its aromatic properties, this compound is a subject of interest for its potential pharmacological activities, making its efficient extraction a key goal for researchers.

Q2: Why is pre-treatment of agarwood necessary to increase this compound yield?

A2: In healthy Aquilaria trees, the production of secondary metabolites like this compound is minimal. Pre-treatment methods, which involve inducing stress through physical, chemical, or biological means, trigger the tree's natural defense mechanisms. This response leads to the formation of resinous wood, known as agarwood, which is rich in sesquiterpenoids, including this compound.

Q3: What are the primary categories of agarwood pre-treatment?

A3: The main pre-treatment methods fall into three categories:

  • Physical Methods: These involve intentional wounding of the tree, such as drilling holes, nailing, or making incisions.

  • Chemical Methods: This approach involves the application of chemical inducers to stimulate resin production.

  • Biological Methods: This technique uses microorganisms, primarily fungi and bacteria, to infect the tree and induce a defense response, leading to agarwood formation.

Q4: How long does it take to see results after pre-treatment?

A4: The time required for significant this compound formation varies depending on the method used. Fungal and bacterial inoculation can show the presence of this compound in as little as three months.[1] However, for a substantial yield and mature resin formation, the process can take from six months to several years.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no this compound detected after microbial inoculation. 1. Incorrect microbial strain: Not all fungal or bacterial species are effective inducers of this compound. 2. Poor inoculum viability: The microbial culture may have been inactive or contaminated. 3. Environmental conditions: Unfavorable temperature or humidity can inhibit microbial growth and activity.[2] 4. Tree health: The tree may be too young, unhealthy, or genetically predisposed to a weak defense response.1. Strain Selection: Use microbial strains that have been scientifically proven to induce this compound, such as Penicillium polonicum or Pantoea dispersa.[1] 2. Inoculum Quality Control: Ensure the purity and viability of your microbial culture before inoculation. 3. Optimize Environment: Maintain a humid environment around the inoculation sites and ensure the temperature is suitable for the specific microbe. 4. Tree Selection: Select healthy, mature trees (typically over 5-7 years old) for inoculation.[2][3]
Inconsistent resin formation across different trees. 1. Genetic variability: Individual trees, even of the same species, can have different defense responses. 2. Uneven application of inducer: Inconsistent drilling depth, spacing, or volume of inoculum can lead to varied results. 3. Localized infection: The microbial infection may not have spread effectively throughout the wood.1. Standardize Protocols: Maintain consistent protocols for all trees in an experiment. 2. Systematic Inoculation: Drill holes at regular intervals (e.g., 10-15 cm apart) to ensure even distribution of the inducer.[2] 3. Monitor Spread: After a few months, you can take small core samples to assess the extent of resin formation and microbial spread.
Tree appears stressed or is dying after inoculation. 1. Over-inoculation: Applying too much inoculum or creating too many wounds can overwhelm the tree's defense system. 2. Pathogenic microbe: The inoculated microbe may be too virulent, causing disease rather than a controlled defense response. 3. Secondary infection: The wounds created during inoculation can become infected with other harmful pathogens.1. Controlled Inoculation: Follow recommended guidelines for the number and size of inoculation sites. 2. Use Symbiotic or Less Virulent Strains: Consider using endophytic fungi that have a more balanced relationship with the host tree. 3. Aseptic Techniques: Use sterilized equipment during the inoculation process to minimize the risk of secondary infections.
Low overall essential oil yield during extraction. 1. Inadequate pre-treatment duration: The resin may not have had sufficient time to form. 2. Inefficient extraction method: The chosen extraction technique may not be optimal for recovering sesquiterpenoids. 3. Improper sample preparation: The size of the wood chips can affect extraction efficiency.1. Patience is Key: Allow adequate time for resin formation post-inoculation (at least 6-12 months for initial formation).[4] 2. Optimize Extraction: Consider methods like hydrodistillation with a stirrer or supercritical fluid extraction, which have shown good yields. 3. Sample Preparation: Grinding the agarwood to a smaller particle size can increase the surface area and improve extraction efficiency.

Quantitative Data on this compound Yield

The following table summarizes the reported this compound yield from a key study on the microbial induction of agarwood. It is important to note that yields can vary significantly based on the specific Aquilaria species, age of the tree, environmental conditions, and the precise experimental protocol.

Inducing Agent Type Incubation Period This compound Yield (%)
Pantoea dispersaBacterium3 Months3.77
Penicillium polonicumFungus3 Months3.33

Data sourced from a study on artificial infection of Aquilaria malaccensis.[1]

Experimental Protocols

Protocol 1: Fungal Inoculation of Aquilaria Trees

This protocol provides a general guideline for the inoculation of Aquilaria trees with fungal cultures to induce agarwood formation.

1. Materials:

  • Healthy, mature Aquilaria tree (at least 5-7 years old)

  • Pure culture of a known agarwood-inducing fungus (e.g., Fusarium sp., Penicillium sp.)

  • Liquid or solid growth medium for the fungus

  • Drill with a sterile bit (1-2 cm diameter)

  • Syringes or inoculation plugs

  • Sterile water

  • Parafilm or wax to seal the inoculation holes

  • Personal protective equipment (gloves, safety glasses)

2. Procedure:

  • Inoculum Preparation:

    • Culture the selected fungus on a suitable medium until sufficient biomass is obtained.

    • For liquid inoculation, prepare a spore suspension in sterile water.

    • For solid inoculation, grow the fungus on wooden plugs or sawdust.

  • Tree Selection and Preparation:

    • Select a healthy tree with a trunk diameter of at least 10 cm.

    • Clean the surface of the trunk at the intended inoculation sites with a brush to remove any debris.

  • Drilling:

    • Using a sterile drill bit, create holes that are 3-5 cm deep.

    • Space the holes approximately 10-15 cm apart in a spiral pattern around the trunk to ensure even distribution.[2]

  • Inoculation:

    • Liquid Method: Inject the fungal spore suspension into the drilled holes.

    • Solid Method: Insert the fungus-infused wooden plugs into the holes.

  • Sealing:

    • Seal the inoculation holes with parafilm or wax to prevent contamination and maintain moisture.

  • Incubation and Monitoring:

    • Allow the tree to incubate for a minimum of 3-6 months.

    • Monitor the tree for signs of resin formation, which may include discoloration of the wood around the inoculation sites.[4]

  • Harvesting:

    • After a sufficient incubation period (which can range from several months to years depending on the desired yield and quality), the resinous wood can be harvested for extraction.

Visualizations

Signaling Pathway for Sesquiterpene Biosynthesis

The formation of this compound and other sesquiterpenes in Aquilaria is a complex process triggered by external stimuli. The following diagram illustrates the key signaling pathways involved in this defense response.

Sesquiterpene_Biosynthesis_Pathway Stimuli Wounding / Microbial Infection Ca_Signaling Ca2+ Signaling Stimuli->Ca_Signaling H2O2 Hydrogen Peroxide (H2O2) Pathway Ca_Signaling->H2O2 ET Ethylene (ET) Signals Ca_Signaling->ET JA Jasmonic Acid (JA) Signals Ca_Signaling->JA SA Salicylic Acid (SA) Signals Ca_Signaling->SA MAPK MAPK Cascade H2O2->MAPK ET->MAPK JA->MAPK SA->MAPK Transcription_Factors Transcription Factors (e.g., MYB, WRKY) MAPK->Transcription_Factors Sesquiterpene_Synthase_Genes Sesquiterpene Synthase Gene Expression Transcription_Factors->Sesquiterpene_Synthase_Genes Sesquiterpene_Biosynthesis Sesquiterpene Biosynthesis Sesquiterpene_Synthase_Genes->Sesquiterpene_Biosynthesis This compound This compound Sesquiterpene_Biosynthesis->this compound

Caption: Wound-induced signaling pathways for sesquiterpene biosynthesis in Aquilaria.

Experimental Workflow for Fungal Inoculation

The following diagram outlines the general workflow for inducing and harvesting agarwood using fungal inoculation.

Fungal_Inoculation_Workflow Tree_Selection 1. Tree Selection (Healthy, Mature Aquilaria) Inoculum_Prep 2. Inoculum Preparation (Pure Fungal Culture) Drilling 3. Drilling (Sterile Technique) Inoculum_Prep->Drilling Inoculation 4. Inoculation (Liquid or Solid) Drilling->Inoculation Sealing 5. Sealing (Prevent Contamination) Inoculation->Sealing Incubation 6. Incubation (3 months to years) Sealing->Incubation Harvesting 7. Harvesting (Resinous Wood) Incubation->Harvesting Extraction 8. Extraction & Analysis (e.g., GC-MS) Harvesting->Extraction

Caption: General workflow for fungal inoculation of Aquilaria trees.

References

Technical Support Center: Method Development for Sensitive Detection of Agarospirol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of Agarospirol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this important sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

This compound is a naturally occurring sesquiterpene alcohol found in agarwood, the resinous heartwood produced by trees of the Aquilaria species in response to injury or infection.[1][2] It is a key contributor to the characteristic fragrance of agarwood, which is highly valued in the perfume and incense industries.[2] In traditional Asian medicine, agarwood and its extracts, containing compounds like this compound, have been used for their purported therapeutic properties, including anti-inflammatory, analgesic, and sedative effects.[2][3] Sensitive and accurate detection of this compound is crucial for the quality control of agarwood products, authentication to prevent adulteration, and for research into its pharmacological activities.[4][5]

Q2: What are the common analytical methods for this compound detection?

The most common and effective method for the analysis of this compound and other volatile compounds in agarwood is Gas Chromatography-Mass Spectrometry (GC-MS).[4][6] This technique separates the volatile components of a sample, which are then identified based on their mass spectra. Other methods that have been used for the analysis of agarwood constituents include High-Performance Liquid Chromatography (HPLC) and Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOFMS), though GC-MS remains the primary tool for volatile compounds like this compound.[5]

Q3: How is a sample prepared for this compound analysis by GC-MS?

Sample preparation typically involves extracting the volatile compounds from the agarwood matrix. Common methods include:

  • Hydrodistillation or Steam Distillation: This is a traditional method for extracting essential oils from plant material.[7]

  • Solvent Extraction: This involves using a solvent, such as ethanol, methanol, or petroleum ether, to extract the compounds.[8][9] The choice of solvent can influence the extraction efficiency of different compounds.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to absorb volatile compounds from the headspace of a sample or directly from a liquid sample.[10] This method is known for being rapid and requiring a small sample size.[10]

After extraction, the sample is typically concentrated and may be derivatized to improve its chromatographic properties before injection into the GC-MS system.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sensitive detection of this compound using GC-MS.

Problem Potential Cause(s) Recommended Solution(s)
No or Low this compound Peak 1. Inefficient extraction. 2. Low concentration of this compound in the sample. 3. Degradation of the analyte. 4. Incorrect GC-MS parameters.1. Optimize the extraction method (e.g., change solvent, increase extraction time or temperature). Consider a more sensitive extraction technique like SPME. 2. Concentrate the sample before injection. 3. Ensure proper storage of samples and standards at low temperatures (e.g., -20°C).[11] 4. Verify and optimize GC parameters (injection temperature, column temperature program) and MS parameters (ionization energy, mass range).
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet or column. 2. Column overloading. 3. Inappropriate injection temperature.1. Use a deactivated inlet liner and a high-quality, low-bleed GC column. 2. Dilute the sample. 3. Optimize the injection port temperature to ensure complete and rapid volatilization without degradation.
Co-elution with Other Compounds 1. Suboptimal GC temperature program. 2. Inadequate column resolution.1. Adjust the temperature ramp rate of the GC oven program to improve separation. 2. Use a longer GC column or a column with a different stationary phase that provides better selectivity for sesquiterpenes.
Matrix Effects (Ion Suppression or Enhancement) 1. Presence of interfering compounds from the sample matrix.1. Perform a thorough sample cleanup (e.g., solid-phase extraction) to remove interfering substances. 2. Use matrix-matched standards for calibration to compensate for the effect. 3. Use an internal standard that behaves similarly to this compound.
Difficulty in Quantification 1. Lack of a certified reference standard. 2. Non-linear detector response.1. Obtain a certified reference standard of this compound for accurate quantification. 2. Construct a calibration curve with multiple concentration points to assess the linearity of the detector response. If non-linear, use a non-linear regression model for quantification.

Experimental Protocols

Below are detailed methodologies for key experiments related to the detection of this compound.

Protocol 1: Extraction of this compound from Agarwood by Steam Distillation

This protocol describes a common method for extracting essential oils containing this compound from agarwood chips.

  • Sample Preparation: Grind dry agarwood chips into a fine powder (e.g., passing through a 40-mesh sieve).[9]

  • Apparatus Setup: Assemble a Clevenger-type apparatus for steam distillation.

  • Extraction:

    • Place 20g of the powdered agarwood into a 500 mL round-bottom flask.[7]

    • Add 350 mL of deionized water.[7]

    • If using an internal standard for quantification, add a known amount of a suitable standard (e.g., tridecane) to the flask.[7]

    • Heat the flask to boiling and collect the distillate for a defined period (e.g., 3-6 hours).[7]

  • Sample Collection: Separate the essential oil layer from the aqueous layer in the collection tube of the Clevenger apparatus.

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate and store it in a sealed vial at a low temperature (e.g., 4°C) until GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using GC-MS.

  • Sample Preparation: Dilute the extracted essential oil or solvent extract in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration.

  • GC-MS System:

    • Gas Chromatograph: Equipped with a capillary column suitable for sesquiterpene analysis (e.g., Elite-5, 30 m x 0.25 mm, 0.25 µm film thickness).[12]

    • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • GC-MS Parameters:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min).

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Ion Source Temperature: 230°C.

  • Data Analysis:

    • Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time and by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

    • For quantification, use a calibration curve generated from the analysis of this compound standards of known concentrations.

Visualizations

Experimental Workflow for this compound Detection

cluster_0 Sample Preparation cluster_1 Analysis Sample Agarwood Sample Grinding Grinding Sample->Grinding Extraction Extraction (e.g., Steam Distillation) Grinding->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Inject DataProcessing Data Processing GCMS->DataProcessing Quantification Quantification DataProcessing->Quantification Report Report Quantification->Report Generate

Caption: Workflow for this compound Detection.

Logical Relationship of Key Analytical Steps

A Sample Homogenization B Analyte Extraction A->B ensures representative sample C Chromatographic Separation B->C provides clean extract D Mass Spectrometric Detection C->D isolates analyte E Data Interpretation D->E generates spectral data

Caption: Key Steps in this compound Analysis.

References

Validation & Comparative

Comparative Analysis of Agarospirol and Jinkoh-eremol Antimicrobial Activity: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the antimicrobial activity of isolated agarospirol and jinkoh-eremol is currently limited by the lack of specific experimental data in publicly available scientific literature. While both sesquiterpenoid compounds are recognized as significant constituents of agarwood essential oil, which is known for its antimicrobial properties, studies focusing on the individual efficacy of these purified molecules are scarce. This guide, therefore, summarizes the existing research on the antimicrobial activity of agarwood essential oil, wherein both this compound and jinkoh-eremol are key components, and details the standard experimental protocols used in such investigations.

Antimicrobial Activity of Agarwood Essential Oil

Agarwood essential oil, a complex mixture of volatile organic compounds, has demonstrated inhibitory effects against a range of microorganisms. Sesquiterpenes, including this compound and jinkoh-eremol, are considered major contributors to these antimicrobial properties.[1][2]

Research has shown that essential oils derived from chemically stimulated and wild agarwood exhibit notable inhibition against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[2] However, the efficacy against Gram-negative bacteria like Escherichia coli appears to be limited.[2] One study identified this compound as a component in agarwood essential oil and reported on the oil's activity against various microbes.[1]

It is important to note that the antimicrobial activity of the essential oil is a result of the synergistic or additive effects of its various components. Therefore, the data presented for the essential oil does not directly reflect the individual potency of this compound or jinkoh-eremol.

Data Presentation

Due to the absence of studies directly comparing the antimicrobial activity of isolated this compound and jinkoh-eremol, a quantitative data table of their individual Minimum Inhibitory Concentrations (MIC) or zone of inhibition values cannot be provided at this time. Future research focusing on the purified compounds is necessary to enable a direct comparison.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the antimicrobial activity of natural compounds like this compound and jinkoh-eremol.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

1. Preparation of Microbial Inoculum:

  • Bacterial or fungal strains are cultured on an appropriate agar medium for 18-24 hours.

  • Colonies are then suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • The suspension is further diluted to achieve the final desired inoculum concentration.

2. Preparation of Test Compounds:

  • Stock solutions of the test compounds (e.g., this compound, jinkoh-eremol) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the stock solutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • The standardized microbial inoculum is added to each well of the microtiter plate containing the diluted test compounds.

  • Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

  • The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 16-20 hours (for bacteria) or longer for fungi.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Agar Well Diffusion Method (Zone of Inhibition)

This method is used to qualitatively assess the antimicrobial activity of a compound.

1. Preparation of Agar Plates:

  • A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • The surface of the agar is uniformly inoculated with the standardized microbial suspension using a sterile swab.

2. Application of Test Compounds:

  • Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • A defined volume of the test compound solution is added to each well.

3. Incubation and Measurement:

  • The plates are incubated under appropriate conditions.

  • The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around each well in millimeters (mm).[3] A larger zone of inhibition indicates greater antimicrobial activity.[4][5]

Mandatory Visualization

Below are diagrams illustrating the typical workflows for determining antimicrobial activity.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate C->D E Observe for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Experimental_Workflow_Zone_of_Inhibition cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Inoculated Agar Plate C Create Wells and Add Compound A->C B Prepare Test Compound Solution B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E F Correlate Zone Size with Activity E->F

References

Comparative analysis of Agarospirol content in different Aquilaria species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the varying concentrations of Agarospirol across different Aquilaria species, supported by experimental data and detailed methodologies.

This compound, a key sesquiterpenoid compound, is a significant contributor to the characteristic fragrance and medicinal properties of agarwood, the resinous heartwood of Aquilaria trees. The concentration of this valuable compound can vary considerably among different Aquilaria species, influencing the quality and therapeutic potential of the derived essential oils and extracts. This guide provides a comparative analysis of this compound content in several prominent Aquilaria species, based on available scientific literature.

Quantitative Comparison of this compound Content

The following table summarizes the reported content of this compound in various Aquilaria species. It is important to note that the concentration of this compound is influenced by various factors, including the geographical origin of the tree, the method of agarwood induction (natural or artificial), and the extraction technique employed. The data presented here is derived from studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for chemical analysis.

Aquilaria SpeciesRegion/SourceThis compound Content (% of total extract/oil)Reference
Aquilaria malaccensisIndonesia0.49%[1]
Aquilaria crassnaVietnam0.66%[1]
Aquilaria sinensisChinaNot explicitly quantified in the provided search results
Aquilaria malaccensisInfected woodDetected, but not quantified[2][3]
Aquilaria crassnaVarious Asian RegionsMajor component[4]

Note: The term "Detected" indicates that this compound was identified as a constituent, but its precise percentage was not reported in the cited study. The variability in reported content underscores the necessity for standardized analytical methods for a more direct comparison.

Experimental Protocols for this compound Quantification

The primary analytical method for the quantification of this compound and other volatile compounds in agarwood is Gas Chromatography-Mass Spectrometry (GC-MS). While specific parameters may vary between studies, a general experimental workflow can be outlined.

Sample Preparation and Extraction
  • Sample Collection: Wood samples are collected from the resinous heartwood of Aquilaria trees. The method of agarwood induction (e.g., natural infection, artificial inoculation) should be documented.[5]

  • Grinding: The collected agarwood chips are ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction:

    • Hydrodistillation: This is a common method for extracting essential oils. The powdered agarwood is subjected to steam distillation for several hours. The volatile compounds, including this compound, are vaporized and then condensed and collected.

    • Solvent Extraction: Alternatively, organic solvents like methanol or hexane can be used to extract the chemical constituents from the agarwood powder. This is often performed using a Soxhlet apparatus.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: A small volume of the extracted essential oil or solvent extract is injected into the GC-MS system.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase. Different compounds in the sample travel through the column at different rates based on their volatility and interaction with the stationary phase, leading to their separation.

  • Mass Spectrometry: As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. This creates a unique mass spectrum for each compound, which acts as a chemical fingerprint.

  • Compound Identification and Quantification: The mass spectrum of each separated compound is compared to a library of known spectra (e.g., NIST mass spectral library) for identification.[6] The area of the peak corresponding to each compound in the gas chromatogram is proportional to its concentration. By using a known concentration of an internal or external standard, the absolute or relative content of this compound can be determined.

Experimental Workflow and Biosynthesis Pathway

The following diagrams illustrate the general experimental workflow for this compound quantification and the biosynthetic pathway leading to the formation of sesquiterpenes like this compound in Aquilaria species.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing A Agarwood Sample Collection (Aquilaria spp.) B Grinding into Powder A->B C Extraction (Hydrodistillation or Solvent Extraction) B->C D GC-MS Analysis C->D E Compound Separation (GC) D->E F Compound Identification (MS) E->F G Data Acquisition F->G H Peak Integration & Identification G->H I Quantification of this compound H->I

Caption: Experimental workflow for this compound quantification.

Sesquiterpene_Biosynthesis cluster_pathway Mevalonate (MVA) Pathway cluster_synthesis Sesquiterpene Synthesis A Acetyl-CoA B Mevalonic Acid A->B C Isopentenyl Pyrophosphate (IPP) B->C D Dimethylallyl Pyrophosphate (DMAPP) C->D E Farnesyl Pyrophosphate (FPP) C->E D->E F Sesquiterpene Synthases E->F G Sesquiterpene Precursors F->G H This compound G->H

Caption: Biosynthesis pathway of this compound.

Conclusion

The available data indicates that this compound is a characteristic component of the essential oil of several Aquilaria species, with its concentration varying based on the species and origin. Aquilaria crassna from Vietnam has shown a relatively higher percentage of this compound compared to Aquilaria malaccensis from Indonesia in the cited studies.[1] However, more comprehensive and standardized comparative studies are required to establish a definitive ranking of Aquilaria species based on their this compound content. The provided experimental protocol for GC-MS analysis serves as a foundational method for researchers to conduct such comparative investigations. Understanding the variations in this compound content is crucial for the quality control of agarwood products and for targeted research into the pharmacological applications of this important sesquiterpenoid.

References

A Comparative Analysis of Agarospirol Content in Wild vs. Cultivated Agarwood Using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) profiles of wild and cultivated agarwood, with a specific focus on the sesquiterpenoid, Agarospirol. This compound is a significant contributor to the characteristic fragrance of agarwood and is of considerable interest for its potential pharmacological activities.[1] The increasing rarity of wild agarwood due to over-exploitation has necessitated the development of cultivation and artificial induction techniques.[2][3] This guide synthesizes experimental data to offer a comparative overview for research and development purposes.

Quantitative Data Summary: this compound Content

The following table summarizes the relative abundance of this compound in agarwood samples from various sources as determined by GC-MS analysis in several studies. It is important to note that the chemical composition of agarwood can be influenced by the species of Aquilaria, geographical location, and the specific methods used for inducing resin formation in cultivated trees.[3][4]

Sample TypeSpeciesOrigin/Induction MethodThis compound Content (%)Reference
Wild AgarwoodAquilaria malaccensisMalaysia (Melaka)3.12[5]
Wild AgarwoodAquilaria malaccensisMalaysia (Pahang)3.54[5]
Wild AgarwoodAquilaria malaccensisMalaysia (Kelantan A)3.36[5]
Wild AgarwoodAquilaria malaccensisMalaysia (Kelantan B)2.26[5]
Wild AgarwoodAquilaria sinensisNot Specified17.93[6]
Cultivated (Artificially Infected)Aquilaria malaccensisInfected with Pantoea dispersa3.77[7]
Cultivated (Artificially Infected)Aquilaria malaccensisInfected with Penicillium polonicum3.33[7]
Cultivated (Artificially Induced)Aquilaria crassnaInoculated with cubic rot fungi (AV and PP)Present (qualitative)[8]
Wild AgarwoodNot SpecifiedIndonesia0.49[9]
Wild AgarwoodNot SpecifiedVietnam0.66[9]

Note: The data indicates that while some artificially induced methods can produce this compound levels comparable to or even exceeding those found in some wild samples, there is significant variability. Notably, one study on Aquilaria sinensis reported a remarkably high relative abundance of this compound.[6]

Experimental Protocol: GC-MS Analysis of Agarwood Essential Oil

The following is a generalized experimental protocol for the GC-MS analysis of agarwood essential oil, compiled from methodologies described in the cited literature.[2][10][11]

1. Sample Preparation: Hydrodistillation

  • Agarwood chips are pulverized into a powder.

  • The powdered material is subjected to hydrodistillation for a specified period (e.g., 48-72 hours) to extract the essential oil.

  • The collected essential oil is then dried over anhydrous sodium sulfate.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC): An Agilent 7890A GC system (or equivalent) is commonly used.

  • Mass Spectrometer (MS): Coupled with an Agilent 5975C Series MSD (or equivalent).

  • Column: A capillary column such as HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically employed.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: The oven temperature is programmed to separate the chemical constituents. A typical program might be:

    • Initial temperature of 60°C held for 10 minutes.

    • Ramp up to 180°C at a rate of 3°C/min, held for 1 minute.

  • Injector Temperature: Maintained at a temperature suitable for volatilizing the sample without degradation (e.g., 250°C).

  • Ion Source Temperature: Typically set to 280°C.

  • Mass Range: Scanned over a mass range of m/z 40-550.

3. Compound Identification

  • The identification of chemical compounds, including this compound, is achieved by comparing their mass spectra with reference spectra in established libraries such as NIST and Wiley.

  • The relative percentage of each compound is calculated from the peak area in the total ion chromatogram.

Comparative Workflow Diagram

The following diagram illustrates the logical workflow for the comparative analysis of wild and cultivated agarwood for their this compound content.

cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analytical Method cluster_3 Data Analysis Wild Agarwood Wild Agarwood Hydrodistillation Hydrodistillation Wild Agarwood->Hydrodistillation Cultivated Agarwood Cultivated Agarwood Cultivated Agarwood->Hydrodistillation GC-MS Analysis GC-MS Analysis Hydrodistillation->GC-MS Analysis Compound Identification Compound Identification GC-MS Analysis->Compound Identification Quantitative Comparison Quantitative Comparison Compound Identification->Quantitative Comparison Focus on this compound

References

The Case for Agarospirol: Validating a Key Biomarker for High-Quality Agarwood

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the chemical markers of premium agarwood, this guide offers a comparative analysis of agarospirol against other recognized biomarkers. Intended for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the experimental data and protocols necessary to evaluate agarwood quality, underscoring the pivotal role of this compound in identifying superior resinous heartwood.

The quality of agarwood, the highly prized resinous heartwood from Aquilaria species, is traditionally assessed through physical characteristics such as color, density, and aroma. However, these subjective methods lack the precision and standardization required for pharmaceutical and high-end perfumery applications. Modern analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), have enabled the identification of specific chemical constituents that correlate with agarwood quality. Among these, the sesquiterpenoid This compound has emerged as a significant biomarker for high-grade agarwood.

This guide presents a comparative analysis of this compound and other potential biomarkers, supported by experimental data and detailed methodologies. It aims to provide a scientific basis for the validation of this compound as a reliable indicator of agarwood quality.

Comparative Analysis of Agarwood Biomarkers

The chemical profile of agarwood essential oil is complex, with sesquiterpenes and 2-(2-phenylethyl)chromones (PECs) being the two predominant classes of compounds that define its character and quality. While a multitude of compounds contribute to the overall aroma and therapeutic properties, certain molecules are consistently found in higher concentrations in superior quality agarwood.

Biomarker CandidateChemical ClassEvidence for Correlation with High QualityAlternative/Complementary Markers
This compound SesquiterpenoidConsistently identified in high-grade agarwood and contributes to the characteristic woody scent.[1][2] Its presence is considered a hallmark of authentic agarwood.[1]α-Agarofuran, β-Agarofuran, Dihydro-β-agarofuran
2-(2-phenylethyl)chromones (PECs) Chromone DerivativesConsidered characteristic compounds of true agarwood.[3] Their presence is often used to differentiate authentic agarwood from counterfeit materials.Flidersia type 2-(2-phenylethyl) chromones (FTPECs)
α-Agarofuran & β-Agarofuran SesquiterpenoidFrequently detected in high-quality agarwood oils and contribute to the overall fragrance profile.[1]This compound, Eudesmol derivatives
Eudesmol Derivatives (e.g., 10-epi-γ-eudesmol) SesquiterpenoidHigher content is often associated with higher quality grades of agarwood.[2]Guaiol, Valencene
Guaiol SesquiterpenoidA common constituent in agarwood oil, contributing to its aromatic profile.Eudesmol, this compound

Experimental Protocols

Accurate quantification and validation of agarwood biomarkers rely on standardized experimental procedures. The following protocols for essential oil extraction and GC-MS analysis are based on methodologies reported in scientific literature.

Essential Oil Extraction: Hydrodistillation
  • Sample Preparation: Weigh a known amount of pulverized agarwood powder.

  • Soaking: Immerse the agarwood powder in deionized water at a specific ratio (e.g., 1:10 w/v) for a designated period (e.g., 24 hours) to facilitate the release of volatile compounds.

  • Hydrodistillation: Place the soaked agarwood and water in a round-bottom flask connected to a Clevenger-type apparatus. Heat the flask to boiling and continue the distillation for a set duration (e.g., 8-48 hours).

  • Oil Collection: The essential oil, being less dense than water, will accumulate in the collection arm of the Clevenger apparatus.

  • Drying and Storage: Separate the oil from the aqueous layer. Dry the essential oil over anhydrous sodium sulfate and store it in a sealed vial at 4°C in the dark to prevent degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

  • GC-MS System: Utilize a GC-MS system equipped with a capillary column suitable for separating sesquiterpenes and other volatile compounds (e.g., HP-5MS, DB-5MS).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet, typically in splitless mode to enhance the detection of trace compounds.

  • GC Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 2-5 minutes.

    • Ramp: Increase the temperature at a rate of 3-10°C/minute to a final temperature of 250-300°C.

    • Final hold: Maintain the final temperature for 5-15 minutes.

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/minute).

  • Mass Spectrometry:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass scan range: 40-550 amu.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

  • Compound Identification: Identify the chemical constituents by comparing their mass spectra with reference spectra in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those reported in the literature.

  • Quantification: Determine the relative percentage of each compound by integrating the peak area in the total ion chromatogram. For absolute quantification, use a certified reference standard of the target biomarker to create a calibration curve.

Visualizing Key Processes

To better understand the underlying biology and the experimental logic, the following diagrams illustrate the biosynthetic pathway of sesquiterpenes and a typical workflow for biomarker validation.

Sesquiterpene Biosynthesis Pathway Simplified Biosynthesis Pathway of Sesquiterpenes in Aquilaria IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Sesquiterpene_Synthases Sesquiterpene Synthases FPP->Sesquiterpene_Synthases Substrate Sesquiterpene_Skeletons Diverse Sesquiterpene Skeletons Sesquiterpene_Synthases->Sesquiterpene_Skeletons P450s Cytochrome P450 Oxygenases (P450s) Sesquiterpene_Skeletons->P450s Substrates This compound This compound P450s->this compound Other_Sesquiterpenoids Other Oxygenated Sesquiterpenoids (e.g., Eudesmol, Guaiol) P450s->Other_Sesquiterpenoids

Caption: Simplified biosynthesis pathway of sesquiterpenes in Aquilaria.

Biomarker Validation Workflow Experimental Workflow for Agarwood Biomarker Validation Sample_Collection Sample Collection (Different Grades of Agarwood) Extraction Essential Oil Extraction (Hydrodistillation) Sample_Collection->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Processing Data Processing and Compound Identification GCMS_Analysis->Data_Processing Statistical_Analysis Multivariate Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Biomarker_Identification Identification of Potential Biomarkers Statistical_Analysis->Biomarker_Identification Quantification Quantitative Analysis of Biomarkers Biomarker_Identification->Quantification Correlation Correlation Analysis with Agarwood Grade Quantification->Correlation Validation Biomarker Validation Correlation->Validation

Caption: Experimental workflow for agarwood biomarker validation.

Conclusion

The validation of this compound as a key biomarker for high-quality agarwood is strongly supported by its consistent presence in superior grades and its contribution to the characteristic aroma. While other compounds, such as 2-(2-phenylethyl)chromones and various sesquiterpenes, are also crucial indicators of authenticity and quality, this compound stands out as a reliable and quantifiable marker. For researchers and professionals in drug development and high-end fragrance industries, the use of a validated biomarker like this compound, in conjunction with a comprehensive chemical profile, provides a robust and objective method for agarwood quality assessment. This scientific approach is essential for ensuring the safety, efficacy, and consistency of agarwood-derived products.

References

Comparative Guide to Cross-Validation of Analytical Methods for Agarospirol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Agarospirol, a significant sesquiterpene found in agarwood. The objective is to offer a detailed overview of experimental protocols and performance data to aid in the selection of the most suitable analytical method for research and quality control purposes.

This compound is a key marker compound used in the quality assessment of agarwood, a valuable resinous heartwood from Aquilaria species.[1] Accurate and precise quantification of this compound is crucial for the standardization of agarwood-based products and for pharmacological studies. The primary analytical technique for the analysis of volatile and semi-volatile compounds in agarwood, such as this compound, is Gas Chromatography-Mass Spectrometry (GC-MS).[2] Other advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed for the analysis of chemical constituents in agarwood extracts.[2][3]

Comparison of Analytical Methods

While direct cross-validation studies specifically for this compound quantification are not extensively published, this guide compiles and compares the typical performance characteristics of the most relevant analytical techniques based on available literature for agarwood analysis.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS)
Principle Separates volatile and semi-volatile compounds in the gas phase followed by mass-based detection and identification.[4]Separates compounds in the liquid phase followed by high-resolution mass analysis for identification and quantification.[3]
Sample Volatility Requires volatile or semi-volatile analytes. Derivatization may be needed for non-volatile compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[3]
Selectivity High, based on chromatographic retention time and mass fragmentation patterns.[5]Very high, based on retention time, precursor ion, and product ion masses.[6]
Sensitivity High, capable of detecting trace levels of compounds.[4]Generally offers high sensitivity.[6]
Typical Application Widely used for the analysis of essential oils and chemical profiling of agarwood.[1]Used for untargeted chemical profiling of complex extracts like agarwood hydrosol.[3]

Experimental Protocols

Below are detailed experimental protocols for the key analytical methods used in the analysis of agarwood and its constituents.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Agarwood Analysis

This protocol is a generalized procedure based on methodologies reported for the analysis of chemical compounds in agarwood.[1][2]

  • Sample Preparation:

    • Grind agarwood samples into a fine powder.

    • Perform extraction using a suitable solvent such as methanol via methods like Soxhlet extraction for several hours.[2]

    • Evaporate the solvent to obtain the crude extract.

    • Dissolve a known amount of the extract in a suitable volatile solvent for GC-MS analysis.

  • GC-MS Conditions:

    • Injector Temperature: 230°C to 250°C.[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1][2]

    • Oven Temperature Program: An initial temperature of 50°C held for a few minutes, followed by a gradual increase to 250°C.[1]

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

      • Mass Range: 40-700 m/z.[2]

      • Ion Source Temperature: 230°C.[2]

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with that of a reference standard or by matching with established libraries (e.g., NIST).

    • Quantify by creating a calibration curve using a certified reference standard of this compound.

2. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) for Agarwood Hydrosol Analysis

This protocol is based on the analysis of agarwood hydrosol and can be adapted for other extracts.[3]

  • Sample Preparation:

    • Obtain agarwood hydrosol as a by-product of hydrodistillation.[3]

    • Filter the hydrosol sample before injection into the LC system.

  • LC-QTOF-MS/MS Conditions:

    • Chromatographic Column: A reverse-phase C18 column is commonly used.[6]

    • Mobile Phase: A gradient elution using a mixture of water with an additive (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[6]

    • Flow Rate: A typical flow rate is around 0.3 mL/min.[6]

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of compounds.[3]

      • Data Acquisition: Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns for compound identification.[3]

  • Data Analysis:

    • Identify compounds by comparing their retention times, accurate mass measurements, and MS/MS fragmentation patterns with databases and literature.[3]

    • For quantification, a validated method using reference standards would be required.

Method Validation Parameters

The validation of an analytical method ensures its suitability for the intended purpose.[7][8] Key validation parameters are summarized below. While specific data for this compound is limited, representative values for the analysis of plant extracts are provided.

Table 2: Typical Method Validation Parameters

ParameterDescriptionTypical Acceptance Criteria for Plant Extract Analysis
Linearity (R²) The ability of the method to elicit test results that are directly proportional to the analyte concentration.[9]R² ≥ 0.99
Accuracy (% Recovery) The closeness of the test results obtained by the method to the true value.[7]80% - 120%
Precision (% RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]Intra-day RSD ≤ 5%, Inter-day RSD ≤ 10%
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]Typically determined by signal-to-noise ratio (e.g., 3:1).
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]Typically determined by signal-to-noise ratio (e.g., 10:1).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]No significant change in results with minor variations in parameters like temperature, flow rate, etc.

Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from sample collection to final data analysis.

Agarospirol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing SampleCollection Agarwood Sample Collection Grinding Grinding & Homogenization SampleCollection->Grinding Extraction Solvent Extraction (e.g., Soxhlet) Grinding->Extraction Concentration Solvent Evaporation Extraction->Concentration FinalSample Reconstitution in Volatile Solvent Concentration->FinalSample GCMS GC-MS Analysis FinalSample->GCMS Primary Method LCMS LC-MS Analysis FinalSample->LCMS Alternative PeakIntegration Peak Identification & Integration GCMS->PeakIntegration LCMS->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification of This compound Calibration->Quantification Validation Method Validation Quantification->Validation Report Final Report Validation->Report

Caption: Workflow for this compound quantification.

References

A Comparative Guide to the Biological Activity of Agarospirol from Diverse Geographical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Agarospirol, a key sesquiterpenoid component of agarwood, is a subject of growing interest in the scientific community for its potential therapeutic properties. This guide provides a comparative overview of the biological activities of this compound, with a focus on variations that may arise from different geographical origins of the host Aquilaria species. Due to a notable gap in the scientific literature directly comparing the bioactivity of isolated this compound from varied geographical sources, this document synthesizes available data on agarwood essential oils—rich in this compound—to draw informed inferences. This guide presents quantitative data on the cytotoxicity, anti-inflammatory, and antimicrobial properties of agarwood extracts, details the experimental protocols for these assays, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid alcohol with a characteristic spirovetivane skeleton. It is a significant contributor to the distinctive aroma of agarwood, the resinous heartwood produced by trees of the Aquilaria genus. Beyond its olfactory properties, this compound is reported to possess a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The concentration and potential stereoisomeric variations of this compound in agarwood can be influenced by the Aquilaria species, geographical location, and the method of agarwood formation (natural or artificial induction).

Comparative Biological Activity Data

While direct comparative studies on isolated this compound from different geographical origins are scarce, the following table summarizes the biological activities of agarwood essential oils from various locations. This serves as a proxy for understanding the potential variations in the bioactivity of their constituents, including this compound.

Table 1: Comparative Biological Activity of Agarwood Essential Oils from Different Geographical Origins

Geographical Origin / Aquilaria SpeciesBiological ActivityAssayResultsReference(s)
China / Aquilaria sinensisCytotoxicityMTT Assay on HepG2 (human liver cancer) cellsIC50: 58.4 µg/mL[1]
CytotoxicityMTT Assay on MDA-MB-231 (human breast cancer) cellsIC50: 45.7 µg/mL[1]
AntimicrobialBroth Microdilution vs. Staphylococcus aureusMIC: 256.0 µg/mL[2]
AntimicrobialBroth Microdilution vs. Bacillus subtilisGood inhibition activity[3]
Malaysia / Aquilaria malaccensisCytotoxicityAttachment (AT) and Cell Viability (CV) Assay on Calu-3 (human lung cancer) cellsHydrosol showed anti-attachment and cytotoxic effects.[4][5]
India / Aquilaria malaccensisAnti-inflammatoryIn silico molecular dockingThis compound showed strong binding affinity to anti-inflammatory receptors.[3]
AntimicrobialNot specifiedEssential oil has antimicrobial properties.[6]

Note: The results presented are for the entire essential oil or hydrosol, not for isolated this compound. IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values indicate the potency of the substance.

Detailed Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., HepG2, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound or agarwood essential oil) in a suitable solvent like dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of the test compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% fetal bovine serum. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Absorbance Measurement: After a 10-minute incubation at room temperature in the dark, measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-treated control.

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted test compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm.

Visualization of Signaling Pathways and Workflows

Hypothesized Anti-inflammatory Signaling Pathway

Agarwood extracts have been shown to modulate inflammatory pathways. It is hypothesized that this compound contributes to this activity by inhibiting key signaling molecules. The following diagram illustrates a simplified NF-κB signaling pathway, a central regulator of inflammation.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->ProInflammatory_Genes activates This compound This compound This compound->IKK inhibits

Caption: Simplified NF-κB signaling pathway and hypothesized inhibition by this compound.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a general workflow for the screening of a natural product like this compound for its biological activities.

G start Start: Agarwood Sample (Geographical Origin Specified) extraction Extraction of Essential Oil start->extraction isolation Isolation & Purification of this compound extraction->isolation cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) isolation->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) isolation->anti_inflammatory antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) isolation->antimicrobial data_analysis Data Analysis (IC50, MIC determination) cytotoxicity->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis conclusion Conclusion on Bioactivity & Geographical Comparison data_analysis->conclusion

Caption: General experimental workflow for bioactivity screening of this compound.

Conclusion and Future Directions

The available evidence suggests that agarwood essential oils from different geographical origins exhibit varying degrees of cytotoxicity, anti-inflammatory, and antimicrobial activities. This compound is consistently identified as a key bioactive constituent, and it is plausible that its concentration and stereochemistry, influenced by geographical factors, contribute to these variations. However, there is a clear need for further research involving the isolation and direct comparative testing of this compound from diverse Aquilaria species and geographical locations. Such studies would provide more definitive insights into its therapeutic potential and aid in the standardization of agarwood-based natural products for drug development. Researchers are encouraged to employ the standardized protocols outlined in this guide to ensure the generation of comparable and reproducible data.

References

Agarospirol: A Comparative Analysis of a Unique Eudesmane-Type Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of agarospirol in comparison to other notable eudesmane-type sesquiterpenoids, supported by experimental data and methodologies.

This compound, a characteristic spiro-sesquiterpenoid of the eudesmane class, is a prominent constituent of agarwood, the highly valued resinous heartwood of Aquilaria species. Eudesmane sesquiterpenoids, a diverse group of bicyclic natural products, are recognized for their wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This guide provides a comparative analysis of this compound and other selected eudesmane-type sesquiterpenoids, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows.

Comparative Biological Activity: A Data-Driven Overview

While this compound is a well-known component of biologically active agarwood extracts, quantitative data on the isolated compound is limited in publicly available literature. However, we can draw comparisons with its close structural relatives within the eudesmane family, for which more extensive data exists. This section presents a comparative summary of the cytotoxic, anti-inflammatory, and neuroprotective activities of selected eudesmane sesquiterpenoids.

Cytotoxic Activity Against Cancer Cell Lines

The potential of eudesmane sesquiterpenoids to inhibit the growth of cancer cells has been a subject of significant research. β-Eudesmol, a structurally related eudesmane, has demonstrated notable cytotoxic effects against various cancer cell lines.

CompoundCell LineAssayIC50 (µg/mL)IC50 (µM)Reference
β-Eudesmol HuCCT-1 (Cholangiocarcinoma)MTT16.80 ± 4.41~75.6[1]
KKU-100 (Cholangiocarcinoma)MTT37.46 ± 12.58 (48h)~168.5[2]
Atractylodin HuCCT-1 (Cholangiocarcinoma)MTT29.00 ± 6.44~130.5[1]

Note: The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.

Anti-inflammatory Activity
Compound/ExtractCell LineAssayIC50Reference
Agarwood Essential Oil (containing this compound)RAW 264.7Griess Assay (NO Inhibition)Not specified[2]
Neuroprotective Activity

The potential of natural compounds to protect neuronal cells from damage is a promising area of research for neurodegenerative diseases. Studies have shown that certain eudesmane sesquiterpenoids can enhance the viability of neuronal cells exposed to oxidative stress.

CompoundCell LineStressorAssayResultReference
Eudesmane Sesquiterpenoids (from Chloranthus serratus)PC12H₂O₂Cell ViabilityIncreased cell viability

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments referenced in this guide.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HuCCT-1, KKU-100) are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., β-eudesmol, atractylodin) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Principle: The Griess reagent reacts with nitrite (a stable product of NO) in the cell culture supernatant to form a colored azo compound. The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically.

Protocol:

  • Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response. The cells are then incubated for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated cells to those in the LPS-stimulated control cells.

Neuroprotection Assay: Cell Viability in Oxidative Stress-Induced Neuronal Cells

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor.

Principle: Neuronal cells are exposed to a neurotoxic agent, such as hydrogen peroxide (H₂O₂), which induces cell death. The viability of the cells in the presence and absence of the test compound is then assessed using a viability assay like the MTT assay.

Protocol:

  • Cell Seeding: Neuronal cells (e.g., PC12, SH-SY5Y) are seeded in a multi-well plate and allowed to differentiate or attach.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-24 hours).

  • Induction of Oxidative Stress: The cells are then exposed to a neurotoxic agent, such as H₂O₂ (concentration and duration are optimized for the specific cell line), in the presence of the test compound.

  • Cell Viability Assessment: After the stress induction period, cell viability is measured using a suitable assay, such as the MTT assay, as described above.

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells (not exposed to the stressor). An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

Cytotoxicity_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Test Compounds incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance at 570nm solubilize->read calculate Calculate % Viability read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Anti_Inflammatory_Signaling cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene NFkB->iNOS_gene Binds to promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L-arginine to Eudesmanoids Eudesmane Sesquiterpenoids Eudesmanoids->IKK Inhibit Eudesmanoids->NFkB Inhibit translocation

Caption: Simplified LPS-induced inflammatory signaling pathway.

References

The Scent of Defense: A Quantitative Look at Agarospirol in Healthy vs. Infected Aquilaria Wood

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stark contrast in the chemical profile of healthy versus infected Aquilaria wood is a subject of significant interest. The infection-induced biosynthesis of valuable secondary metabolites, particularly the sesquiterpenoid agarospirol, is a key process in the formation of agarwood, a highly prized resinous heartwood. This guide provides a quantitative comparison of this compound content, details the experimental protocols for its quantification, and illustrates the underlying biological and experimental workflows.

This compound, a key fragrant compound, is virtually absent in healthy Aquilaria wood. Its formation is a direct consequence of the tree's defense mechanisms when subjected to microbial infection or injury. This dramatic shift in biosynthesis underscores the potential for targeted elicitation strategies in the production of high-value phytochemicals.

Quantitative Comparison of this compound Content

The following table summarizes the quantitative data on this compound content in healthy versus infected Aquilaria wood, based on gas chromatography-mass spectrometry (GC-MS) analysis.

Wood Sample TypeThis compound Content (%)Notes
Healthy Aquilaria Wood Not DetectedThe essential oil is primarily composed of fatty acids and alkanes.[1]
Aquilaria Wood (Uninfected Control) Not DetectedExperimental controls show no presence of this compound.[2]
Aquilaria Wood (Artificially Infected) Present (variable)This compound is a characteristic compound of infected wood.[2][3]
   Infected with Pantoea dispersa3.77%Highest reported yield in the cited study.[2]
   Infected with Penicillium polonicum3.33%Significant yield from a fungal strain.[2]

Experimental Protocols

The quantification of this compound in Aquilaria wood samples is typically achieved through solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Sample Preparation and Extraction
  • Sample Collection: Wood samples are collected from both healthy and artificially infected Aquilaria trees. Control samples may include wood subjected to sterile injury.

  • Grinding: The wood samples are dried and ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered wood is subjected to extraction with a suitable solvent, such as methanol. This process is designed to dissolve the organic compounds, including sesquiterpenes like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: The crude methanol extract is then analyzed using a GC-MS system. A small volume of the extract is injected into the gas chromatograph.

  • Separation: The volatile and semi-volatile compounds in the extract are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum serves as a chemical fingerprint for identification. This compound is identified by comparing its mass spectrum to a reference library.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the compound in the sample to the peak area of a known concentration of a pure this compound standard.

Visualizing the Processes

To better understand the biological induction and experimental analysis, the following diagrams have been generated.

This compound Biosynthesis Induction cluster_stimulus External Stimuli cluster_tree Aquilaria Tree cluster_product Product Microbial Infection Microbial Infection Defense Response Defense Response Microbial Infection->Defense Response Physical Injury Physical Injury Physical Injury->Defense Response Sesquiterpene Biosynthesis Sesquiterpene Biosynthesis Defense Response->Sesquiterpene Biosynthesis Triggers This compound This compound Sesquiterpene Biosynthesis->this compound Produces

Caption: Induction of this compound Biosynthesis in Aquilaria.

Experimental Workflow for this compound Quantification Start Start SampleCollection 1. Sample Collection (Healthy & Infected Wood) Start->SampleCollection Grinding 2. Grinding SampleCollection->Grinding Extraction 3. Methanol Extraction Grinding->Extraction GCMS 4. GC-MS Analysis Extraction->GCMS DataAnalysis 5. Data Analysis (Identification & Quantification) GCMS->DataAnalysis End End DataAnalysis->End

Caption: this compound Quantification Workflow.

References

Safety Operating Guide

Proper Disposal of Agarospirol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: All personnel handling Agarospirol must adhere to the following safety and disposal protocols to ensure a safe laboratory environment and compliance with hazardous waste regulations.

This document provides essential safety and logistical information for the proper disposal of this compound, a sesquiterpenoid compound. The following procedures are designed for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively. Adherence to these guidelines is critical to minimize environmental impact and ensure workplace safety.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

In case of accidental exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

This compound Waste Disposal Procedure

Due to its hazardous nature, this compound and any materials contaminated with it must be disposed of as hazardous waste. Do not dispose of this compound down the drain or in regular trash.

Waste Segregation and Collection:
  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. The container should be made of a compatible material (e.g., glass or polyethylene).

  • Labeling: The waste container must be labeled as "Hazardous Waste - this compound" and include the full chemical name and any other identifiers required by your institution's hazardous waste management program.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be placed in the designated hazardous waste container.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible chemicals.

Disposal Workflow:

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

Agarospirol_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste (Pure substance, solutions, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated Hazardous Waste Container B->C D Label Container Correctly ('Hazardous Waste - this compound') C->D E Segregate Contaminated Materials D->E F Seal Container Securely E->F G Store in Satellite Accumulation Area F->G H Contact Certified Hazardous Waste Disposal Service G->H I Arrange for Waste Pickup H->I J Complete Waste Manifest Documentation I->J

Caption: Logical workflow for the safe disposal of this compound waste.

Experimental Protocol: Oxidative Degradation (for research purposes only)

While direct disposal through a certified hazardous waste service is the primary recommended method, for research into degradation pathways, the following experimental protocol for oxidative degradation can be considered. Sesquiterpenes, the class of compounds this compound belongs to, are known to be reactive with oxidizing agents. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Objective: To degrade this compound into potentially less hazardous compounds through oxidation with potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Acetone (as a solvent)

  • Water

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Sodium bisulfite (NaHSO3) solution (for quenching)

  • pH meter or pH paper

Procedure:

  • Dissolution: In a well-ventilated fume hood, dissolve a known quantity of this compound in a minimal amount of acetone.

  • Reaction Setup: Place the reaction flask on a magnetic stirrer and add a stir bar.

  • Oxidation: Slowly add an aqueous solution of potassium permanganate to the this compound solution while stirring. A color change from purple to brown (indicating the formation of manganese dioxide) should be observed. The reaction is exothermic; control the rate of addition to maintain a safe temperature.

  • Monitoring: Continue stirring and monitor the reaction. The disappearance of the purple color indicates the consumption of the permanganate.

  • Quenching: Once the reaction is complete, quench any excess potassium permanganate by slowly adding a sodium bisulfite solution until the brown precipitate of manganese dioxide dissolves and the solution becomes colorless.

  • Neutralization: Check the pH of the final solution and neutralize it with a suitable acid or base as required.

  • Disposal of Final Solution: The final solution, although degraded, may still contain organic byproducts and manganese salts. This solution must be collected and disposed of as hazardous waste.

Data Presentation:

ParameterValueUnitNotes
Molar Ratio (this compound:KMnO4)1:2-A starting point for optimization.
Reaction Time2-4hoursMonitor for completion by observing color change.
TemperatureAmbient°CMonitor for significant exotherms.
SolventAcetone/Water-This compound is soluble in acetone.

Signaling Pathway and Logical Relationships

The disposal of hazardous chemicals like this compound is governed by a clear logical hierarchy of waste management principles. The following diagram illustrates this relationship.

Waste_Management_Hierarchy A Elimination/Substitution (Use a less hazardous alternative) B Reduction (Minimize the quantity of waste generated) A->B C Reuse/Recycling (Not applicable for this compound waste) B->C D Treatment (e.g., Oxidative Degradation) C->D E Proper Disposal (Certified Hazardous Waste Facility) D->E

Caption: Hierarchy of waste management principles for this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Personal protective equipment for handling Agarospirol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

When handling Agarospirol, a comprehensive approach to personal protection is essential to minimize exposure through all potential routes, including inhalation, ingestion, and skin or eye contact.[1][2][3] All personnel must be trained on the proper use, removal, and disposal of PPE.[3]

Protection Type Required PPE Specifications and Use
Eye and Face Protection Safety Goggles or Face ShieldWear chemical splash goggles that conform to ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes.
Body Protection Laboratory CoatA flame-resistant lab coat that fully covers the arms is required. Ensure the coat is buttoned to provide maximum protection.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable initial choice. However, since no specific chemical resistance data is available for this compound, it is advisable to double-glove. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.[1]
Respiratory Protection Not generally required if handled in a certified chemical fume hood.If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. Use of respirators requires enrollment in a respiratory protection program.[2]
Foot Protection Closed-Toe ShoesShoes must fully cover the feet to protect against spills. Perforated shoes or sandals are not permitted in the laboratory.[2]

Operational Plan: Handling Protocol

Adherence to a strict, step-by-step protocol is critical when working with chemicals of unknown toxicity.[4] All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[2]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Protocol prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh/Measure this compound in Hood prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound, emphasizing preparation, handling within a fume hood, and proper cleanup and disposal procedures.

Step-by-Step Methodology:

  • Pre-Experiment Preparation:

    • Thoroughly review this safety protocol and the experimental plan.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Don all required PPE as specified in the table above.[2]

    • Prepare the designated work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Handling this compound:

    • Conduct all manipulations of this compound, including weighing and transferring, within the fume hood to contain any potential vapors or aerosols.[1]

    • Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.[4]

    • Keep all containers of this compound sealed when not in use.

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment used during the experiment with an appropriate solvent.

    • Carefully remove all PPE, avoiding self-contamination. Disposable PPE should be placed in the designated hazardous waste container. Reusable PPE must be decontaminated.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]

Disposal Plan

Due to the unknown hazard profile of this compound, all waste generated must be treated as hazardous waste.

Waste Management Workflow

start Waste Generated liquid_waste Liquid Waste (this compound solutions) start->liquid_waste solid_waste Solid Waste (Contaminated PPE, paper) start->solid_waste container_liquid Collect in a labeled, sealed container for hazardous liquid waste liquid_waste->container_liquid container_solid Collect in a labeled, sealed container for hazardous solid waste solid_waste->container_solid disposal Transfer to Institutional Hazardous Waste Facility container_liquid->disposal container_solid->disposal

Caption: Decision-making process for the segregation and disposal of waste containing this compound.

Disposal Protocols:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams. Maintain separate, clearly labeled waste containers for solid and liquid waste.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be clearly labeled as "Hazardous Waste: this compound" and include the approximate concentration and solvent.

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, sealed container labeled "Hazardous Waste: Solid, this compound."

  • Final Disposal: All waste containers must be stored in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department for final disposal in accordance with local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Agarospirol
Reactant of Route 2
Reactant of Route 2
Agarospirol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。